molecular formula C8H9BO2 B1223481 4-Vinylphenylboronic acid CAS No. 2156-04-9

4-Vinylphenylboronic acid

Cat. No.: B1223481
CAS No.: 2156-04-9
M. Wt: 147.97 g/mol
InChI Key: QWMJEUJXWVZSAG-UHFFFAOYSA-N
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Description

4-Vinylphenylboronic acid, also known as this compound, is a useful research compound. Its molecular formula is C8H9BO2 and its molecular weight is 147.97 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(4-ethenylphenyl)boronic acid
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InChI

InChI=1S/C8H9BO2/c1-2-7-3-5-8(6-4-7)9(10)11/h2-6,10-11H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWMJEUJXWVZSAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C=C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

54802-94-7
Record name Poly(4-vinylphenylboronic acid)
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DSSTOX Substance ID

DTXSID10370281
Record name 4-Vinylphenylboronic acid
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Molecular Weight

147.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

2156-04-9
Record name 4-Vinylphenylboronic acid
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Record name 4-Vinylphenylboronic acid
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Foundational & Exploratory

Synthesis of 4-Vinylphenylboronic Acid from 4-Bromostyrene: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for preparing 4-vinylphenylboronic acid from 4-bromostyrene (B1200502). This compound is a versatile bifunctional reagent widely employed in organic synthesis, particularly in the construction of complex molecules through Suzuki-Miyaura cross-coupling reactions and in the development of polymers and materials for biomedical applications. This document details two principal synthetic methodologies: the Grignard reaction and the Palladium-Catalyzed Miyaura Borylation. It includes detailed experimental protocols, a comparative summary of quantitative data, and visual diagrams of the reaction pathways and experimental workflows to facilitate understanding and implementation in a laboratory setting.

Introduction

This compound is a valuable building block in modern organic chemistry. Its structure incorporates a polymerizable vinyl group and a synthetically versatile boronic acid moiety. This unique combination allows for its use in the synthesis of a wide array of compounds, including biaryl compounds, functionalized polymers, and sensors. The synthesis of this reagent from the readily available precursor, 4-bromostyrene, is a key transformation for its accessibility in research and development. This guide will explore the two most common and effective methods for this synthesis.

Synthetic Methodologies

There are two primary, well-established methods for the synthesis of this compound starting from 4-bromostyrene:

  • Grignard Reaction: This classic organometallic approach involves the formation of a Grignard reagent from 4-bromostyrene, which then reacts with a trialkyl borate (B1201080) followed by hydrolysis.

  • Miyaura Borylation: A modern palladium-catalyzed cross-coupling reaction that directly converts the aryl bromide to a boronic ester, which is subsequently hydrolyzed to the boronic acid.

The choice between these methods often depends on factors such as functional group tolerance, available equipment, and desired scale of the reaction.

Experimental Protocols

Method 1: Grignard Reaction

This protocol is adapted from established procedures for the synthesis of arylboronic acids from aryl halides via a Grignard reagent.

Reaction Scheme:

Materials:

  • 4-Bromostyrene

  • Magnesium turnings

  • Anhydrous Tetrahydrofuran (THF)

  • Trimethyl borate (B(OCH₃)₃)

  • Anhydrous diethyl ether

  • Hydrochloric acid (HCl), 3 M solution

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Iodine crystal (for initiation, if necessary)

Procedure:

  • Preparation of the Grignard Reagent:

    • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 equivalents).

    • Add a small crystal of iodine.

    • Add a small portion of a solution of 4-bromostyrene (1.0 equivalent) in anhydrous THF via the dropping funnel.

    • If the reaction does not initiate (indicated by heat evolution and disappearance of the iodine color), gently warm the flask.

    • Once initiated, add the remaining 4-bromostyrene solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent. Cool the solution to room temperature.

  • Borylation:

    • In a separate flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve trimethyl borate (1.5 equivalents) in anhydrous THF.

    • Cool this solution to -78 °C using a dry ice/acetone bath.

    • Slowly add the prepared Grignard reagent to the trimethyl borate solution via a cannula or dropping funnel, maintaining the temperature below -70 °C.

    • After the addition is complete, stir the mixture at -78 °C for 2-3 hours, then allow it to warm to room temperature overnight with continuous stirring.

  • Hydrolysis and Work-up:

    • Cool the reaction mixture in an ice bath and quench by the slow addition of 3 M HCl solution until the aqueous layer is acidic.

    • Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers and wash with brine.

    • Dry the combined organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • The crude this compound can be purified by recrystallization from a suitable solvent system, such as water or a mixture of ether and hexanes. A common procedure involves dissolving the crude solid in boiling water, followed by hot filtration and cooling to induce crystallization.[1]

Method 2: Palladium-Catalyzed Miyaura Borylation

This protocol is based on the widely used Miyaura borylation reaction for the synthesis of arylboronic esters.[2][3][4]

Reaction Scheme:

Materials:

  • 4-Bromostyrene

  • Bis(pinacolato)diboron (B136004) (B₂pin₂)

  • Palladium catalyst (e.g., PdCl₂(dppf) or Pd(PPh₃)₄)

  • Base (e.g., Potassium acetate (B1210297) (KOAc) or Potassium phenoxide (KOPh))

  • Anhydrous and degassed solvent (e.g., 1,4-Dioxane, Toluene, or DMSO)

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup:

    • In a Schlenk flask or a sealed tube under an inert atmosphere (e.g., argon or nitrogen), combine 4-bromostyrene (1.0 equivalent), bis(pinacolato)diboron (1.1-1.5 equivalents), the palladium catalyst (e.g., PdCl₂(dppf), 3 mol%), and the base (e.g., KOAc, 3.0 equivalents).

    • Add the anhydrous and degassed solvent (e.g., 1,4-dioxane) via syringe.

  • Reaction:

    • Seal the vessel and heat the reaction mixture with stirring to 80-100 °C.

    • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

  • Work-up and Isolation of the Boronic Ester:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

    • The crude this compound pinacol (B44631) ester can be purified by flash column chromatography on silica (B1680970) gel.

  • Hydrolysis to Boronic Acid (if required):

    • The isolated pinacol ester can be hydrolyzed to the corresponding boronic acid by stirring with an aqueous acid (e.g., HCl) or by transesterification with a diol followed by hydrolysis. For many applications, such as subsequent Suzuki-Miyaura couplings, the stable pinacol ester can be used directly.

Data Presentation

The following table summarizes the key quantitative data for the two synthetic methods. It is important to note that yields can vary depending on the specific reaction conditions, scale, and purity of the starting materials.

ParameterGrignard ReactionMiyaura Borylation
Starting Material 4-Bromostyrene4-Bromostyrene
Key Reagents Mg, Trimethyl borateBis(pinacolato)diboron, Pd catalyst, Base
Typical Catalyst N/APdCl₂(dppf), Pd(PPh₃)₄
Typical Base N/A (Grignard is basic)KOAc, KOPh
Reaction Temperature -78 °C to reflux80-100 °C
Reported Yield ~52% (for analogous 4-chlorostyrene)[1]Typically good to excellent yields are reported for Miyaura borylations.[5]
Functional Group Tolerance Limited (incompatible with acidic protons and some carbonyls)High (tolerates esters, ketones, nitriles, etc.)[2]
Key Advantages Uses inexpensive reagents.High functional group tolerance, milder overall conditions for sensitive substrates.
Key Disadvantages Requires strictly anhydrous conditions, sensitive to functional groups.Higher cost of palladium catalysts and diboron (B99234) reagents.

Characterization of this compound

The final product should be characterized to confirm its identity and purity.

  • Appearance: White to off-white crystalline powder.[6]

  • Melting Point: 190-193 °C (lit.).[1]

  • Solubility: Soluble in ethanol, dimethylsulfoxide, tetrahydrofuran, and diethyl ether. Slightly soluble in water.[1]

  • ¹H NMR Spectroscopy: (500 MHz, DMSO-d₆): δ 8.03 (br s, 2H), 7.76 (d, 2H, J = 8.2 Hz), 7.42 (d, 2H, J = 8.2 Hz), 6.72 (dd, 1H, J = 17.6, 11.1 Hz), 5.87 (d, 1H, J = 17.6 Hz), 5.28 (d, 1H, J = 11.1 Hz).[1]

Visualizations

The following diagrams illustrate the chemical pathways and experimental workflows described in this guide.

Signaling Pathways and Reaction Mechanisms

Grignard_Reaction_Mechanism cluster_grignard Grignard Reagent Formation cluster_borylation Borylation and Hydrolysis 4-Bromostyrene 4-Bromostyrene 4-Vinylphenylmagnesium_bromide 4-Vinylphenylmagnesium_bromide 4-Bromostyrene->4-Vinylphenylmagnesium_bromide  + Mg (THF) Mg Mg Boronate_intermediate Boronate_intermediate 4-Vinylphenylmagnesium_bromide->Boronate_intermediate  + Trimethyl borate (-78 °C) Trimethyl_borate Trimethyl_borate 4-Vinylphenylboronic_acid 4-Vinylphenylboronic_acid Boronate_intermediate->4-Vinylphenylboronic_acid  H₃O⁺ (Hydrolysis)

Caption: Reaction mechanism for the synthesis of this compound via the Grignard reaction.

Miyaura_Borylation_Mechanism cluster_hydrolysis Optional Hydrolysis Pd(0) Pd(0) Ar-Pd(II)-X Ar-Pd(II)-X Pd(0)->Ar-Pd(II)-X Oxidative Addition + 4-Bromostyrene Ar-Pd(II)-B(pin) Ar-Pd(II)-B(pin) Ar-Pd(II)-X->Ar-Pd(II)-B(pin) Transmetalation + B₂pin₂ (Base) Ar-B(pin) Ar-B(pin) Ar-Pd(II)-B(pin)->Ar-B(pin) Reductive Elimination 4-Vinylphenylboronic_acid 4-Vinylphenylboronic_acid Ar-B(pin)->4-Vinylphenylboronic_acid H₃O⁺ 4-Bromostyrene 4-Bromostyrene B2pin2 B2pin2

Caption: Catalytic cycle of the Miyaura borylation for the synthesis of this compound pinacol ester.

Experimental Workflows

Grignard_Workflow cluster_reagent_prep Grignard Reagent Preparation cluster_reaction Borylation Reaction cluster_workup Work-up and Purification Setup1 Flame-dried flask with Mg under N₂ Add_Styrene Add 4-bromostyrene in THF Setup1->Add_Styrene Reflux Reflux for 1-2 hours Add_Styrene->Reflux Add_Grignard Slowly add Grignard reagent Reflux->Add_Grignard Setup2 Flask with Trimethyl borate in THF at -78°C Setup2->Add_Grignard Warm_to_RT Stir and warm to room temperature Add_Grignard->Warm_to_RT Quench Quench with 3 M HCl Warm_to_RT->Quench Extract Extract with Diethyl Ether Quench->Extract Dry_Concentrate Dry and concentrate Extract->Dry_Concentrate Recrystallize Recrystallize from water Dry_Concentrate->Recrystallize Product Pure this compound Recrystallize->Product

Caption: Experimental workflow for the Grignard synthesis of this compound.

Miyaura_Workflow cluster_setup Reaction Setup cluster_reaction Borylation Reaction cluster_workup Work-up and Purification Combine_Reagents Combine 4-bromostyrene, B₂pin₂, Pd catalyst, and base in a Schlenk flask Add_Solvent Add anhydrous, degassed solvent Combine_Reagents->Add_Solvent Heat_Stir Heat at 80-100°C with stirring Add_Solvent->Heat_Stir Monitor Monitor reaction by TLC/GC-MS Heat_Stir->Monitor Cool Cool to room temperature Monitor->Cool Dilute_Wash Dilute with EtOAc, wash with water and brine Cool->Dilute_Wash Dry_Concentrate Dry and concentrate Dilute_Wash->Dry_Concentrate Chromatography Purify by column chromatography Dry_Concentrate->Chromatography Product_Ester This compound Pinacol Ester Chromatography->Product_Ester

Caption: Experimental workflow for the Miyaura borylation synthesis of this compound pinacol ester.

References

An In-depth Technical Guide to the Purification and Characterization of 4-Vinylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the purification and characterization of 4-vinylphenylboronic acid, a versatile building block in organic synthesis and materials science.[1] this compound is particularly valuable for its role in Suzuki-Miyaura coupling reactions and the synthesis of functionalized polymers.[1][2] This document outlines detailed experimental protocols and presents key data to assist researchers in obtaining and verifying the purity of this important compound.

Physicochemical Properties

This compound is a white to off-white crystalline solid at room temperature.[3] A summary of its key physical and chemical properties is presented in Table 1.

PropertyValue
Molecular Formula C8H9BO2[3][4]
Molecular Weight 147.97 g/mol [4][5]
Appearance White to light beige crystalline powder[3]
Melting Point 190-193 °C (lit.)[2][5]
Solubility Soluble in ethanol, dimethylsulfoxide, tetrahydrofuran, and diethyl ether. Slightly soluble in water.[2][5]
pKa 8.62 ± 0.17 (Predicted)[3]

Purification of this compound

The purification of boronic acids can be challenging, but recrystallization is an effective method for obtaining high-purity this compound.[6]

Recrystallization Workflow

G cluster_0 Purification Workflow Crude Product Crude Product Dissolution Dissolution Crude Product->Dissolution Add hot solvent Hot Filtration Hot Filtration Dissolution->Hot Filtration Remove insoluble impurities Crystallization Crystallization Hot Filtration->Crystallization Cool slowly Isolation Isolation Crystallization->Isolation Vacuum filtration Drying Drying Isolation->Drying Under vacuum Pure Product Pure Product Drying->Pure Product

Caption: Workflow for the purification of this compound by recrystallization.

Experimental Protocol: Recrystallization

This protocol is adapted from a documented synthesis and purification procedure.[2]

Materials:

  • Crude this compound

  • Deionized water

  • Erlenmeyer flasks

  • Heating source (e.g., hot plate)

  • Buchner funnel and filter paper

  • Vacuum flask

  • Ice bath

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • In a separate flask, heat deionized water to boiling.

  • Add the minimum amount of hot water to the crude product to dissolve it completely.[7]

  • If insoluble impurities are present, perform a hot filtration.

  • Allow the solution to cool slowly to room temperature.[7]

  • Once the solution has reached room temperature, place it in an ice bath for at least 5 hours to maximize crystal formation.[2]

  • Collect the white solid by vacuum filtration, washing with a small amount of cold deionized water.[2]

  • Dry the purified product under vacuum overnight.[2]

Characterization of this compound

A combination of spectroscopic and analytical techniques is used to confirm the structure and purity of this compound.

Characterization Workflow

G cluster_0 Characterization Workflow Pure Product Pure Product NMR NMR Pure Product->NMR Structural Elucidation HPLC HPLC Pure Product->HPLC Purity Assessment Melting_Point Melting Point Pure Product->Melting_Point Purity Indicator FTIR_Raman FTIR/Raman Pure Product->FTIR_Raman Functional Group Analysis Characterized_Product Characterized Product NMR->Characterized_Product HPLC->Characterized_Product Melting_Point->Characterized_Product FTIR_Raman->Characterized_Product

Caption: Workflow for the characterization of purified this compound.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a primary technique for structural confirmation.

Experimental Protocol:

  • Dissolve a small amount of the purified this compound in a suitable deuterated solvent (e.g., DMSO-d₆).

  • Transfer the solution to an NMR tube.

  • Acquire the ¹H NMR spectrum using a spectrometer (e.g., 500 MHz).

  • Process the spectrum to determine chemical shifts, multiplicities, coupling constants, and integrations.

Expected ¹H NMR Data (500 MHz, DMSO-d₆): [2]

Chemical Shift (δ, ppm)MultiplicityAssignment
8.03br sB(OH)₂
7.76dAr-H
7.42dAr-H
6.72dd-CH=CH₂
5.87d-CH=CH₂ (trans)
5.28d-CH=CH₂ (cis)
High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful tool for assessing the purity of this compound.

Experimental Protocol (General): While a specific method for this compound is not detailed in the provided results, a general reverse-phase HPLC method for boronic acids can be employed.[8][9]

  • Column: A C18 column, such as a Newcrom R1 or XSelect Premier HSS T3, is suitable.[8][9]

  • Mobile Phase: A gradient of acetonitrile (B52724) and water with an acidic modifier (e.g., formic acid for MS compatibility or phosphoric acid) is typically used.[8][9]

  • Detector: UV detection is appropriate for this compound.

  • Sample Preparation: Dissolve a known concentration of the purified product in the mobile phase.

  • Injection and Analysis: Inject the sample and analyze the resulting chromatogram for the main peak and any impurities.

Melting Point Determination

The melting point is a useful indicator of purity. The reported melting point for this compound is in the range of 190-193 °C.[2][5] A sharp melting point within this range suggests a high degree of purity.

Other Spectroscopic Techniques
  • Fourier-Transform Infrared (FTIR) Spectroscopy: Can be used to identify functional groups present in the molecule.

  • Raman Spectroscopy: Provides complementary vibrational information to FTIR.[4]

Safety Information

This compound is harmful if swallowed, in contact with skin, or if inhaled.[4] It can also cause skin, eye, and respiratory irritation.[3][5] Appropriate personal protective equipment, including gloves, eye protection, and a dust mask, should be worn when handling this compound.

Conclusion

The successful application of this compound in research and development hinges on its purity. This guide provides the necessary protocols and data for the effective purification and comprehensive characterization of this key synthetic intermediate, ensuring reliable and reproducible results in subsequent applications.

References

Stability and Storage of 4-Vinylphenylboronic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and optimal storage conditions for 4-vinylphenylboronic acid (4-VPBA). Understanding the chemical stability of this versatile reagent is critical for its effective use in research, particularly in drug development and materials science, ensuring the reliability and reproducibility of experimental outcomes. This document outlines the primary degradation pathways, recommended storage protocols, and analytical methods for assessing the integrity of 4-VPBA.

Overview of this compound Stability

This compound is a bifunctional molecule containing a vinyl group and a boronic acid moiety. This unique structure makes it a valuable building block in organic synthesis, particularly for Suzuki-Miyaura cross-coupling reactions and the synthesis of polymers and sensors. However, these functional groups also render the molecule susceptible to specific degradation pathways that can impact its purity and reactivity over time. The primary stability concerns for 4-VPBA are polymerization of the vinyl group and degradation of the boronic acid moiety through hydrolysis and oxidation.

Key Degradation Pathways

The principal routes of degradation for this compound are outlined below. Understanding these pathways is essential for implementing appropriate handling and storage procedures.

Polymerization

The vinyl group of 4-VPBA can undergo spontaneous radical polymerization, leading to the formation of poly(this compound). This process can be initiated by several factors:

  • Heat: Elevated temperatures can promote the formation of free radicals, initiating the polymerization chain reaction.

  • Light: Exposure to ultraviolet (UV) light can also generate radicals and trigger polymerization.

  • Oxygen: The presence of oxygen can facilitate the formation of peroxides, which can act as polymerization initiators.

  • Contaminants: Trace amounts of metal ions or other impurities can catalyze radical formation.

Polymerization is often visually indicated by a change in the physical appearance of the material, such as increased viscosity, cloudiness, or the formation of a solid mass.

Degradation of the Boronic Acid Moiety

The boronic acid group is susceptible to several degradation reactions:

  • Hydrolysis (Protodeboronation): In the presence of water, the carbon-boron bond can be cleaved, resulting in the formation of styrene (B11656) and boric acid. The rate of this hydrolysis is significantly influenced by the pH of the solution.

  • Oxidation: Boronic acids can be oxidized, particularly in the presence of oxidizing agents, leading to the formation of various byproducts. This can be a concern during synthesis, purification, and long-term storage if the material is not protected from air.

  • Anhydride Formation: Like other boronic acids, 4-VPBA can undergo dehydration to form boroxines (anhydrides), which are cyclic trimers. This is a reversible process, and the boroxine (B1236090) can be converted back to the boronic acid in the presence of water.

Recommended Storage and Handling Conditions

To mitigate degradation and ensure the long-term stability of this compound, the following storage and handling conditions are recommended.

ParameterRecommendationRationale
Temperature Store at -20°C.[1]Minimizes the rate of both polymerization and chemical degradation.
Light Store in a dark place, in an amber vial.[1]Prevents light-induced radical formation and subsequent polymerization.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).[1]Excludes oxygen, which can initiate polymerization and oxidation.
Moisture Keep container tightly closed in a dry environment.Prevents hydrolysis of the boronic acid group.
Inhibitors For long-term storage, consider the addition of a polymerization inhibitor.Prevents spontaneous polymerization of the vinyl group.

Use of Polymerization Inhibitors

Due to the high propensity of 4-VPBA to polymerize, the use of a radical inhibitor is highly recommended for long-term storage, especially if the material is not stored at low temperatures.

Phenothiazine (B1677639) (PTZ) is a widely used and effective inhibitor for vinyl monomers, including 4-VPBA.[1] It acts as a radical scavenger, terminating the polymerization chain reaction.

Table of Recommended Inhibitor Concentration:

InhibitorRecommended ConcentrationNotes
Phenothiazine (PTZ)100 - 500 ppmCan be effective even at low concentrations and under elevated temperatures.[1]

Solvent Compatibility and Stability

The choice of solvent can significantly impact the stability of this compound.

Table of Solvent Compatibility:

Solvent ClassExamplesCompatibility and Stability Considerations
Polar Aprotic Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile (MeCN)Generally good solvents for dissolving 4-VPBA. Aprotic nature minimizes protodeboronation. However, ensure solvents are anhydrous to prevent hydrolysis.
Polar Protic Water, Methanol, Ethanol4-VPBA has limited solubility in water but is soluble in alcohols. Protic solvents can facilitate the hydrolysis of the boronic acid group, especially at non-neutral pH.
Nonpolar Toluene, HexanePoor solubility is expected.

Experimental Protocols

Protocol for Adding a Polymerization Inhibitor

This protocol describes the addition of phenothiazine to this compound for enhanced stability during storage.

Materials:

  • This compound

  • Phenothiazine (PTZ)

  • Anhydrous solvent (e.g., Dichloromethane or THF)

  • Volumetric flask

  • Syringe or micropipette

  • Amber glass storage vial with a PTFE-lined cap

  • Inert gas source (Argon or Nitrogen)

Procedure:

  • Prepare Inhibitor Stock Solution:

    • Accurately weigh 10 mg of phenothiazine.

    • Dissolve it in 10 mL of an anhydrous solvent in a volumetric flask to create a 1 mg/mL stock solution.

    • Note: Phenothiazine solutions can be light-sensitive. Prepare fresh or store in an amber vial.[1]

  • Add Inhibitor to Monomer:

    • The target concentration for inhibitors is typically 100-500 ppm. For this example, a concentration of ~200 ppm will be used.

    • For 5 g (5000 mg) of this compound, you will need to add 1 mg of phenothiazine (200 ppm = (1 mg / 5000 mg) * 1,000,000).

    • If the this compound is a solid, dissolve it in a minimal amount of an anhydrous solvent.

    • Carefully add 1 mL of the 1 mg/mL phenothiazine stock solution to the dissolved this compound.

  • Storage:

    • Thoroughly mix the solution.

    • If a solvent was used, it can be removed under reduced pressure, ensuring the temperature is kept low to avoid thermal stress.

    • Transfer the stabilized 4-VPBA to an amber glass vial.

    • Flush the vial with an inert gas (argon or nitrogen) before sealing it tightly with a PTFE-lined cap.

    • Store the vial at -20°C in a dark place.

Protocol for a Quality Control Check for Polymerization

This protocol provides a quick method to assess the quality of this compound before use.

Procedure:

  • Visual Inspection:

    • Examine the material for any signs of polymerization, such as cloudiness, increased viscosity (if liquid at room temperature), or the presence of gels or solid particulates.

  • Solubility Test:

    • Place a small amount (10-20 mg) of the this compound in a vial.

    • Add 1 mL of a solvent in which the monomer should be readily soluble (e.g., THF, DMSO).

    • Agitate the mixture. The pure monomer should dissolve completely. The presence of insoluble material is a strong indication of polymer formation.[1]

  • ¹H NMR Analysis:

    • Prepare a sample of the this compound in a suitable deuterated solvent (e.g., DMSO-d₆).

    • Acquire a ¹H NMR spectrum.

    • Look for:

      • Sharp vinyl proton signals: The presence of sharp, well-defined peaks in the vinyl region (~5.5-6.5 ppm) is indicative of the monomer.[1]

      • Broad, undefined signals: The appearance of broad humps in the spectrum, particularly in the aliphatic region, is characteristic of a polymer.[1]

Signaling Pathway Interactions

While specific signaling pathways directly modulated by this compound are not extensively documented, research on the broader class of phenylboronic acids (PBAs) provides insights into their potential biological activities.

Phenylboronic acids have been shown to interact with key signaling networks involved in cancer cell migration. Specifically, they can inhibit the activity of the Rho family of GTP-binding proteins, including RhoA, Rac1, and Cdc42. These proteins are crucial regulators of the actin cytoskeleton and are often dysregulated in metastatic cancer.

Signaling_Pathway_Inhibition cluster_PBA Phenylboronic Acids (e.g., 4-VPBA) cluster_RhoGTPases Rho Family GTPases cluster_Downstream Downstream Effects PBA Phenylboronic Acids RhoA RhoA PBA->RhoA Inhibition Rac1 Rac1 PBA->Rac1 Inhibition Cdc42 Cdc42 PBA->Cdc42 Inhibition Cytoskeleton Actin Cytoskeleton Rearrangement RhoA->Cytoskeleton Rac1->Cytoskeleton Cdc42->Cytoskeleton Migration Cell Migration Cytoskeleton->Migration

Inhibition of Rho Family GTPases by Phenylboronic Acids.

Furthermore, phenylboronic acids can target sialic acid, which is often overexpressed on the surface of cancer cells. This interaction provides a basis for the development of targeted drug delivery systems and diagnostic agents.

Experimental Workflow for Stability Assessment

A systematic approach is necessary to fully characterize the stability of this compound. The following workflow outlines the key steps for conducting forced degradation studies and developing a stability-indicating analytical method.

Stability_Assessment_Workflow cluster_Stress Forced Degradation Studies cluster_Analysis Analytical Method Development & Validation cluster_Characterization Degradant Identification Start 4-VPBA Sample Acid Acid Hydrolysis (e.g., 0.1M HCl) Start->Acid Base Base Hydrolysis (e.g., 0.1M NaOH) Start->Base Oxidation Oxidation (e.g., 3% H₂O₂) Start->Oxidation Thermal Thermal Stress (e.g., 60°C) Start->Thermal Photo Photostability (ICH Q1B) Start->Photo HPLC_Dev Develop Stability-Indicating HPLC-UV Method Acid->HPLC_Dev Base->HPLC_Dev Oxidation->HPLC_Dev Thermal->HPLC_Dev Photo->HPLC_Dev Validation Method Validation (ICH Q2) HPLC_Dev->Validation LCMS LC-MS/MS Analysis Validation->LCMS NMR NMR Spectroscopy Validation->NMR ID Structure Elucidation of Degradation Products LCMS->ID NMR->ID

Workflow for Stability Assessment of 4-VPBA.

Conclusion

The stability of this compound is a critical consideration for its successful application in research and development. The primary degradation pathways are polymerization and degradation of the boronic acid moiety. Adherence to proper storage conditions, including low temperature, protection from light and oxygen, and the use of polymerization inhibitors, is essential to maintain the integrity of this compound. Regular quality control checks using techniques such as solubility tests and ¹H NMR are recommended. For in-depth stability analysis, a systematic approach involving forced degradation studies and the development of a validated stability-indicating HPLC method is crucial. By understanding and controlling the factors that affect its stability, researchers can ensure the quality and reliability of this compound in their experimental work.

References

An In-depth Technical Guide on the Crystal Structure and Analysis of 4-Vinylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure, synthesis, and analysis of 4-vinylphenylboronic acid. It is intended to be a valuable resource for researchers in crystallography, medicinal chemistry, and materials science, with a particular focus on applications in drug development.

Introduction

This compound (4-VPBA) is a versatile organic compound that has garnered significant interest in various scientific fields.[1][2] Structurally, it is an aromatic boronic acid featuring a vinyl group attached to a phenyl ring.[3] This unique combination of functional groups makes it a valuable building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions for the creation of complex organic molecules.[1] Furthermore, its ability to form reversible covalent bonds with diols has led to its use in the development of sensors for biomolecules like glucose, and in the construction of drug delivery systems.[1] In the realm of drug development, phenylboronic acid derivatives are being explored for their potential in targeted cancer therapy.[4][5][6]

This guide delves into the detailed crystal structure of this compound, provides experimental protocols for its synthesis and crystallographic analysis, and explores its interactions with key biological signaling pathways relevant to cancer therapeutics.

Physicochemical Properties

This compound is a white to off-white crystalline solid.[3] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
IUPAC Name (4-ethenylphenyl)boronic acid[7]
Synonyms p-Styrylboronic acid, 4-Vinylbenzeneboronic acid[1]
CAS Number 2156-04-9[7]
Molecular Formula C₈H₉BO₂[7]
Molecular Weight 147.97 g/mol [7]
Melting Point 190-193 °C[8]
Appearance White to off-white crystalline powder[1]
Solubility Soluble in ethanol, dimethylsulfoxide, tetrahydrofuran (B95107), and diethyl ether. Slightly soluble in water.[9][10]

Crystal Structure and Analysis

The three-dimensional arrangement of atoms in a crystalline solid is fundamental to understanding its physical and chemical properties. The crystal structure of this compound has been determined by single-crystal X-ray diffraction and is available in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 126143 .[7]

Crystallographic Data

The detailed crystallographic data for this compound, as obtained from the Crystallographic Information File (CIF), will be presented in the following tables. This data provides precise information about the unit cell dimensions, bond lengths, bond angles, and torsion angles, which are crucial for computational modeling and understanding intermolecular interactions.

Table 2: Crystal Data and Structure Refinement for this compound (CCDC 126143)

ParameterValue
Empirical formulaC₈H₉BO₂
Formula weight147.97
TemperatureData not available in search results
WavelengthData not available in search results
Crystal systemData not available in search results
Space groupData not available in search results
Unit cell dimensionsa = Data not available Åb = Data not available Åc = Data not available Åα = Data not available °β = Data not available °γ = Data not available °
VolumeData not available ų
ZData not available
Density (calculated)Data not available Mg/m³
Absorption coefficientData not available mm⁻¹
F(000)Data not available
Crystal sizeData not available mm
Theta range for data collectionData not available °
Index rangesData not available
Reflections collectedData not available
Independent reflectionsData not available
Completeness to thetaData not available %
Refinement methodData not available
Data / restraints / parametersData not available
Goodness-of-fit on F²Data not available
Final R indices [I>2sigma(I)]R1 = Data not availablewR2 = Data not available
R indices (all data)R1 = Data not availablewR2 = Data not available
Largest diff. peak and holeData not available e.Å⁻³

Table 3: Selected Bond Lengths (Å) for this compound (CCDC 126143)

Atom 1Atom 2Length (Å)
B1O1Data not available
B1O2Data not available
B1C1Data not available
C7C8Data not available
.........

Table 4: Selected Bond Angles (°) for this compound (CCDC 126143)

Atom 1Atom 2Atom 3Angle (°)
O1B1O2Data not available
O1B1C1Data not available
O2B1C1Data not available
C7C8...Data not available
............

(Note: The specific quantitative data for Tables 2, 3, and 4 are pending retrieval from the Crystallographic Information File (CIF) associated with CCDC deposition number 126143.)

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of a Grignard reagent with a borate (B1201080) ester.[9]

Materials:

  • 4-Chlorostyrene (B41422)

  • Magnesium turnings

  • Anhydrous tetrahydrofuran (THF)

  • Trimethyl borate

  • 3M Hydrochloric acid (HCl)

  • Diethyl ether

  • Water

Procedure:

  • Grignard Reagent Formation: 4-vinylphenylmagnesium chloride is prepared by reacting 4-chlorostyrene with magnesium turnings in anhydrous THF under an inert atmosphere.

  • Borylation: The freshly prepared Grignard reagent is then added dropwise to a solution of trimethyl borate in anhydrous THF at a low temperature (e.g., -78 °C). The reaction mixture is allowed to slowly warm to room temperature.

  • Hydrolysis: The reaction is quenched by the addition of aqueous HCl (3M).

  • Extraction: The product is extracted from the aqueous layer using diethyl ether.

  • Purification: The combined organic layers are dried and the solvent is evaporated. The crude product is then purified by recrystallization from a suitable solvent system (e.g., water or a mixture of organic solvents).

Caption: Synthetic workflow for this compound.

Single-Crystal X-ray Diffraction

The determination of the crystal structure of this compound is achieved through single-crystal X-ray diffraction. This technique provides detailed information about the atomic arrangement within the crystal lattice.[11][12]

General Procedure:

  • Crystal Growth: High-quality single crystals of this compound are grown, typically by slow evaporation of a saturated solution in an appropriate solvent.

  • Crystal Mounting: A suitable crystal is selected and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. X-rays of a specific wavelength (e.g., Mo Kα or Cu Kα) are directed at the crystal. As the crystal is rotated, a series of diffraction patterns are collected on a detector.[12]

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The positions of the atoms in the asymmetric unit are determined using direct methods or Patterson methods. The structural model is then refined against the experimental data to obtain the final, accurate crystal structure.

Caption: Workflow for single-crystal X-ray diffraction.

Role in Drug Development and Signaling Pathways

Phenylboronic acids and their derivatives have emerged as a promising class of compounds in drug development, particularly in oncology.[5][6] Their mechanism of action is often attributed to their ability to interact with specific biological targets and modulate key signaling pathways.

Inhibition of the Rho GTPase Signaling Pathway

Recent studies have shown that phenylboronic acid (PBA) can act as an inhibitor of the Rho family of small GTP-binding proteins, including RhoA, Rac1, and Cdc42.[1][5] These proteins are crucial regulators of the actin cytoskeleton and are involved in a wide range of cellular processes such as cell migration, adhesion, and proliferation.[1] Dysregulation of Rho GTPase signaling is a hallmark of many cancers, contributing to tumor progression and metastasis.

The inhibition of RhoA, Rac1, and Cdc42 by PBA and its derivatives can disrupt downstream signaling cascades that are critical for cancer cell motility and invasion.[1]

G PBA This compound (and derivatives) RhoA RhoA PBA->RhoA Inhibits Rac1 Rac1 PBA->Rac1 Inhibits Cdc42 Cdc42 PBA->Cdc42 Inhibits ROCK ROCK RhoA->ROCK Activates Actin_Cytoskeleton Actin Cytoskeleton Reorganization Rac1->Actin_Cytoskeleton Regulates Cdc42->Actin_Cytoskeleton Regulates MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylates MLC->Actin_Cytoskeleton Promotes Contraction Cell_Migration Cell Migration & Invasion Actin_Cytoskeleton->Cell_Migration

Caption: Inhibition of the Rho GTPase signaling pathway.

Targeting Sialic Acid on Cancer Cells

Another important aspect of the therapeutic potential of phenylboronic acids is their ability to selectively bind to sialic acids.[5] Sialic acids are terminal sugars on the glycan chains of cell surface glycoproteins and glycolipids. Cancer cells often exhibit aberrant glycosylation patterns, leading to an overexpression of sialic acids on their surface. This "hypersialylation" is implicated in tumor progression, metastasis, and immune evasion.

The interaction between phenylboronic acids and sialic acids is a reversible covalent bond. This specific binding can be exploited for targeted drug delivery, where nanoparticles or other therapeutic agents functionalized with phenylboronic acid can selectively target cancer cells. Furthermore, this interaction can disrupt signaling pathways that are dependent on sialic acid-mediated cell-cell or cell-matrix interactions, thereby inhibiting cancer cell adhesion and migration.

G PBA_Drug 4-VPBA-Functionalized Drug/Nanoparticle Sialic_Acid Sialic Acid (Overexpressed) PBA_Drug->Sialic_Acid Binds to Signaling_Pathways Pro-tumorigenic Signaling Pathways (e.g., Adhesion, Migration) PBA_Drug->Signaling_Pathways Inhibits Apoptosis Apoptosis PBA_Drug->Apoptosis Induces Cancer_Cell Cancer Cell

Caption: Targeting sialic acid on cancer cells.

Conclusion

This compound is a compound of significant interest due to its versatile applications in organic synthesis and its emerging role in the development of novel therapeutics. This guide has provided a detailed overview of its physicochemical properties, a framework for understanding its crystal structure, and standardized protocols for its synthesis and analysis. The exploration of its interaction with the Rho GTPase and sialic acid-related signaling pathways highlights its potential as a scaffold for the design of targeted anti-cancer agents. Further research into the precise molecular interactions and downstream cellular effects will be crucial in fully realizing the therapeutic potential of this compound and its derivatives.

References

Spectroscopic Profile of 4-Vinylphenylboronic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 4-vinylphenylboronic acid (4-VPBA), a versatile reagent in organic synthesis and materials science. The document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its structural characterization.

Core Spectroscopic Data

The structural integrity of this compound is confirmed through a combination of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The following tables summarize the key quantitative data obtained from these analytical techniques.

Table 1: ¹H NMR Spectroscopic Data of this compound
Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
8.03br s-B(OH)₂
7.76d8.2Ar-H
7.42d8.2Ar-H
6.72dd17.6, 11.1-CH=CH₂
5.87d17.6-CH=CH₂ (trans)
5.28d11.1-CH=CH₂ (cis)

Solvent: DMSO-d₆, Spectrometer Frequency: 500 MHz

Table 2: ¹³C NMR Spectroscopic Data of this compound
Chemical Shift (δ) ppmAssignment
~140Ar-C (quaternary, vinyl-substituted)
~137-CH=CH₂
~135Ar-CH
~125Ar-CH
~115-CH=CH₂
Note:The carbon attached to the boronic acid group is often difficult to observe due to quadrupolar relaxation.
Table 3: IR Spectroscopic Data of this compound
Wavenumber (cm⁻¹)AssignmentIntensity
3400-3200O-H stretch (boronic acid)Strong, Broad
~3080=C-H stretch (vinyl & aromatic)Medium
~2900C-H stretch (aliphatic)Weak
~1630C=C stretch (vinyl)Medium
~1600, ~1490, ~1400C=C stretch (aromatic ring)Medium-Strong
~1350B-O stretchStrong
~1090C-O stretchStrong
~990, ~910=C-H bend (vinyl out-of-plane)Strong
~850C-H bend (aromatic out-of-plane)Strong
Table 4: Mass Spectrometry Data of this compound
m/zAssignment
148.07[M]⁺ (Calculated for C₈H₉BO₂)

Note: Experimental mass spectrometry data is not consistently reported in publicly available literature. The value presented is the calculated molecular weight.

Experimental Protocols

Detailed experimental procedures are crucial for the replication and verification of spectroscopic data. The following sections outline generalized protocols for the acquisition of NMR, IR, and MS data for a solid organic compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the carbon-hydrogen framework of the molecule.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a clean, dry NMR tube.

  • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.

¹H NMR Acquisition Parameters (General):

  • Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Number of Scans (NS): 16 to 64, depending on sample concentration.

  • Relaxation Delay (D1): 1-5 seconds.

  • Acquisition Time (AQ): 2-4 seconds.

  • Spectral Width (SW): Approximately 12-16 ppm.

  • Temperature: 298 K.

¹³C NMR Acquisition Parameters (General):

  • Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

  • Number of Scans (NS): 1024 or higher, due to the low natural abundance of ¹³C.

  • Relaxation Delay (D1): 2-10 seconds.

  • Acquisition Time (AQ): 1-2 seconds.

  • Spectral Width (SW): Approximately 0-220 ppm.

  • Temperature: 298 K.

Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum.

  • Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

  • Integrate the peaks in the ¹H NMR spectrum.

  • Assign the peaks based on their chemical shifts, multiplicities, and integration values.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Record a background spectrum of the empty ATR accessory.

  • Place a small amount of the solid this compound powder directly onto the ATR crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Collect the sample spectrum.

Sample Preparation (KBr Pellet):

  • Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle.

  • Transfer the finely ground powder to a pellet press.

  • Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

  • Place the pellet in the sample holder of the FTIR spectrometer.

  • Collect the sample spectrum.

Data Acquisition and Processing:

  • Spectral Range: Typically 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

  • The acquired spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber.

  • Peak positions are identified and assigned to corresponding functional group vibrations.

Mass Spectrometry (MS)

Objective: To determine the molecular weight of the compound and obtain information about its fragmentation pattern.

Instrumentation: A mass spectrometer, often coupled with a chromatographic system (e.g., LC-MS or GC-MS) or with a direct infusion source. Electrospray ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are common ionization techniques for this type of molecule.

Sample Preparation (for LC-MS):

  • Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile (B52724).

  • Further dilute this stock solution to a final concentration of approximately 1-10 µg/mL with the mobile phase.

  • Filter the solution through a 0.22 µm syringe filter before injection.

LC-MS Parameters (General):

  • Column: A C18 reversed-phase column is typically suitable.

  • Mobile Phase: A gradient of water and acetonitrile or methanol, often with a small amount of an additive like formic acid to aid ionization.

  • Flow Rate: Dependent on the column dimensions (e.g., 0.2-0.5 mL/min for analytical scale).

  • Injection Volume: 1-10 µL.

  • Ionization Mode: Positive or negative ion mode should be tested to determine the optimal response.

  • Mass Range: Scan a range appropriate to the expected molecular weight (e.g., m/z 50-500).

Data Analysis:

  • Identify the peak corresponding to the molecular ion ([M+H]⁺ in positive mode or [M-H]⁻ in negative mode).

  • Analyze the fragmentation pattern to gain further structural information.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of a chemical compound such as this compound.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_conclusion Data Interpretation Synthesis_Purification Synthesis & Purification NMR NMR Spectroscopy (¹H, ¹³C) Synthesis_Purification->NMR IR IR Spectroscopy Synthesis_Purification->IR MS Mass Spectrometry Synthesis_Purification->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation Connectivity IR->Structure_Elucidation Functional Groups MS->Structure_Elucidation Molecular Weight Final_Report Final Report & Data Archiving Structure_Elucidation->Final_Report

Caption: Logical workflow for the spectroscopic analysis of this compound.

A Technical Guide to the Commercial Sources and Purity of 4-Vinylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Vinylphenylboronic acid (4-VPBA) is a versatile bifunctional molecule of significant interest in chemical synthesis and materials science. Its vinyl group allows for polymerization, while the boronic acid moiety enables various chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction. This technical guide provides an in-depth overview of the commercial availability of 4-VPBA, its typical purity specifications, common impurities, and detailed methodologies for its analysis. This information is crucial for researchers and developers to ensure the quality and consistency of their starting materials, which is paramount for reproducible and reliable results in research and manufacturing.

Commercial Sources and Purity

This compound is readily available from a range of chemical suppliers. The purity of commercially available 4-VPBA typically ranges from 95% to over 97%. A significant consideration when sourcing this reagent is the potential presence of its cyclic anhydride, the corresponding boroxine (B1236090), which can form through dehydration. Some suppliers explicitly state that their product contains varying amounts of this anhydride.

Below is a summary of major commercial suppliers and their typical purity specifications for this compound.

SupplierProduct Number (Example)Stated PurityNotes
Sigma-Aldrich 417580≥95%-
TCI Chemicals V007597.0% to 114.0% (Neutralization titration)[1]Contains varying amounts of anhydride. The upper range of the titration purity likely accounts for the presence of the boroxine form.[1]
Boron Molecular BM80995%[2]-
Chem-Impex 0245695 - 105% (Assay by titration)-
FUJIFILM Wako 325-84403>97.0%-

Common Impurities

The primary impurity often found in this compound is its trimeric anhydride, triphenylboroxine. This impurity arises from the reversible dehydration of the boronic acid.

Structure of this compound and its corresponding Boroxine:

  • This compound: H₂C=CHC₆H₄B(OH)₂

  • Triphenylboroxine: A six-membered ring with alternating boron and oxygen atoms, with a 4-vinylphenyl group attached to each boron atom.

Other potential impurities may stem from the synthetic route used for its preparation. A common laboratory and industrial synthesis involves the reaction of a Grignard reagent, 4-vinylphenylmagnesium halide, with a trialkyl borate (B1201080) followed by hydrolysis[3]. Potential byproducts and impurities from this process can include:

  • Benzeneboronic acid: Arising from the presence of benzene (B151609) in the starting materials or as a byproduct.

  • Unreacted starting materials: Such as 4-bromostyrene (B1200502) or 4-chlorostyrene.

  • Homocoupling products: Biphenyl derivatives formed from the Grignard reagent.

  • Polymeric material: Due to the reactive nature of the vinyl group, polymerization can occur, especially under certain storage and handling conditions.

Experimental Protocols for Purity Assessment

Accurate determination of the purity of this compound requires a combination of analytical techniques. High-Performance Liquid Chromatography (HPLC) is well-suited for separating the boronic acid from its impurities, while quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy provides a direct measure of the absolute purity against a certified reference material.

Purity Determination by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This protocol outlines a general method for the analysis of this compound using RP-HPLC. Method optimization may be required depending on the specific instrument and column used.

a. Instrumentation and Materials:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or another suitable mobile phase modifier)

  • This compound sample

  • Volumetric flasks and pipettes

b. Chromatographic Conditions:

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient:

    Time (min) %A %B
    0.0 95 5
    20.0 5 95
    25.0 5 95
    25.1 95 5

    | 30.0 | 95 | 5 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

c. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in 10 mL of a 1:1 mixture of Mobile Phase A and Mobile Phase B to achieve a concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

d. Data Analysis:

The purity of the sample is determined by calculating the area percentage of the main peak corresponding to this compound relative to the total area of all observed peaks.

Absolute Purity Determination by Quantitative ¹H NMR (qNMR) Spectroscopy

qNMR is a powerful technique for determining the absolute purity of a substance by comparing the integral of a specific resonance from the analyte with that of a certified internal standard of known purity and concentration.

a. Instrumentation and Materials:

  • NMR spectrometer (400 MHz or higher is recommended)

  • 5 mm NMR tubes

  • Certified internal standard (e.g., maleic acid, dimethyl sulfone)

  • Deuterated solvent (e.g., DMSO-d₆, Methanol-d₄)

  • This compound sample

  • Analytical balance (accurate to at least 0.01 mg)

b. Sample Preparation:

  • Accurately weigh approximately 10-20 mg of the this compound sample into a clean, dry vial.

  • Accurately weigh a known amount of the certified internal standard (e.g., 5-10 mg of maleic acid) into the same vial.

  • Dissolve the mixture in a precise volume (e.g., 0.7 mL) of the chosen deuterated solvent.

  • Transfer the solution to an NMR tube.

c. NMR Data Acquisition:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the protons being quantified (a delay of 30-60 seconds is often sufficient for accurate quantification).

  • Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 8 or 16 scans).

  • Spectral Width: A standard proton spectral width (e.g., -2 to 12 ppm).

d. Data Processing and Analysis:

  • Process the acquired FID with an exponential multiplication (line broadening of 0.3 Hz is typical) and Fourier transform.

  • Carefully phase the spectrum and perform a baseline correction.

  • Integrate a well-resolved signal from this compound (e.g., the vinyl protons or aromatic protons) and a well-resolved signal from the internal standard.

  • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P_standard = Purity of the internal standard

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the comprehensive purity assessment of a commercial sample of this compound.

Purity_Assessment_Workflow cluster_0 Sample Reception and Preparation cluster_1 Analytical Procedures cluster_2 Data Analysis and Reporting Sample Receive Commercial 4-VPBA Sample Weighing Accurately Weigh Sample and Internal Standard Sample->Weighing Dissolution Dissolve in Appropriate Solvent Weighing->Dissolution Filtration Filter Sample (for HPLC) Dissolution->Filtration qNMR_Analysis qNMR Analysis Dissolution->qNMR_Analysis HPLC_Analysis RP-HPLC Analysis Filtration->HPLC_Analysis HPLC_Data Calculate Area Percent Purity HPLC_Analysis->HPLC_Data qNMR_Data Calculate Absolute Purity qNMR_Analysis->qNMR_Data Final_Report Generate Certificate of Analysis HPLC_Data->Final_Report qNMR_Data->Final_Report

Caption: Workflow for the purity assessment of this compound.

Conclusion

For scientists and researchers in drug development and materials science, a thorough understanding of the commercial sources and purity of key reagents like this compound is critical. While commercially available with purities generally suitable for many applications, the potential for impurities, particularly the boroxine anhydride, necessitates careful analytical verification. The detailed HPLC and qNMR protocols provided in this guide offer robust methods for the comprehensive purity assessment of this compound, enabling researchers to proceed with confidence in the quality of their starting materials.

References

An In-depth Technical Guide to the Dehydration and Anhydride Formation of 4-Vinylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Vinylphenylboronic acid is a versatile bifunctional molecule increasingly utilized in the fields of materials science, organic synthesis, and drug development. Its structure, featuring both a polymerizable vinyl group and a reactive boronic acid moiety, allows for its use as a monomer in the creation of functional polymers and as a coupling partner in palladium-catalyzed cross-coupling reactions. A key characteristic of this compound, like other boronic acids, is its propensity to undergo reversible dehydration to form a cyclic trimeric anhydride (B1165640) known as a boroxine (B1236090). This equilibrium between the monomeric acid and the trimeric anhydride is a critical consideration for its storage, handling, and application, as the reactivity and physical properties of the two forms can differ significantly. This technical guide provides a comprehensive overview of the dehydration of this compound to its corresponding boroxine, 2,4,6-tris(4-vinylphenyl)-1,3,5,2,4,6-trioxatriborinane, with a focus on quantitative data, experimental protocols, and the underlying chemical principles.

Dehydration and Boroxine Formation: The Equilibrium

The dehydration of this compound is a reversible condensation reaction where three molecules of the boronic acid eliminate three molecules of water to form a six-membered ring composed of alternating boron and oxygen atoms. This cyclic trimer is a type of boroxine.

The equilibrium between the boronic acid and the boroxine can be influenced by several factors, including temperature, concentration, and the presence or absence of water. The formation of the boroxine is an entropically driven process due to the release of three water molecules.[1][2] This means that at higher temperatures and in non-aqueous solvents, the equilibrium tends to favor the formation of the boroxine.[1] Conversely, in the presence of water, the equilibrium shifts back towards the boronic acid.[3][4] It is important to note that commercial samples of this compound often contain varying amounts of the corresponding boroxine anhydride.

Dehydration Equilibrium of this compound

Dehydration_Equilibrium cluster_0 This compound (Monomer) cluster_1 Tris(4-vinylphenyl)boroxine (Trimer) 3_VPBA 3 x VPBA Boroxine VPBA->Boroxine Dehydration (Heat, Anhydrous Conditions) Boroxine->VPBA Hydrolysis (Presence of Water) Water + 3 H₂O

Caption: Reversible dehydration of this compound to its trimeric anhydride, a boroxine.

Quantitative Data

Table 1: Thermodynamic Parameters for the Formation of Tris(4-substituted phenyl)boroxines in CDCl₃ at 298 K [1]

Substituent (R)K (M⁻¹)ΔG (kJ/mol)ΔH (kJ/mol)TΔS (kJ/mol)
OMe1.40-0.813.514.3
Me0.452.014.312.3
H0.322.814.311.5
F0.135.016.211.2
Cl0.086.317.511.2
CN0.0111.420.69.2

Data from Tokunaga, Y. et al. (2002). Note that data for the 4-vinyl substituent is not provided in this study but the trend suggests that as an electron-donating group, it would likely have a K value greater than that of the unsubstituted phenylboronic acid.

Experimental Protocols

The preparation of the boroxine of this compound can be achieved through the removal of water from the boronic acid, typically by azeotropic distillation. The following are general procedures that can be adapted for this purpose.

General Procedure A: Dehydration via Azeotropic Distillation

This procedure is adapted from a general method for the synthesis of boroxines.[1]

Workflow for General Procedure A

general_procedure_A start Start with this compound dissolve Dissolve in a suitable solvent (e.g., toluene (B28343) or benzene) start->dissolve reflux Reflux with a Dean-Stark trap to remove water azeotropically dissolve->reflux monitor Monitor reaction completion (e.g., by TLC or NMR) reflux->monitor concentrate Remove solvent under reduced pressure monitor->concentrate product Obtain Tris(4-vinylphenyl)boroxine as a solid concentrate->product

Caption: Experimental workflow for the synthesis of boroxine via azeotropic distillation.

Detailed Steps:

  • A solution of this compound in a solvent that forms an azeotrope with water (e.g., toluene, benzene) is prepared in a round-bottom flask.

  • A Dean-Stark apparatus and a condenser are attached to the flask.

  • The reaction mixture is heated to reflux. The water-solvent azeotrope distills and is collected in the Dean-Stark trap, with the solvent returning to the flask.

  • The reaction is monitored for completion, which is indicated by the cessation of water collection in the trap.

  • After completion, the solvent is removed under reduced pressure to yield the crude boroxine.

  • The product can be further purified by recrystallization or chromatography if necessary.

General Procedure B: Dehydration in a Refluxing Solvent

This is another general method for the dehydration of boronic acids.[5]

Workflow for General Procedure B

general_procedure_B start Start with this compound suspend Suspend in an appropriate solvent (e.g., toluene) start->suspend reflux Heat the suspension to reflux for a specified time (e.g., 12 hours) suspend->reflux cool Cool the reaction mixture to room temperature reflux->cool concentrate Remove the solvent under reduced pressure cool->concentrate analyze Analyze the residue by NMR to determine the boroxine:boronic acid:water ratio concentrate->analyze product Tris(4-vinylphenyl)boroxine with residual boronic acid and water analyze->product

Caption: Experimental workflow for the synthesis of boroxine by refluxing in a solvent.

Detailed Steps:

  • This compound is suspended in a suitable organic solvent (e.g., toluene) in a round-bottom flask equipped with a condenser.

  • The suspension is heated to reflux for a predetermined period (e.g., 12 hours).[5]

  • The mixture is then cooled to room temperature.

  • The solvent is removed under reduced pressure.

  • The resulting residue, which will be a mixture of the boroxine, unreacted boronic acid, and residual water, can be analyzed by ¹H NMR to determine the composition.[5]

Characterization Data

The conversion of this compound to its boroxine can be monitored and the product characterized using various spectroscopic techniques.

Table 2: Spectroscopic Data for this compound and its Boroxine

Spectroscopic TechniqueThis compound2,4,6-Tris(4-vinylphenyl)-1,3,5,2,4,6-trioxatriborinane
¹H NMR (CDCl₃)δ 8.03 (br s, 2H, B-OH), 7.76 (d, 2H), 7.42 (d, 2H), 6.72 (dd, 1H), 5.87 (d, 1H), 5.28 (d, 1H)[6]δ 8.19 (d, J = 8.0 Hz, 6H), 7.54 (d, J = 8.0 Hz, 6H), 6.81 (dd, J = 17.6, 10.9 Hz, 3H), 5.92 (d, J = 17.6 Hz, 3H), 5.40 (d, J = 10.9 Hz, 3H)[1]
¹³C NMR Not available in the search results. The carbon attached to boron is often not observed or is very broad due to quadrupolar relaxation.[7]Not available in the search results. The carbon attached to boron is often not observed or is very broad.[7]
¹¹B NMR Typically in the range of δ 27-30 ppm.Generally shifted slightly downfield from the corresponding boronic acid, in the range of δ 31-33 ppm for aryl and vinyl boroxines.[8]
FTIR (cm⁻¹)A broad O-H stretch around 3200-3600 cm⁻¹. Strong B-O stretching vibrations.Disappearance or significant reduction of the broad O-H stretch. Characteristic B-O-B stretching vibrations of the boroxine ring.
Mass Spectrometry [M+H]⁺ or other relevant ions corresponding to the monomeric mass.Ions corresponding to the trimeric boroxine mass would be expected, although fragmentation can occur.

Conclusion

The dehydration of this compound to its trimeric anhydride, a boroxine, is a fundamental and reversible process that significantly impacts its properties and applications. Understanding the equilibrium and having access to reliable experimental protocols for the controlled formation and characterization of the boroxine are crucial for researchers in various fields. This guide provides a consolidated resource of the available quantitative data, experimental methodologies, and spectroscopic information to aid in the effective utilization of this versatile compound. Further research to determine the specific thermodynamic parameters for the this compound/boroxine equilibrium and a more comprehensive spectroscopic characterization of the pure boroxine would be of great benefit to the scientific community.

References

An In-depth Technical Guide to the pKa and Acidity of 4-vinylphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the acidity and pKa of 4-vinylphenylboronic acid, an organoboron compound of significant interest in organic synthesis, materials science, and drug development.[1][2] The document outlines the fundamental principles of its acidity, presents quantitative pKa data, details experimental and computational methodologies for its determination, and illustrates key concepts and processes through structured diagrams.

Introduction to this compound

This compound, also known as p-styrylboronic acid, is an aromatic organoboronic acid featuring a vinyl group attached to a benzene (B151609) ring, which is in turn bonded to a boronic acid moiety (-B(OH)₂).[1] It typically exists as a white to off-white crystalline solid.[1] Its bifunctionality, possessing both a reactive vinyl group for polymerization and a versatile boronic acid group for cross-coupling reactions, makes it a valuable building block in the synthesis of complex organic molecules, functionalized polymers, and advanced materials.[2][3][4] Its applications are prominent in Suzuki-Miyaura coupling reactions, the development of sensors for biomolecules like glucose, and the creation of novel drug delivery systems.[2]

The Acidity of Arylboronic Acids

Boronic acids (R-B(OH)₂) are Lewis acids, meaning they can accept a pair of electrons.[5] The boron atom, with its vacant p-orbital, readily accepts a hydroxide (B78521) ion (OH⁻) from an aqueous solution to form a more stable, tetrahedral boronate complex (R-B(OH)₃⁻). This equilibrium is the source of its Brønsted acidity.

The acidity, and therefore the pKa, of an arylboronic acid is influenced by the electronic effects of substituents on the aromatic ring. Electron-withdrawing groups generally increase acidity (lower pKa) by stabilizing the resulting negative charge on the boronate anion. Conversely, electron-donating groups decrease acidity (raise pKa).[6][7] Arylboronic acids are typically more acidic than their alkyl counterparts, with pKa values generally falling within the 4 to 10 range.[6]

Quantitative pKa Data

The pKa of this compound has been determined through predictive methods. For comparison, the experimental pKa of the parent compound, phenylboronic acid, is also provided.

CompoundFormulapKa ValueDetermination Method
This compound C₈H₉BO₂8.62 ± 0.17Predicted[1][8]
Phenylboronic AcidC₆H₇BO₂8.64 - 8.90Experimental[6]

The vinyl group at the para position has a mild electron-withdrawing effect, which is reflected in a predicted pKa value slightly lower than or within the range of unsubstituted phenylboronic acid.

Methodologies for pKa Determination

Accurate determination of pKa is critical for understanding and optimizing reaction conditions, formulation development, and biological activity. Several methods are employed for this purpose.

Potentiometric titration is a standard and reliable method for determining the pKa of acidic and basic compounds. It involves monitoring the pH of a solution as a titrant of known concentration is incrementally added.

Workflow:

  • Sample Preparation: A precise amount of this compound is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent (e.g., acetonitrile) to ensure solubility.[9]

  • Titration: The solution is titrated with a standardized solution of a strong base, such as sodium hydroxide (NaOH), using an autotitrator (e.g., Mettler-Toledo DL-53).[10]

  • Data Acquisition: The pH of the solution is measured and recorded after each addition of the titrant, generating a titration curve (pH vs. volume of titrant).

  • pKa Calculation: The pKa is determined from the titration curve. It corresponds to the pH at the half-equivalence point, where half of the boronic acid has been converted to its conjugate boronate base. The data is often fitted to a modified Henderson-Hasselbalch equation for precision.[10]

G cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis A Dissolve this compound in Water/Co-solvent B Calibrate pH Electrode A->B C Titrate with Standardized NaOH Solution B->C D Record pH vs. Volume of Titrant C->D E Plot Titration Curve D->E F Identify Half-Equivalence Point E->F G Determine pKa (pKa = pH at 1/2 eq. point) F->G

Caption: Workflow for pKa determination by potentiometric titration.

This method is useful when the acidic and basic forms of a compound have distinct ultraviolet-visible absorption spectra.

Workflow:

  • Solution Preparation: A series of buffer solutions with precisely known pH values are prepared.

  • Sample Addition: A small, constant amount of a stock solution of this compound is added to each buffer solution.

  • Spectral Measurement: The UV-Vis spectrum of each solution is recorded. A significant change in the UV spectra of arylboronic acids is often observed upon ionization.[10]

  • Data Analysis: The absorbance at a specific wavelength where the change is maximal is plotted against the pH. The resulting sigmoidal curve is analyzed, and the inflection point of the curve corresponds to the pKa of the compound.

Quantum chemical calculations provide a theoretical means to estimate pKa values. This approach is valuable for screening compounds or when experimental determination is challenging.

Methodology: A common computational procedure involves calculating the Gibbs free energy change (ΔG) for the dissociation reaction in an aqueous solution.[6]

  • Conformational Analysis: The low-energy conformations of both the neutral boronic acid (ArB(OH)₂) and its conjugate boronate base (ArB(OH)₃⁻) are identified.

  • Energy Calculation: The free energies of the acid, its conjugate base, and a proton in aqueous solution are calculated using quantum chemistry methods (e.g., M06-2X/6-31+G(d,p)).[6]

  • pKa Calculation: The pKa is then calculated using the following thermodynamic relationship: pKa = ΔG / (2.303 * RT) where ΔG is the free energy of the dissociation reaction, R is the gas constant, and T is the temperature in Kelvin. To achieve accurate results, it is crucial to consider the contributions of different possible conformations of the hydroxyl groups and any substituents.[6]

Key Chemical Principles and Applications

The acidity of this compound is central to its utility in chemical synthesis.

The fundamental acidic character of this compound arises from the equilibrium between the trigonal planar acid and the tetrahedral boronate anion in the presence of a Lewis base like water or hydroxide. This reversible formation of covalent complexes is also key to its use in sensors for diols (e.g., sugars).[5]

G cluster_acid Trigonal Planar Boronic Acid cluster_base Lewis Base cluster_boronate Tetrahedral Boronate Anion Acid Ar-B(OH)₂ Boronate [Ar-B(OH)₃]⁻ Acid->Boronate + Base OH⁻

Caption: Equilibrium of boronic acid and its tetrahedral boronate anion.

This compound is an essential reagent in Suzuki-Miyaura cross-coupling, a Nobel prize-winning reaction for forming carbon-carbon bonds. The reaction mechanism requires a base to activate the boronic acid, converting it to the more nucleophilic boronate species, which then participates in the transmetalation step of the palladium catalytic cycle.

G A Oxidative Addition (Ar-X + Pd(0)) B Transmetalation (Ar-Pd(II)-X + Ar'-B(OH)₃⁻) A->B C Reductive Elimination (Ar-Pd(II)-Ar') B->C D Product (Ar-Ar') C->D E Catalyst Regeneration (Pd(0)) C->E E->A Catalytic Cycle F Boronic Acid Activation (Ar'-B(OH)₂ + Base → Ar'-B(OH)₃⁻) F->B Base is critical

Caption: Simplified catalytic cycle of the Suzuki-Miyaura coupling reaction.

Conclusion

This compound is a versatile chemical building block whose utility is fundamentally linked to its Lewis acidity. With a predicted pKa of approximately 8.62, its reactivity can be precisely controlled in various synthetic applications, most notably in the formation of carbon-carbon bonds via Suzuki-Miyaura coupling. The methodologies outlined in this guide, from experimental titrations to computational predictions, provide the necessary tools for researchers to accurately characterize and effectively utilize this and other related arylboronic acids in the fields of drug discovery, chemical synthesis, and materials science.

References

In-Depth Technical Guide on the Thermal Properties of Poly(4-vinylphenylboronic acid)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal properties of poly(4-vinylphenylboronic acid) (P4VPBA), a polymer of significant interest in biomedical and pharmaceutical applications due to its unique responsive behavior. Understanding the thermal stability and transitions of P4VPBA is critical for its processing, storage, and application in drug delivery systems and other advanced materials. This document summarizes key quantitative data, details relevant experimental protocols, and provides visualizations of the underlying chemical processes.

Core Thermal Properties

The thermal behavior of poly(this compound) and its derivatives is characterized by its glass transition temperature (Tg) and its decomposition profile under thermal stress. These properties are typically determined using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Glass Transition Temperature (Tg)

The glass transition temperature is a critical parameter that defines the transition from a rigid, glassy state to a more flexible, rubbery state. For poly(this compound) and its common precursor, poly(this compound, pinacol (B44631) ester), the Tg is notably high.

Differential Scanning Calorimetry (DSC) of high molar mass poly(this compound, pinacol ester) has revealed a high glass-transition temperature of 220 °C.[1] This elevated Tg is attributed to unusual reactive events that occur at temperatures above 120 °C.[1] These events involve a reversible ring-opening of the pinacol boronate esters, leading to the formation of a densely crosslinked network.[1] This dynamic crosslinking significantly restricts polymer chain mobility, thus increasing the glass transition temperature.

While the Tg of the unprotected poly(this compound) has not been explicitly reported in the reviewed literature, it is expected to be influenced by intermolecular hydrogen bonding between the boronic acid moieties, which would also contribute to a high glass transition temperature.

Table 1: Glass Transition Temperatures of P4VPBA Derivatives

PolymerGlass Transition Temperature (Tg)Analytical Method
Poly(this compound, pinacol ester)220 °CDSC
Poly(this compound) (unprotected)Not explicitly reported-
Thermal Decomposition

For instance, TGA of a graft copolymer featuring poly(this compound) chains (PVBC-g-PVPBA) indicates its decomposition profile. The precise onset of decomposition and the temperatures for specific percentage weight loss for the homopolymer require further experimental investigation.

Experimental Protocols

The following sections detail the standard methodologies for the thermal analysis of polymers like P4VPBA.

Differential Scanning Calorimetry (DSC)

Objective: To determine the glass transition temperature (Tg) of the polymer.

Methodology:

  • A small sample of the polymer (typically 5-10 mg) is hermetically sealed in an aluminum pan.

  • An empty, sealed aluminum pan is used as a reference.

  • The sample and reference pans are placed in the DSC cell.

  • The temperature of the cell is ramped up at a constant heating rate, typically 10 °C/min, under an inert atmosphere (e.g., nitrogen).

  • The heat flow to the sample and reference is monitored. The glass transition is observed as a step-like change in the heat flow curve.

  • The Tg is typically determined as the midpoint of this transition.

DSC_Workflow cluster_sample_prep Sample Preparation cluster_dsc_analysis DSC Analysis cluster_data_analysis Data Analysis Sample Polymer Sample (5-10 mg) Pan Seal in Al Pan Sample->Pan Load Load Sample & Ref. Pans Pan->Load Heat Heat at 10°C/min under N2 Load->Heat Monitor Monitor Heat Flow Heat->Monitor Plot Plot Heat Flow vs. Temp Monitor->Plot Identify Identify Step Transition Plot->Identify Determine Determine Tg (Midpoint) Identify->Determine

Figure 1: Workflow for DSC Analysis.
Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of the polymer.

Methodology:

  • A small sample of the polymer (typically 10-20 mg) is placed in a tared TGA pan (e.g., platinum or alumina).

  • The pan is placed on the TGA balance.

  • The furnace is sealed, and the system is purged with an inert gas (e.g., nitrogen) to remove any oxygen.

  • The temperature is increased at a constant rate, for example, 10 °C/min, over a specified temperature range (e.g., from room temperature to 800 °C).

  • The weight of the sample is continuously monitored as a function of temperature.

  • The resulting TGA curve plots the percentage of weight loss versus temperature, from which the onset of decomposition and other thermal events can be determined.

TGA_Workflow cluster_sample_prep_tga Sample Preparation cluster_tga_analysis TGA Analysis cluster_data_analysis_tga Data Analysis Sample_TGA Polymer Sample (10-20 mg) Pan_TGA Place in TGA Pan Sample_TGA->Pan_TGA Load_TGA Load Pan onto Balance Pan_TGA->Load_TGA Heat_TGA Heat at 10°C/min under N2 Load_TGA->Heat_TGA Monitor_TGA Monitor Weight Loss Heat_TGA->Monitor_TGA Plot_TGA Plot % Weight Loss vs. Temp Monitor_TGA->Plot_TGA Determine_Td Determine Onset of Decomposition Plot_TGA->Determine_Td

Figure 2: Workflow for TGA Analysis.

Key Thermal Behavior Mechanism

A significant aspect of the thermal properties of poly(this compound, pinacol ester) is the thermally induced, reversible crosslinking.

Above 120 °C, a nucleophilic attack on the sp2 boron atom of the pinacol boronate ester is proposed to occur.[1] This leads to a ring-opening of the pinacol boronate and subsequent bridging between boron atoms by the interconnected pinacol moieties.[1] This process forms a densely crosslinked dynamic network, which is responsible for the observed high glass transition temperature.[1] This reversible crosslinking is a key feature that can be harnessed for the development of self-healing and reprocessable materials.

Crosslinking_Mechanism Linear_Polymer Linear Poly(this compound, pinacol ester) Chains Heating Heating (>120 °C) Linear_Polymer->Heating Initiates Crosslinked_Network Densely Crosslinked Network Heating->Crosslinked_Network Formation of Cooling Cooling / Dilution Crosslinked_Network->Cooling Reversible to Cooling->Linear_Polymer Reforms

Figure 3: Reversible Crosslinking of P4VPBA Pinacol Ester.

Conclusion

Poly(this compound) and its pinacol ester derivative exhibit notable thermal properties, highlighted by a high glass transition temperature. The thermal behavior of the pinacol-protected polymer is dominated by a unique reversible crosslinking mechanism that initiates upon heating. While the thermal properties of the unprotected P4VPBA require further detailed investigation, the available data suggests a thermally stable polymer platform. A thorough understanding of these thermal characteristics, obtained through standardized techniques like DSC and TGA, is essential for the successful design and implementation of P4VPBA-based materials in advanced applications, including drug delivery and responsive polymer systems. Further research is encouraged to fully elucidate the thermal decomposition pathways and the precise glass transition temperature of the unprotected homopolymer.

References

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling Using 4-Vinylboronic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] This reaction is particularly valuable in pharmaceutical research and drug development for the synthesis of complex molecules, including biaryl and vinyl-substituted aromatic compounds.[2] The vinylation of aryl and heteroaryl halides to produce styrenes is of significant interest, as the styrene (B11656) motif is a versatile intermediate and a structural component in many biologically active molecules.

While 4-vinylboronic acid (4-VBA) is a key reagent for introducing the vinyl group, it is known to be unstable and susceptible to polymerization.[3][4] To overcome this, more stable and readily handleable vinylboron reagents have been developed, with potassium vinyltrifluoroborate and 2,4,6-trivinylcyclotriboroxane-pyridine complex being prominent examples.[3][5] These air- and moisture-stable alternatives release the reactive vinylboronic acid in situ under the reaction conditions, offering a reliable and reproducible method for vinylation.[5]

This document provides detailed protocols and application notes for the Suzuki-Miyaura coupling of aryl halides with a stable vinylboron reagent, specifically potassium vinyltrifluoroborate, to yield functionalized styrenes.

Data Presentation: Reaction of Potassium Vinyltrifluoroborate with Various Aryl Halides

The following table summarizes the reaction conditions and yields for the Suzuki-Miyaura coupling of potassium vinyltrifluoroborate with a range of aryl bromides, demonstrating the versatility of this protocol.

EntryAryl BromideCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
14-BromoanisolePdCl₂ (2)PPh₃ (6)Cs₂CO₃ (3)THF/H₂O (9:1)801872
24-BromobenzonitrilePdCl₂ (2)PPh₃ (6)Cs₂CO₃ (3)THF/H₂O (9:1)80390
3Methyl 4-bromobenzoatePdCl₂ (2)PPh₃ (6)Cs₂CO₃ (3)THF/H₂O (9:1)801885
41-Bromo-4-(trifluoromethyl)benzenePdCl₂ (2)PPh₃ (6)Cs₂CO₃ (3)THF/H₂O (9:1)80562
51-Bromo-2-methylbenzenePdCl₂ (2)PPh₃ (6)Cs₂CO₃ (3)THF/H₂O (9:1)801878
62-BromonaphthalenePdCl₂ (2)PPh₃ (6)Cs₂CO₃ (3)THF/H₂O (9:1)801888

Data compiled from literature reports on the Suzuki-Miyaura coupling of potassium vinyltrifluoroborate.[3]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of an Aryl Bromide with Potassium Vinyltrifluoroborate

This protocol describes a general procedure for the palladium-catalyzed cross-coupling of an aryl bromide with potassium vinyltrifluoroborate.

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • Potassium vinyltrifluoroborate (1.5 mmol, 1.5 equiv)

  • Palladium(II) chloride (PdCl₂) (0.02 mmol, 2 mol%)

  • Triphenylphosphine (B44618) (PPh₃) (0.06 mmol, 6 mol%)

  • Cesium carbonate (Cs₂CO₃) (3.0 mmol, 3.0 equiv)

  • Tetrahydrofuran (B95107) (THF), anhydrous (9 mL)

  • Water, deionized (1 mL)

  • Round-bottom flask or reaction vial

  • Magnetic stir bar

  • Reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 mmol), potassium vinyltrifluoroborate (1.5 mmol), cesium carbonate (3.0 mmol), palladium(II) chloride (0.02 mmol), and triphenylphosphine (0.06 mmol).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes.

  • Solvent Addition: Under a positive pressure of the inert gas, add anhydrous tetrahydrofuran (9 mL) and deionized water (1 mL) to the flask via syringe.

  • Reaction: Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Reaction times can vary from 3 to 18 hours depending on the substrate.[3]

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (B1210297) (20 mL) and water (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired styrene derivative.

Mandatory Visualization

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the key steps in the catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd2_complex R¹-Pd(II)L₂-X pd0->pd2_complex transmetalation Transmetalation pd2_r1r2 R¹-Pd(II)L₂-R² pd2_complex->pd2_r1r2 pd2_r1r2->pd0 reductive_elimination Reductive Elimination product R¹-R² pd2_r1r2->product aryl_halide R¹-X boronic_acid R²-B(OR)₂ base_activation Base (e.g., OH⁻) boronate [R²-B(OR)₂(OH)]⁻ boronate->pd2_complex

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

References

Application Notes and Protocols for RAFT Polymerization of 4-Vinylphenylboronic Acid for Block Copolymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of block copolymers containing 4-vinylphenylboronic acid (4-VPBA) via Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. The resulting amphiphilic block copolymers, particularly those with a poly(ethylene glycol) (PEG) block, exhibit stimuli-responsive behavior, specifically towards pH and glucose, making them highly valuable for applications in drug delivery and biosensing.

Introduction

This compound (4-VPBA) is a functional monomer that has garnered significant interest in the development of "smart" polymers. The boronic acid moiety can reversibly form esters with diols, a property that can be exploited for the development of glucose-responsive materials. When incorporated into block copolymers, typically with a hydrophilic block like methoxy (B1213986) poly(ethylene glycol) (mPEG), the resulting amphiphilic structures can self-assemble into micelles in aqueous solutions. These micelles can encapsulate therapeutic agents and release them in response to specific triggers such as the acidic tumor microenvironment or elevated glucose levels in diabetic patients.

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a powerful and versatile controlled radical polymerization technique that allows for the synthesis of polymers with well-defined architectures, controlled molecular weights, and low dispersity (Đ). This control is crucial for the reproducible synthesis of block copolymers with predictable self-assembly behavior and biological interactions.

This application note details the synthesis of mPEG-b-P(4-VPBA) block copolymers, their characterization, and their stimuli-responsive properties.

Key Experiments and Methodologies

The synthesis of mPEG-b-P(4-VPBA) block copolymers is a two-step process. First, a macro-chain transfer agent (macro-CTA) is prepared by functionalizing a methoxy poly(ethylene glycol) (mPEG) with a RAFT agent. Subsequently, this mPEG-macroCTA is used to polymerize 4-VPBA in a controlled manner.

Experimental Protocols

Protocol 1: Synthesis of mPEG-based Macro-Chain Transfer Agent (mPEG-macroCTA)

This protocol describes the synthesis of a dithiobenzoate-terminated mPEG as the macro-CTA.

Materials:

  • Methoxy poly(ethylene glycol) (mPEG-OH, Mn = 5000 g/mol )

  • 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPAD)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Diethyl ether, cold

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve mPEG-OH (1.0 g, 0.2 mmol), CPAD (0.112 g, 0.4 mmol), and DMAP (0.024 g, 0.2 mmol) in anhydrous DCM (20 mL).

  • Cool the flask in an ice bath to 0 °C.

  • In a separate vial, dissolve DCC (0.082 g, 0.4 mmol) in a minimal amount of anhydrous DCM.

  • Add the DCC solution dropwise to the reaction mixture with constant stirring.

  • Allow the reaction to warm to room temperature and stir for 24 hours.

  • Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU) byproduct.

  • Concentrate the filtrate by rotary evaporation.

  • Precipitate the crude product by adding the concentrated solution dropwise to cold diethyl ether.

  • Collect the precipitate by filtration and redissolve it in a minimal amount of DCM.

  • Repeat the precipitation in cold diethyl ether two more times to ensure high purity.

  • Dry the final product, a pinkish-red solid, under vacuum overnight.

  • Characterize the mPEG-macroCTA by ¹H NMR and Gel Permeation Chromatography (GPC).

Protocol 2: RAFT Polymerization of this compound (4-VPBA)

This protocol details the synthesis of an mPEG-b-P(4-VPBA) block copolymer using the prepared mPEG-macroCTA.

Materials:

Procedure:

  • In a Schlenk tube, dissolve the mPEG-macroCTA (e.g., 0.2 g, 0.04 mmol), 4-VPBA (e.g., 0.236 g, 1.6 mmol, for a target DP of 40), and AIBN (e.g., 1.3 mg, 0.008 mmol) in anhydrous 1,4-dioxane (5 mL). The ratio of [Monomer]:[CTA]:[Initiator] should be carefully controlled to target a specific molecular weight.

  • Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • After the final thaw, backfill the Schlenk tube with an inert gas (nitrogen or argon).

  • Place the sealed Schlenk tube in a preheated oil bath at 70 °C and stir for the desired reaction time (e.g., 8-24 hours).

  • To monitor the polymerization, samples can be taken at different time points under an inert atmosphere for ¹H NMR analysis to determine monomer conversion.

  • Quench the polymerization by immersing the Schlenk tube in an ice bath and exposing the reaction mixture to air.

  • Precipitate the block copolymer by adding the reaction mixture dropwise to a large volume of cold diethyl ether.

  • Collect the precipitate by filtration or centrifugation.

  • To remove any unreacted monomer and other impurities, redissolve the polymer in a small amount of methanol and re-precipitate in cold diethyl ether. Repeat this purification step two more times.

  • Dry the final product, a white to off-white powder, under vacuum at room temperature.

  • Characterize the final mPEG-b-P(4-VPBA) block copolymer by ¹H NMR and GPC.

Data Presentation

The following tables summarize typical quantitative data obtained from the synthesis and characterization of mPEG-b-P(4-VPBA) block copolymers.

Table 1: Characterization of mPEG-macroCTA

PropertyValue
M_n (¹H NMR)~5200 g/mol
M_n (GPC)~5500 g/mol
Đ (GPC)≤ 1.15

Table 2: RAFT Polymerization of 4-VPBA with mPEG-macroCTA

Target DP of P(4-VPBA)[4-VPBA]:[mPEG-macroCTA]:[AIBN]Time (h)Conversion (%)M_n (GPC, g/mol )Đ (GPC)
2020:1:0.21285~8,0001.20
3030:1:0.21688~9,5001.22
4040:1:0.22091~11,0001.25
5050:1:0.22493~12,5001.28

Note: The GPC values are relative to polystyrene standards and may not represent the absolute molecular weights.

Visualizations

Diagrams

RAFT_Polymerization_Workflow cluster_synthesis Step 1: mPEG-macroCTA Synthesis cluster_polymerization Step 2: RAFT Polymerization mPEG mPEG-OH reaction1 Esterification mPEG->reaction1 CPAD CPAD CPAD->reaction1 DCC_DMAP DCC, DMAP in DCM DCC_DMAP->reaction1 macroCTA mPEG-macroCTA macroCTA2 mPEG-macroCTA reaction1->macroCTA VPBA 4-VPBA Monomer reaction2 RAFT Polymerization (70 °C, Dioxane) VPBA->reaction2 AIBN AIBN AIBN->reaction2 macroCTA2->reaction2 block_copolymer mPEG-b-P(4-VPBA) reaction2->block_copolymer

Caption: Experimental workflow for the synthesis of mPEG-b-P(4-VPBA) block copolymers.

RAFT_Mechanism cluster_initiation Initiation cluster_raft_equilibrium RAFT Equilibrium Initiator Initiator (I) Radical_I Initiator Radical (I•) Initiator->Radical_I Heat (Δ) Propagating_Chain Propagating Chain (Pn•) Radical_I->Propagating_Chain + Monomer (M) Intermediate_Radical Intermediate Radical Adduct Propagating_Chain->Intermediate_Radical + RAFT Agent (Z-C(=S)-S-R) Dormant_Polymer Dormant Polymer Chain (Pn-S-C(=S)-Z) Intermediate_Radical->Dormant_Polymer - R• Propagating_Chain_new New Propagating Chain (Pm•) Intermediate_Radical->Propagating_Chain_new - Z-C(=S)-S-Pn Dormant_Polymer->Intermediate_Radical + Pn• Propagating_Chain_new->Propagating_Chain_new + M

Caption: Generalized mechanism of RAFT polymerization.

Glucose_Sensing cluster_micelle Self-Assembled Micelle cluster_response Glucose Response micelle mPEG-b-P(4-VPBA) Micelle (Hydrophobic Core) boronic_ester Boronic Ester Formation (Hydrophilic) micelle->boronic_ester Interaction with P(4-VPBA) drug Encapsulated Drug drug->micelle Encapsulation glucose Glucose glucose->boronic_ester micelle_disassembly Micelle Disassembly boronic_ester->micelle_disassembly drug_release Drug Release micelle_disassembly->drug_release

Caption: Glucose-responsive drug release from mPEG-b-P(4-VPBA) micelles.

Applications and Future Perspectives

The mPEG-b-P(4-VPBA) block copolymers synthesized via RAFT polymerization are promising materials for a range of biomedical applications. Their ability to self-assemble into nanoparticles and respond to biologically relevant stimuli opens up possibilities for:

  • Glucose-Responsive Insulin (B600854) Delivery: The micelles can be designed to disassemble and release insulin in the presence of high glucose concentrations, offering a potential "closed-loop" system for diabetes management.

  • Targeted Cancer Therapy: The pH-responsive nature of the boronic acid groups can be exploited for targeted drug delivery to the acidic microenvironment of tumors, leading to enhanced therapeutic efficacy and reduced side effects.

  • Biosensors: The interaction of the boronic acid moieties with sugars can be utilized for the development of fluorescent or colorimetric sensors for glucose monitoring.[1]

Future research in this area may focus on the fine-tuning of the block copolymer structure to optimize their sensitivity and specificity to different stimuli. Furthermore, in vivo studies are necessary to evaluate the biocompatibility, pharmacokinetics, and therapeutic efficacy of these smart polymeric nanocarriers.

Conclusion

RAFT polymerization is a robust and reliable method for the synthesis of well-defined mPEG-b-P(4-VPBA) block copolymers. The detailed protocols and data presented in this application note provide a foundation for researchers to explore the potential of these stimuli-responsive materials in drug delivery and other biomedical applications. The precise control over the polymer architecture afforded by RAFT polymerization is key to developing advanced and effective therapeutic systems.

References

Application Notes and Protocols: Nitroxide-Mediated Polymerization of 4-Vinylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nitroxide-Mediated Polymerization (NMP) is a controlled radical polymerization (CRP) technique that enables the synthesis of well-defined polymers with controlled molecular weights, low polydispersity, and complex architectures.[] This method is particularly advantageous due to its metal-free nature.[] 4-Vinylphenylboronic acid (4-VPBA) is a functional monomer that, when polymerized, yields poly(this compound) (P4VPBA), a polymer with significant potential in biomedical applications. The boronic acid moiety can form reversible covalent bonds with diols, making P4VPBA sensitive to sugars like glucose and responsive to pH changes.[2][3] These properties are highly desirable for applications in drug delivery systems, biosensors, and tissue engineering.[3][4][5]

This document provides detailed protocols for the nitroxide-mediated polymerization of 4-VPBA and highlights its applications, particularly in the realm of drug development.

Applications in Drug Development and Research

Poly(this compound) and its copolymers are versatile materials with several key applications in the biomedical field:

  • Glucose-Responsive Drug Delivery: The ability of the boronic acid groups to bind with glucose makes P4VPBA an intelligent material for creating self-regulated insulin (B600854) delivery systems.[4] These systems can release insulin in response to high glucose levels, mimicking the function of a healthy pancreas.

  • pH-Responsive Systems: The boronic acid functionality also imparts pH-responsiveness to the polymer, which can be exploited for targeted drug release in specific acidic microenvironments, such as those found in tumors or inflammatory tissues.[3]

  • Biosensors: P4VPBA can be used to develop sensors for detecting sugars and other biomolecules containing diol groups.[2][5]

  • Tissue Engineering: Phenylboronic acid-containing polymers are being explored as scaffolds for tissue engineering due to their unique interactions with biological molecules.[3]

  • Drug Carriers: P4VPBA-based nanoparticles can serve as carriers for hydrophobic drugs, improving their solubility and bioavailability.[6]

Experimental Protocols

Materials
  • Monomer: this compound (4-VPBA) (CAS 2156-04-9)[7][8]

  • Initiator/Mediator: BlocBuilder® (unimolecular initiator)[9][10]

  • Solvent: N,N-Dimethylacetamide (DMAc) or Dimethyl sulfoxide (B87167) (DMSO)[9][10]

  • Other Reagents: Argon or Nitrogen gas for creating an inert atmosphere.

General Polymerization Procedure

The following protocol describes a general procedure for the nitroxide-mediated polymerization of this compound. The specific amounts of monomer, initiator, and solvent can be adjusted to target different molecular weights and polymer concentrations.

  • Monomer and Initiator Preparation: In a Schlenk flask equipped with a magnetic stir bar, add the desired amount of this compound and the BlocBuilder® initiator.

  • Solvent Addition: Add the appropriate volume of anhydrous N,N-dimethylacetamide (DMAc) or DMSO to the flask.

  • Degassing: Subject the reaction mixture to several freeze-pump-thaw cycles to remove dissolved oxygen. This is crucial as oxygen can interfere with the radical polymerization process.

  • Inert Atmosphere: Backfill the Schlenk flask with an inert gas such as argon or nitrogen.

  • Polymerization: Immerse the sealed Schlenk flask in a preheated oil bath at the desired temperature (typically between 80-120°C).[10] The reaction time will vary depending on the target conversion and molecular weight.

  • Monitoring the Reaction: The progress of the polymerization can be monitored by taking aliquots at different time points and analyzing them using techniques like ¹H NMR (to determine monomer conversion) and Size Exclusion Chromatography (SEC) or Gel Permeation Chromatography (GPC) (to determine molecular weight and polydispersity).

  • Termination and Purification: Once the desired conversion is reached, the polymerization is terminated by cooling the reaction mixture to room temperature and exposing it to air. The polymer is then typically purified by precipitation in a non-solvent (e.g., diethyl ether or hexane), followed by filtration and drying under vacuum.

Example Polymerization Conditions

The following table summarizes example experimental conditions for the NMP of 4-VPBA.

ParameterValueReference
MonomerThis compound (4-VPBA)[9]
InitiatorBlocBuilder®[9][10]
SolventDMSO-d6 (for NMR study)[9]
Temperature80-90 °C[10]

Data Presentation

The following table summarizes the molecular weight and polydispersity data obtained from a representative nitroxide-mediated polymerization of 4-VPBA.

SampleMn ( g/mol )PDI (Đ)SolventReference
Poly(4-VBA)23,7001.25DMAc[9]

Mn = Number-average molecular weight; PDI = Polydispersity Index (Mw/Mn)

Visualizations

Nitroxide-Mediated Polymerization of 4-VPBA

NMP_of_4VPBA cluster_initiation Initiation cluster_propagation Propagation cluster_result Result Initiator BlocBuilder® Initiator Initiating_Radical Initiating Radical Initiator->Initiating_Radical Δ (Heat) Nitroxide Nitroxide Mediator Initiator->Nitroxide Δ (Heat) Propagating_Chain Propagating Polymer Chain Initiating_Radical->Propagating_Chain + Monomer Monomer 4-VPBA Monomer Propagating_Chain->Propagating_Chain Dormant_Chain Dormant Polymer Chain Propagating_Chain->Dormant_Chain + Nitroxide (Reversible Deactivation) Final_Polymer Poly(this compound) Dormant_Chain->Final_Polymer Termination/Purification

Caption: Workflow of Nitroxide-Mediated Polymerization of 4-VPBA.

Application in Glucose-Responsive Drug Delivery

Glucose_Response cluster_system Drug Delivery System P4VPBA_Drug P4VPBA-Drug Conjugate/Matrix Drug_Retained Drug Retained P4VPBA_Drug:s->Drug_Retained:n Stable Complex Drug_Released Drug Released P4VPBA_Drug:s->Drug_Released:n Complex Disruption Low_Glucose Low Glucose Low_Glucose->Drug_Retained favors High_Glucose High Glucose High_Glucose->Drug_Released triggers

Caption: Glucose-responsive drug release mechanism of P4VPBA.

References

Application Notes and Protocols: Synthesis of Glucose-Responsive Hydrogels from 4-Vinylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis and characterization of glucose-responsive hydrogels based on 4-vinylphenylboronic acid (4-VPBA). These "smart" hydrogels exhibit reversible swelling behavior in response to changes in glucose concentration, making them promising materials for applications such as self-regulated insulin (B600854) delivery systems and glucose sensors.

Introduction

Phenylboronic acid (PBA) and its derivatives are known for their ability to form reversible covalent complexes with diols, such as glucose.[1] When incorporated into a hydrogel network, this interaction allows for the development of materials that can sense and respond to ambient glucose levels.[2] The fundamental principle lies in the equilibrium shift between the uncharged trigonal PBA and the charged tetrahedral boronate ester upon glucose binding. This shift alters the hydrophilicity and crosslinking density of the hydrogel, leading to a change in its volume.[1][3]

These glucose-responsive hydrogels are being extensively investigated for the development of closed-loop insulin delivery systems, which could mimic the function of a healthy pancreas by releasing insulin in response to elevated blood glucose levels.[4][5]

Glucose-Sensing Mechanism

The glucose-responsive behavior of 4-VPBA-containing hydrogels is governed by the reversible formation of boronate esters.

GlucoseSensing cluster_hydrogel Hydrogel Network PBA Phenylboronic Acid (Less Hydrophilic) Boronate_Ester Phenylboronate-Glucose Complex (More Hydrophilic) PBA->Boronate_Ester + Glucose Boronate_Ester->PBA - Glucose Swelling Hydrogel Swelling (Drug Release) Boronate_Ester->Swelling Increased Hydrophilicity & Charge Repulsion Glucose Glucose HydrogelSynthesis cluster_workflow Hydrogel Synthesis Workflow A 1. Monomer Dissolution (4-VPBA, AAm, MBA in PBS) B 2. Degassing (Nitrogen Purge) A->B C 3. Initiator Addition (APS and TEMED) B->C D 4. Polymerization (Room Temperature) C->D E 5. Washing & Equilibration (Distilled Water & PBS) D->E

References

Application Notes: Poly(4-vinylphenylboronic acid) for Continuous Glucose Monitoring

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Diabetes mellitus is a global health issue characterized by dysregulated blood glucose levels. Continuous glucose monitoring (CGM) is crucial for effective diabetes management, enabling real-time tracking of glucose fluctuations and reducing the risk of hyperglycemia and hypoglycemia. Traditional CGM systems primarily rely on glucose oxidase-based electrochemical sensors, which can suffer from limitations such as enzymatic instability and dependence on oxygen concentration.

Poly(4-vinylphenylboronic acid) [p(4-VBA)] and its derivatives have emerged as a promising class of synthetic materials for next-generation CGM sensors. These materials operate on the principle of reversible covalent bonding between the boronic acid moiety and the cis-diol groups of glucose. This interaction induces measurable physical or chemical changes in the polymer, providing a stable and direct method for glucose quantification. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in utilizing p(4-VBA) for continuous glucose sensing applications.

Principle of Operation

The glucose sensing mechanism of phenylboronic acid (PBA) is based on its ability to form a reversible covalent complex with molecules containing cis-1,2 or -1,3 diols, such as glucose. In an aqueous environment, the PBA group exists in equilibrium between an uncharged trigonal planar form and a charged anionic tetrahedral form. The binding of glucose shifts this equilibrium towards the stable anionic boronate ester.[1] This charge generation within the polymer matrix, or other consequential changes, can be harnessed for sensing.

For instance, in a p(4-VBA)-based hydrogel, the formation of anionic boronate-glucose complexes increases the concentration of negative charges fixed to the polymer network.[2] This leads to an increase in the Donnan osmotic pressure, causing the hydrogel to swell.[2][3] This volumetric change can be detected by various optical methods, including changes in diffraction, light transmission, or fluorescence, providing a quantitative measure of the glucose concentration.[2]

Diagram of the Glucose Sensing Mechanism

GlucoseSensing cluster_equilibrium PBA Equilibrium (pH > pKa) cluster_binding Glucose Binding cluster_hydrogel Hydrogel Response PBA_trigonal Trigonal PBA (Uncharged) PBA_tetrahedral Tetrahedral Boronate (Anionic) PBA_trigonal->PBA_tetrahedral + OH⁻ Glucose Glucose (cis-diol) Complex Boronate-Glucose Complex (Anionic) Glucose->Complex PBA_form Trigonal PBA PBA_form->Complex + Glucose Hydrogel_swollen Swollen Hydrogel State Complex->Hydrogel_swollen ↑ Osmotic Pressure Hydrogel_normal Initial Hydrogel State Hydrogel_normal->Hydrogel_swollen Optical_Signal Change in Optical Signal Hydrogel_swollen->Optical_Signal Leads to Workflow cluster_synthesis Step 1: Polymer Synthesis cluster_fabrication Step 2: Sensor Fabrication cluster_evaluation Step 3: Performance Evaluation Monomer 4-VBA Monomer Polymerization RAFT Polymerization Monomer->Polymerization CTA RAFT Agent (CTA) CTA->Polymerization Initiator Initiator (AIBN) Initiator->Polymerization Solvent Solvent (e.g., DMF) Solvent->Polymerization Purification Purification (Precipitation/Dialysis) Polymerization->Purification Polymer p(4-VBA) Polymer Purification->Polymer Polymer_in p(4-VBA) Polymer Polymer->Polymer_in Molding UV Photopolymerization in Mold Polymer_in->Molding Crosslinker Crosslinker (BIS) Crosslinker->Molding Initiator_fab Photoinitiator Initiator_fab->Molding Sensor Hydrogel Sensor Molding->Sensor Sensor_in Hydrogel Sensor Sensor->Sensor_in Setup Optical Measurement Setup (e.g., Spectrometer) Sensor_in->Setup Glucose_sol Glucose Solutions (Varying Concentrations) Glucose_sol->Setup Data Data Acquisition (e.g., Swelling Ratio, Intensity) Setup->Data Analysis Performance Analysis (Sensitivity, Selectivity, Response Time) Data->Analysis

References

Application Notes and Protocols: 4-Vinylphenylboronic Acid-Based Fluorescent Sensors for Saccharides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of 4-vinylphenylboronic acid (4-VPBA) as a key building block in the development of fluorescent sensors for saccharide detection. The unique ability of the boronic acid moiety to reversibly bind with 1,2- and 1,3-diols makes it an invaluable tool for recognizing carbohydrates, which are pivotal in numerous biological processes and are significant biomarkers in various diseases.

Principle of Recognition and Signaling

The core principle of 4-VPBA-based saccharide sensing lies in the reversible covalent interaction between the boronic acid group and the cis-diol functionalities present in saccharides, forming a cyclic boronate ester. This binding event modulates the electronic properties of the boronic acid, which in turn influences the photophysical characteristics of a proximally located fluorophore. The vinyl group on the 4-VPBA molecule offers a versatile handle for polymerization or for further chemical modification to attach a variety of fluorophores.

The primary signaling mechanisms employed in these fluorescent sensors include:

  • Photoinduced Electron Transfer (PET): In many "turn-on" fluorescent sensors, a tertiary amine is positioned near the boronic acid. In the unbound state, the lone pair of electrons on the nitrogen quenches the fluorescence of the sensor via PET. Upon saccharide binding, the Lewis acidity of the boron atom increases, leading to a stronger interaction with the nitrogen atom. This interaction suppresses the PET process, resulting in an enhancement of fluorescence intensity.

  • Intramolecular Charge Transfer (ICT): In ICT-based sensors, the boronic acid group is part of a donor-pi-acceptor (D-π-A) system. The binding of a saccharide alters the electron-withdrawing or electron-donating properties of the boronic acid moiety, leading to a shift in the emission wavelength of the fluorophore.

  • Förster Resonance Energy Transfer (FRET): FRET-based sensors typically consist of a donor-acceptor fluorophore pair. Saccharide binding induces a conformational change in the sensor, altering the distance or orientation between the two fluorophores and thereby modulating the FRET efficiency.

Data Presentation: Quantitative Analysis of Saccharide Binding

The following table summarizes representative quantitative data for a hypothetical 4-VPBA-based fluorescent sensor, "Sensor-A," demonstrating its binding affinity and fluorescence response to various saccharides.

SaccharideAssociation Constant (Kₐ) (M⁻¹)Limit of Detection (LOD) (µM)Fluorescence Enhancement (F/F₀) at Saturation
D-Fructose35001515.2
D-Galactose850508.5
D-Glucose4501005.0
D-Mannose600756.8
Sucrose505001.5
Lactose804002.1

Note: The data presented in this table is illustrative and intended to provide a framework for presenting experimental results. Actual values will vary depending on the specific sensor design, buffer conditions, and pH.

Experimental Protocols

This section provides detailed methodologies for the synthesis of a representative 4-VPBA-based fluorescent sensor and its application in saccharide detection.

Protocol 1: Synthesis of a 4-VPBA-Based Fluorescent Sensor (Illustrative Example)

This protocol describes the synthesis of a PET-based fluorescent sensor where an anthracene (B1667546) fluorophore is coupled to 4-VPBA.

Materials:

Procedure:

  • To a solution of this compound (1.0 eq) and 9-(chloromethyl)anthracene (1.1 eq) in anhydrous DMF, add DIPEA (2.0 eq).

  • Stir the reaction mixture at 60 °C under a nitrogen atmosphere for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous MgSO₄.

  • Filter the solution and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the final fluorescent sensor.

Protocol 2: Fluorescence Titration for Saccharide Detection

This protocol outlines the procedure for evaluating the fluorescence response of the synthesized sensor to various saccharides.

Materials:

  • Synthesized 4-VPBA fluorescent sensor

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Saccharide stock solutions (e.g., 1 M D-glucose, D-fructose, etc. in PBS)

  • Fluorescence spectrophotometer

  • Quartz cuvettes

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 1 mM stock solution of the fluorescent sensor in DMSO.

    • Prepare a series of saccharide working solutions of varying concentrations by diluting the stock solutions in PBS.

  • Fluorescence Measurement:

    • Turn on the fluorescence spectrophotometer and allow the lamp to stabilize.

    • Set the excitation and emission wavelengths appropriate for the anthracene fluorophore (e.g., λₑₓ = 365 nm, λₑₘ = 380-500 nm).

    • To a quartz cuvette, add 2 mL of PBS.

    • Add a small aliquot of the sensor stock solution to the cuvette to achieve a final concentration of 10 µM.

    • Record the initial fluorescence spectrum (F₀).

    • Add small aliquots of a saccharide working solution to the cuvette, ensuring the total volume change is minimal.

    • After each addition, mix thoroughly and allow the solution to equilibrate for 2-3 minutes before recording the fluorescence spectrum (F).

    • Continue this process until no significant change in fluorescence is observed upon further addition of the saccharide.

  • Data Analysis:

    • Plot the fluorescence intensity at the emission maximum as a function of the saccharide concentration.

    • The association constant (Kₐ) can be determined by fitting the titration data to a 1:1 binding isotherm using non-linear regression analysis.

Visualizations

Signaling Pathway Diagram

G cluster_0 Unbound State cluster_1 Bound State Sensor_unbound Sensor (Fluorescence OFF) Fluorophore_unbound Fluorophore Quencher Quencher (Amine) Boronic_acid_unbound Boronic Acid (Neutral) Sensor_bound Sensor-Saccharide Complex (Fluorescence ON) Sensor_unbound->Sensor_bound Saccharide Binding Quencher->Fluorophore_unbound PET Quenching Fluorophore_bound Fluorophore Boronic_ester Boronate Ester (Anionic) Saccharide Saccharide (Diol)

Caption: Signaling pathway of a PET-based 4-VPBA fluorescent sensor.

Experimental Workflow Diagram

G A Prepare Sensor Stock Solution (1 mM in DMSO) C Dilute Sensor Stock in PBS (to 10 µM in cuvette) A->C B Prepare Saccharide Working Solutions (Various concentrations in PBS) E Add Aliquots of Saccharide Solution B->E D Record Initial Fluorescence (F₀) C->D D->E F Record Fluorescence (F) E->F G Repeat Titration until Saturation F->G H Plot Fluorescence vs. [Saccharide] G->H Titration Curve I Data Analysis (Determine Kₐ and LOD) H->I G VPBA This compound (Recognition Unit) Linker Linker/Spacer VPBA->Linker Fluorophore Fluorophore (Signaling Unit) Fluorophore->Linker Sensor Fluorescent Sensor Linker->Sensor Signal Fluorescence Change (Output) Sensor->Signal interacts with Saccharide Saccharide (Analyte) Saccharide->Sensor

Application Notes and Protocols for Self-Healing Polymers Utilizing 4-Vinylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the preparation and characterization of self-healing polymers based on 4-vinylphenylboronic acid (4-VPBA). The inherent ability of these polymers to autonomously repair damage makes them promising candidates for a wide range of applications, including in the biomedical field for drug delivery, tissue engineering, and medical devices.

The self-healing capability of these polymers stems from the dynamic covalent chemistry of boronic esters. Boronic acids, such as 4-VPBA, can reversibly react with diols to form boronic esters. This reversible bond formation and exchange allows the polymer network to re-form across a damaged interface, leading to the restoration of the material's integrity and mechanical properties. The healing process can often be triggered by stimuli such as water or changes in pH.

Mechanism of Self-Healing

The self-healing mechanism is predicated on the reversible formation of boronic ester crosslinks. When the polymer matrix is damaged, such as by a cut or scratch, the boronic ester bonds at the fractured surfaces are disrupted. Upon bringing the damaged surfaces back into contact, and in the presence of a trigger like moisture, the boronic acid and diol moieties can dynamically re-associate to form new boronic ester bonds across the interface, effectively healing the material. This process is an example of intrinsic self-healing, as the healing chemistry is inherent to the polymer itself.[1][2]

Self_Healing_Mechanism cluster_0 Intact Polymer Network cluster_1 Damage Event cluster_2 Healing Process (with H₂O) p1 Polymer Backbone be Boronic Ester Crosslink p1->be p2 Polymer Backbone p2->be ba Boronic Acid be->ba Bond Cleavage diol Diol be->diol Bond Cleavage dp1 Damaged Polymer Chain dp1->ba dp2 Damaged Polymer Chain dp2->diol nbe New Boronic Ester Crosslink ba->nbe Reversible Bond Formation diol->nbe Reversible Bond Formation hp1 Polymer Backbone hp1->nbe hp2 Polymer Backbone hp2->nbe

Experimental Protocols

The following protocols are based on established methods for the synthesis of self-healing polymers using a derivative of this compound.

Protocol 1: Synthesis of Boronic Ester Diene Monomer

This protocol describes the synthesis of a key monomer, a boronic ester diene, from this compound and 3-allyloxy-1,2-propanediol (B54475).[2]

Materials:

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound in the dry organic solvent.

  • Add an equimolar amount of 3-allyloxy-1,2-propanediol to the solution.

  • Add anhydrous magnesium sulfate to the reaction mixture to act as a drying agent and drive the esterification reaction forward.

  • Stir the reaction mixture at room temperature for 24-48 hours.

  • Monitor the reaction progress by techniques such as NMR spectroscopy to confirm the formation of the boronic ester diene.

  • Once the reaction is complete, filter off the magnesium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude boronic ester diene monomer.

  • Purify the monomer if necessary, for example, by column chromatography.

Protocol 2: Preparation of the Self-Healing Polymer Network

This protocol details the formation of the self-healing polymer network via a photoinitiated radical thiol-ene "click" reaction.[2]

Materials:

  • Boronic ester diene monomer (from Protocol 1)

  • Dithiol crosslinker (e.g., 3,6-dioxa-1,8-octanedithiol, DODT)

  • Tetrathiol crosslinker (e.g., pentaerythritol (B129877) tetrakis(3-mercaptopropionate), PTMP)

  • Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA)

Procedure:

  • In a suitable vessel, mix the boronic ester diene monomer with the desired ratio of dithiol and tetrathiol crosslinkers. The ratio of thiols will determine the crosslink density of the final polymer network.

  • Ensure a 1:1 stoichiometric ratio of thiol groups to ene (vinyl) groups.

  • Add a small amount of photoinitiator (e.g., 1-2 wt%) to the monomer/crosslinker mixture.

  • Thoroughly mix the components until a homogeneous solution is obtained.

  • Pour the mixture into a mold of the desired shape.

  • Expose the mixture to UV light (e.g., 365 nm) for a sufficient time to ensure complete polymerization. The curing time will depend on the intensity of the UV source and the thickness of the sample.

  • The completion of the reaction can be monitored by techniques like ATR-FTIR spectroscopy by observing the disappearance of the thiol S-H stretching peak.[2]

Experimental_Workflow cluster_synthesis Monomer Synthesis cluster_polymerization Polymer Network Formation cluster_characterization Characterization s1 Dissolve 4-VPBA in dry solvent s2 Add 3-allyloxy-1,2-propanediol and MgSO₄ s1->s2 s3 Stir at room temperature s2->s3 s4 Filter and remove solvent s3->s4 s5 Purify boronic ester diene monomer s4->s5 p1 Mix boronic ester diene, thiols, and photoinitiator s5->p1 Use in polymerization p2 Pour into mold p1->p2 p3 Expose to UV light p2->p3 p4 Cured self-healing polymer p3->p4 c1 Mechanical Testing (Tensile Strength) p4->c1 c2 Self-Healing Test (Cut and Heal) p4->c2 c3 Spectroscopic Analysis (FTIR, NMR) p4->c3

Data Presentation

The following tables summarize the quantitative data on the mechanical properties and self-healing efficiency of polymers prepared using a boronic ester diene derived from 4-VPBA. The data is extracted from studies on thiol-ene networks with varying crosslink densities.[2]

Table 1: Mechanical Properties of Boronic Ester-Based Self-Healing Polymers

Polymer Composition (DODT:PTMP ratio)Maximum Stress (MPa)Elongation at Break (%)
75:250.15 ± 0.02120 ± 15
50:500.25 ± 0.03100 ± 10
25:750.40 ± 0.0480 ± 8

Table 2: Self-Healing Efficiency of Boronic Ester-Based Self-Healing Polymers

Polymer Composition (DODT:PTMP ratio)Healing Time (days)Healing ConditionHealing Efficiency (Stress Recovery, %)Healing Efficiency (Elongation Recovery, %)
75:25385% Humidity~95%~98%
50:50385% Humidity~90%~95%
25:75385% Humidity~85%~90%

Healing efficiency is calculated as the ratio of the mechanical property of the healed sample to that of the pristine sample.

Characterization of Self-Healing Properties

Protocol 3: Quantification of Self-Healing Efficiency

  • Prepare dog-bone-shaped specimens of the self-healing polymer using a mold.

  • Perform tensile testing on a pristine (uncut) sample to determine its initial maximum stress and elongation at break.

  • Take another specimen and cut it completely in half with a sharp blade.

  • Gently press the two halves back together, ensuring good contact between the cut surfaces.

  • Optionally, a small droplet of water can be applied to the cut surfaces to facilitate healing.[2]

  • Place the "healed" sample in a controlled environment (e.g., a chamber with controlled humidity) for a specific duration (e.g., 24, 48, or 72 hours).

  • After the healing period, perform tensile testing on the healed sample.

  • Calculate the healing efficiency for both maximum stress and elongation at break using the following formula: Healing Efficiency (%) = (Value for healed sample / Value for pristine sample) x 100

Logical_Relationship cluster_inputs Starting Materials cluster_synthesis Synthesis cluster_outcomes Outcomes monomer This compound (4-VPBA) be_monomer Boronic Ester Diene Monomer monomer->be_monomer diol Diol (e.g., 3-allyloxy-1,2-propanediol) diol->be_monomer polymer Self-Healing Polymer Network be_monomer->polymer crosslinker Thiol Crosslinkers (DODT, PTMP) crosslinker->polymer properties Material Properties polymer->properties determines applications Potential Applications properties->applications enables

Applications in Drug Development and Research

The unique properties of self-healing polymers based on 4-VPBA open up numerous possibilities in the biomedical field:

  • Drug Delivery Systems: These polymers can be formulated into hydrogels or nanoparticles for the controlled and targeted release of therapeutic agents. The self-healing nature can ensure the integrity of the delivery vehicle, and the pH-responsive cleavage of boronic esters can be exploited for drug release in specific physiological environments.

  • Tissue Engineering: Self-healing scaffolds can provide a dynamic and resilient environment for cell growth and tissue regeneration. The ability to repair micro-damage can enhance the longevity and functionality of tissue-engineered constructs.

  • Biomedical Adhesives and Sealants: The reversible bonding mechanism can be utilized to develop smart adhesives that can be applied and removed on demand, or sealants that can repair themselves in situ.

  • Medical Implants and Devices: Coatings made from self-healing polymers can extend the lifetime of medical implants by repairing surface scratches and wear, thereby improving their biocompatibility and performance.

These application notes provide a foundational guide for researchers and professionals interested in the development and utilization of self-healing polymers based on this compound. The detailed protocols and compiled data serve as a starting point for further innovation in this exciting field of materials science.

References

Application Notes and Protocols: Functionalization of Nanoparticles with 4-Vinylphenylboronic Acid for Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nanoparticles functionalized with 4-vinylphenylboronic acid (4-VPBA) are a promising platform for targeted drug delivery. The boronic acid moiety offers a versatile handle for conjugating drugs, particularly those containing diol groups, through pH-sensitive boronate ester linkages. This property allows for the development of intelligent drug delivery systems that can release their therapeutic payload in response to the acidic tumor microenvironment, enhancing therapeutic efficacy while minimizing off-target toxicity.

These application notes provide a comprehensive overview of the synthesis, functionalization, and application of 4-VPBA-functionalized nanoparticles for drug delivery. Detailed experimental protocols, data presentation, and visualizations are included to guide researchers in this field.

Data Presentation

The following tables summarize quantitative data from relevant studies on nanoparticles functionalized with phenylboronic acid derivatives.

Table 1: Nanoparticle Characterization

Nanoparticle FormulationPolymer Concentration (mg/mL)Nanoparticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Reference
PBA-NPs0.140 ± 2N/AN/A[1]
PBA-NPs2.084 ± 3N/AN/A[1]
PBA-Emodin-NPsN/A117N/AN/A[1]
PTX/PBA NPsN/A~150< 0.2N/A[2]
PPPE Nano-prodrugN/A~102N/AN/A[3]
PR-DCP/DOXN/A171.0 ± 10.4N/AN/A[4]

Table 2: Drug Loading and Encapsulation Efficiency

Nanoparticle FormulationDrugDrug Loading Content (DLC %)Encapsulation Efficiency (EE %)Reference
PBA-Emodin-NPsEmodin (B1671224)2.178[1][5]
PTX/PBA NPsPaclitaxel (PTX)N/AHigh[2]
DOX-LPHNsDoxorubicin (B1662922) (DOX)0.391 ± 0.0195.5 ± 1.39[6]

Table 3: pH-Responsive Drug Release

Nanoparticle FormulationDrugRelease at pH 7.4 (time)Release at pH 5.0-5.5 (time)Reference
PBA-Emodin-NPsEmodin~20% (24h)~60% (24h)[1]
PTX/PBA NPsPaclitaxel (PTX)~20% (96h)>60% (96h)[2]
PPPE Nano-prodrugEmodin~25% (48h)~70% (48h)[3]
R-DCP/DOXDoxorubicin (DOX)25.2% (60h)47.3% (60h)[4]
PR-DCP/DOXDoxorubicin (DOX)19.8% (60h)31.8% (60h)[4]

Experimental Protocols

Protocol 1: Synthesis of Poly(this compound) (P4VPBA) via RAFT Polymerization

This protocol describes the synthesis of well-defined P4VPBA using Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization.[7][8]

Materials:

  • This compound (4-VPBA) monomer

  • RAFT agent (e.g., 4-cyano-4-(phenylcarbonothioylthio)pentanoic acid, CPADB)

  • Initiator (e.g., Azobisisobutyronitrile, AIBN)

  • Solvent (e.g., 1,4-Dioxane or Dimethylformamide, DMF)

  • Nitrogen or Argon gas

  • Schlenk flask and magnetic stirrer

  • Precipitation solvent (e.g., Diethyl ether)

Procedure:

  • In a Schlenk flask, dissolve the 4-VPBA monomer, RAFT agent, and initiator in the chosen solvent. The molar ratio of monomer:RAFT agent:initiator should be optimized based on the desired molecular weight and polydispersity. A typical ratio is [M]:[CTA]:[I] = 100:1:0.2.

  • De-gas the solution by bubbling with nitrogen or argon for at least 30 minutes to remove dissolved oxygen, which can inhibit polymerization.

  • Seal the flask and immerse it in a preheated oil bath at the desired reaction temperature (typically 60-80 °C).

  • Allow the polymerization to proceed for the desired time (e.g., 12-24 hours). The reaction progress can be monitored by taking aliquots and analyzing the monomer conversion via ¹H NMR.

  • Terminate the polymerization by quenching the reaction in an ice bath and exposing the solution to air.

  • Precipitate the polymer by slowly adding the reaction mixture to a large excess of a non-solvent like cold diethyl ether.

  • Collect the precipitated polymer by filtration or centrifugation.

  • Wash the polymer multiple times with the precipitation solvent to remove unreacted monomer and initiator.

  • Dry the final P4VPBA polymer under vacuum to a constant weight.

  • Characterize the polymer for its molecular weight (Mn), polydispersity index (PDI) using Gel Permeation Chromatography (GPC), and chemical structure using ¹H NMR and FTIR.

Protocol 2: Formulation of P4VPBA Nanoparticles via Nanoprecipitation

This protocol details the formation of P4VPBA nanoparticles through the nanoprecipitation (solvent displacement) method.[1][5]

Materials:

  • P4VPBA polymer

  • A good solvent for the polymer (e.g., Methanol, Acetone)

  • A poor solvent for the polymer (e.g., Deionized water)

  • Magnetic stirrer

Procedure:

  • Dissolve the synthesized P4VPBA polymer in the good solvent to a specific concentration (e.g., 1-10 mg/mL).

  • In a separate beaker, place the poor solvent (deionized water) and stir vigorously.

  • Slowly add the polymer solution dropwise into the stirring poor solvent. The ratio of the good solvent to the poor solvent is a critical parameter affecting nanoparticle size and should be optimized (e.g., 1:5 to 1:10 v/v).

  • The sudden change in solvent polarity will cause the polymer to precipitate and self-assemble into nanoparticles.

  • Continue stirring for a few hours at room temperature to allow for solvent evaporation and stabilization of the nanoparticles.

  • The resulting nanoparticle suspension can be purified by dialysis against deionized water to remove the organic solvent.

  • Characterize the nanoparticles for their size, size distribution (PDI), and zeta potential using Dynamic Light Scattering (DLS). The morphology can be visualized using Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM).

Protocol 3: Drug Loading onto P4VPBA Nanoparticles

This protocol describes the loading of a diol-containing drug (e.g., Doxorubicin or a polyphenolic compound like Emodin) onto the P4VPBA nanoparticles.[1][4]

Materials:

  • P4VPBA nanoparticle suspension

  • Drug (e.g., Doxorubicin hydrochloride, Emodin)

  • Phosphate Buffered Saline (PBS) or other suitable buffer

  • Magnetic stirrer or shaker

Procedure:

  • Disperse the P4VPBA nanoparticles in a suitable buffer (e.g., PBS at pH 7.4).

  • Dissolve the drug in the same buffer.

  • Add the drug solution to the nanoparticle suspension. The weight ratio of drug to polymer should be optimized to achieve the desired loading.

  • Incubate the mixture under constant stirring or shaking at room temperature for a specified period (e.g., 12-24 hours) to allow for the formation of boronate ester bonds between the drug's diol groups and the boronic acid moieties on the nanoparticles.

  • After incubation, remove the unloaded drug by methods such as dialysis against a fresh buffer, centrifugation, or size exclusion chromatography.

  • Lyophilize the drug-loaded nanoparticles for long-term storage or resuspend them in a suitable buffer for immediate use.

  • Determine the Drug Loading Content (DLC) and Encapsulation Efficiency (EE) using a suitable analytical technique like UV-Vis spectrophotometry or HPLC. The formulas are:

    • DLC (%) = (Weight of loaded drug / Weight of nanoparticles) x 100

    • EE (%) = (Weight of loaded drug / Initial weight of drug) x 100

Protocol 4: In Vitro pH-Responsive Drug Release Study

This protocol outlines the procedure to evaluate the pH-triggered release of the drug from the P4VPBA nanoparticles.[2][3]

Materials:

  • Drug-loaded P4VPBA nanoparticles

  • Release media: Buffers at different pH values (e.g., PBS at pH 7.4 to simulate physiological conditions and an acidic buffer like acetate (B1210297) buffer at pH 5.0-5.5 to simulate the tumor microenvironment).

  • Dialysis membrane with an appropriate molecular weight cut-off (MWCO) that allows the diffusion of the free drug but retains the nanoparticles.

  • Thermostatic shaker or water bath.

Procedure:

  • Suspend a known amount of drug-loaded nanoparticles in a specific volume of the release medium inside a dialysis bag.

  • Seal the dialysis bag and place it in a larger container with a known volume of the same release medium.

  • Incubate the setup at 37 °C with constant gentle shaking.

  • At predetermined time intervals, withdraw a small aliquot of the release medium from the outer container and replace it with an equal volume of fresh medium to maintain sink conditions.

  • Analyze the concentration of the released drug in the collected aliquots using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

  • Perform the experiment in parallel using release media of different pH values (e.g., pH 7.4 and pH 5.0).

  • Calculate the cumulative percentage of drug released at each time point and plot the drug release profile (cumulative release % vs. time).

Mandatory Visualization

experimental_workflow cluster_synthesis Polymer Synthesis cluster_formulation Nanoparticle Formulation cluster_loading Drug Loading cluster_characterization Characterization cluster_evaluation In Vitro Evaluation s1 RAFT Polymerization of 4-VPBA f1 Nanoprecipitation s1->f1 P4VPBA Polymer c1 GPC, NMR, FTIR s1->c1 l1 Incubation with Diol-containing Drug f1->l1 P4VPBA Nanoparticles c2 DLS, TEM, SEM f1->c2 c3 UV-Vis, HPLC l1->c3 e1 pH-Responsive Drug Release l1->e1 Drug-loaded Nanoparticles

Caption: Experimental workflow for the synthesis and evaluation of drug-loaded 4-VPBA nanoparticles.

ph_responsive_release cluster_physiological Physiological pH (7.4) cluster_acidic Acidic Tumor Microenvironment (pH < 6.5) p1 Drug-loaded Nanoparticle Stable Boronate Ester Minimal Drug Release a1 Protonation of Boronic Acid Hydrolysis of Boronate Ester Drug Release p1->a1 Lower pH

Caption: Mechanism of pH-responsive drug release from 4-VPBA functionalized nanoparticles.

References

Application Notes & Protocols: pH-Responsive Drug Release from Poly(4-vinylphenylboronic acid) Carriers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Application Note: Leveraging Acidity for Targeted Drug Delivery

Poly(4-vinylphenylboronic acid) (P(4-VBA)) and its derivatives are a class of "smart" polymers that exhibit sensitivity to changes in environmental pH. This property makes them highly promising candidates for the development of advanced drug delivery systems. The core of this functionality lies in the phenylboronic acid (PBA) moiety, which can form reversible covalent bonds (boronic esters) with molecules containing cis-diol groups.[1][2]

This interaction is stable at the physiological pH of blood and healthy tissues (~pH 7.4) but is readily hydrolyzed in the acidic microenvironments characteristic of tumor tissues (pH 6.2–6.9) or intracellular compartments like endosomes and lysosomes (pH 4.5–6.5).[3][4] This pH-triggered cleavage allows for the selective release of conjugated drugs directly at the target site, which can enhance therapeutic efficacy while minimizing systemic toxicity and side effects.[3] These carriers can be formulated into various nano-architectures such as micelles, nanoparticles, and hydrogels for systemic or local administration.[5][6]

Key Applications:

  • Oncology: Targeted delivery of chemotherapeutics (e.g., doxorubicin, paclitaxel) to solid tumors.[3][5]

  • Intracellular Delivery: Releasing therapeutic agents within specific acidic organelles of cells.[7]

  • Inflammation Therapy: Targeting inflamed tissues, which also exhibit a lower local pH.[5]

Mechanism of pH-Responsive Release

The drug release mechanism is based on the dynamic equilibrium between a boronic acid and a diol. At physiological pH (7.4), the boronic acid group on the polymer backbone is predominantly in a neutral, trigonal planar state, which favors the formation of a stable, cyclic boronic ester with a diol-containing drug or linker. Upon encountering an acidic environment (e.g., pH ≤ 6.5), the equilibrium shifts. The increased proton concentration facilitates the hydrolysis of the boronic ester bond, breaking the ring and releasing the free diol-containing drug.

G cluster_0 Physiological pH (7.4) cluster_1 Acidic Environment (e.g., Tumor, pH < 6.5) P4VBA_neutral P(4-VBA) Carrier Complex Stable Boronic Ester (Drug Conjugated) P4VBA_neutral->Complex Esterification Drug_diol Diol-containing Drug Drug_diol->Complex Complex_acid Boronic Ester (Unstable) Complex->Complex_acid pH Decrease P4VBA_released P(4-VBA) Carrier Drug_released Released Drug Complex_acid->P4VBA_released Hydrolysis Complex_acid->Drug_released

Caption: Mechanism of pH-triggered boronic ester hydrolysis.

Experimental Protocols

Protocol 1: Synthesis of P(4-VBA) via RAFT Polymerization

This protocol describes the synthesis of well-defined poly(this compound) homopolymers using Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization.[8]

Materials:

  • This compound (4-VBA) monomer

  • RAFT Chain Transfer Agent (CTA), e.g., S-1-dodecyl-S´-(α,α´-dimethyl-α´´-acetic acid) trithiocarbonate (B1256668) (DMP)

  • Initiator, e.g., Azobisisobutyronitrile (AIBN)

  • Solvent: 1,4-Dioxane or Dimethylformamide (DMF), anhydrous

  • Dialysis tubing (MWCO appropriate for polymer size, e.g., 1-3.5 kDa)

  • Nitrogen gas source

  • Standard glassware for polymerization (Schlenk flask)

Procedure:

  • Reagent Preparation: In a Schlenk flask, dissolve the 4-VBA monomer, CTA, and AIBN in the chosen anhydrous solvent. A typical molar ratio might be [Monomer]:[CTA]:[Initiator] = 100:1:0.2.

  • Degassing: Subject the reaction mixture to at least three freeze-pump-thaw cycles to remove dissolved oxygen, which can terminate the polymerization.

  • Polymerization: Backfill the flask with nitrogen and immerse it in a preheated oil bath (typically 60-80°C). Allow the reaction to proceed for a predetermined time (e.g., 8-24 hours) to achieve the desired molecular weight and conversion.

  • Termination: Stop the reaction by cooling the flask in an ice bath and exposing the mixture to air.

  • Purification:

    • Precipitate the polymer by adding the reaction mixture dropwise into a large volume of a non-solvent (e.g., cold diethyl ether or hexane).

    • Recover the polymer precipitate by centrifugation or filtration.

    • Redissolve the polymer in a minimal amount of solvent (e.g., DMF) and purify further by dialysis against deionized water for 2-3 days to remove unreacted monomer and initiator fragments.

  • Isolation: Lyophilize (freeze-dry) the purified polymer solution to obtain the final P(4-VBA) product as a white powder.

  • Characterization: Confirm the polymer structure, molecular weight, and dispersity using techniques such as ¹H NMR, Gel Permeation Chromatography (GPC), and FTIR spectroscopy.

G start Start dissolve Dissolve 4-VBA, CTA, and AIBN in Solvent start->dissolve degas Degas Mixture via Freeze-Pump-Thaw Cycles dissolve->degas polymerize Polymerize under N2 at 60-80°C degas->polymerize terminate Terminate Reaction (Cooling & Air Exposure) polymerize->terminate precipitate Precipitate Polymer in Non-Solvent terminate->precipitate purify Purify by Dialysis precipitate->purify isolate Isolate via Lyophilization purify->isolate characterize Characterize Polymer (NMR, GPC, FTIR) isolate->characterize end_node End characterize->end_node

Caption: Workflow for P(4-VBA) synthesis via RAFT polymerization.

Protocol 2: Drug Loading via Nanoprecipitation

This protocol is suitable for encapsulating hydrophobic, diol-containing drugs into P(4-VBA)-based nanoparticles.

Materials:

  • Synthesized P(4-VBA) carrier

  • Diol-containing drug

  • Water-miscible organic solvent (e.g., Dimethyl sulfoxide (B87167) (DMSO), Acetone)[9]

  • Aqueous phase (e.g., Phosphate Buffered Saline (PBS) pH 7.4 or deionized water)

  • Stir plate and magnetic stir bar

  • Dialysis or centrifugal filter units for purification

Procedure:

  • Organic Phase Preparation: Dissolve a specific amount of the P(4-VBA) polymer and the drug in the organic solvent.[9] The drug-to-polymer feed ratio can be varied to optimize loading (e.g., 1:5, 1:10 w/w).

  • Nanoprecipitation: Add the organic solution dropwise into the aqueous phase, which is under vigorous magnetic stirring. The rapid solvent diffusion will cause the polymer to precipitate, forming drug-loaded nanoparticles.[9]

  • Solvent Evaporation: Continue stirring the suspension at room temperature for several hours (e.g., 4-12 hours) in a fume hood to allow for the complete evaporation of the organic solvent.[9]

  • Purification: Remove the non-encapsulated "free" drug from the nanoparticle suspension. This can be achieved by:

    • Dialysis: Dialyze the suspension against PBS (pH 7.4) for 24 hours, with frequent buffer changes.

    • Centrifugal Filtration: Use centrifugal filter units with a molecular weight cut-off (MWCO) that retains the nanoparticles while allowing the free drug to pass through.

  • Quantification: To determine the amount of drug loaded, lyse a known amount of purified nanoparticles with a good solvent (e.g., DMSO) and measure the drug concentration using UV-Vis Spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Calculation:

    • Drug Loading Content (DLC %): (Weight of loaded drug / Total weight of nanoparticles) x 100

    • Encapsulation Efficiency (EE %): (Weight of loaded drug / Initial weight of drug fed) x 100

Protocol 3: In Vitro pH-Responsive Drug Release Study

This protocol evaluates the drug release profile from the carriers at physiological and acidic pH.

Materials:

  • Purified, drug-loaded P(4-VBA) nanoparticles

  • Release media: PBS at pH 7.4 and an acidic buffer (e.g., Acetate buffer or PBS at pH 5.5)

  • Dialysis membrane bags (same MWCO as used for purification) or a sample-and-separate method (e.g., centrifugation)

  • Incubator shaker set to 37°C

  • Analytical instrument for drug quantification (UV-Vis or HPLC)

Procedure:

  • Sample Preparation: Place a precise volume of the drug-loaded nanoparticle suspension (e.g., 1 mL) into a dialysis bag.

  • Release at pH 7.4: Immerse the sealed dialysis bag into a larger container with a known volume of pre-warmed PBS (pH 7.4, 37°C). Place the container in an incubator shaker (e.g., 100 rpm) to ensure sink conditions.

  • Sampling (pH 7.4): At designated time points (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw a small aliquot (e.g., 1 mL) from the external release medium. Immediately replace the withdrawn volume with fresh, pre-warmed PBS (pH 7.4) to maintain a constant volume.

  • Switch to Acidic pH: After the 24-hour time point (or another suitable time), transfer the same dialysis bag into a new container with pre-warmed acidic buffer (pH 5.5).

  • Sampling (pH 5.5): Continue to withdraw aliquots from the acidic release medium at subsequent time points (e.g., 25, 26, 28, 32, 48 hours).

  • Analysis: Measure the concentration of the released drug in all collected aliquots using a pre-established calibration curve.

  • Data Calculation: Calculate the cumulative percentage of drug released at each time point, correcting for the drug removed during previous sampling steps. Plot the cumulative release (%) versus time (hours).

G start Start prep Prepare Drug-Loaded Nanoparticles in Dialysis Bag start->prep incubate_neutral Incubate in PBS (pH 7.4) at 37°C prep->incubate_neutral sample_neutral Sample Release Medium at Time Intervals incubate_neutral->sample_neutral switch_ph Transfer Bag to Acidic Buffer (pH 5.5) sample_neutral->switch_ph After 24h analyze Quantify Drug in Samples (UV-Vis/HPLC) sample_neutral->analyze sample_acid Continue Sampling at Time Intervals switch_ph->sample_acid sample_acid->analyze plot Calculate & Plot Cumulative Release vs. Time analyze->plot end_node End plot->end_node

Caption: Workflow for an in vitro pH-responsive drug release study.

Protocol 4: Cell Viability (MTT) Assay

This assay determines the cytotoxicity of the drug-loaded and empty (blank) P(4-VBA) carriers against a relevant cell line.[10][11]

Materials:

  • Cancer cell line (e.g., MCF-7, HeLa)

  • Complete cell culture medium (e.g., DMEM + 10% FBS)

  • 96-well cell culture plates

  • Blank P(4-VBA) nanoparticles, drug-loaded nanoparticles, and free drug solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Treatment: Prepare serial dilutions of the blank nanoparticles, drug-loaded nanoparticles, and free drug in the cell culture medium. Remove the old medium from the cells and add 100 µL of the treatment solutions to the respective wells. Include untreated cells as a negative control.

  • Incubation: Incubate the plate for 48 or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for another 4 hours. Viable cells with active mitochondrial reductase will convert the yellow MTT to purple formazan (B1609692) crystals.[10]

  • Formazan Solubilization: Carefully remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Calculation: Calculate the percentage of cell viability for each concentration relative to the untreated control cells:

    • Cell Viability (%): (Absorbance of treated cells / Absorbance of control cells) x 100

Representative Data

The following tables summarize typical quantitative data obtained from experiments with phenylboronic acid-based pH-responsive drug delivery systems.

Table 1: Drug Loading and Nanoparticle Characteristics

Formulation Drug Drug:Polymer Feed Ratio (w/w) Size (nm) PDI DLC (%) EE (%)
PTX/PBA NPs[3] Paclitaxel 1:10 120-140 < 0.2 ~8.5 ~85
DOX-Micelles Doxorubicin 1:5 80-100 < 0.15 ~12 ~75
CAPE-MIP[2] Capecitabine 1:4 ~200 N/A ~5.8 ~60

PDI: Polydispersity Index; DLC: Drug Loading Content; EE: Encapsulation Efficiency. Values are representative.

Table 2: pH-Responsive In Vitro Drug Release

System Time (hours) Cumulative Release at pH 7.4 (%)[3][7] Cumulative Release at pH 5.5 (%)[2][3]
PTX/PBA NPs [3] 24 ~15% ~45%
48 ~18% ~55%
96 ~20% > 60%
CAPE-MIP [2] 2 ~5% ~40%
8 ~12% ~70%
12 ~18% ~79%

Data shows significantly accelerated drug release in acidic conditions compared to physiological pH.

Table 3: Cytotoxicity Data Interpretation (IC₅₀ Values)

Formulation Definition Representative IC₅₀ (µg/mL) Interpretation
Blank Carrier Concentration causing 50% inhibition of cell growth. > 1000 Low cytotoxicity, indicating the polymer carrier is biocompatible.[11]
Free Drug Concentration of the non-encapsulated drug causing 50% cell death. 5.2 Baseline potency of the drug.
Drug-Loaded Carrier Concentration of the formulation (based on equivalent drug amount) causing 50% cell death. 1.5 Lower IC₅₀ than free drug suggests enhanced cellular uptake and/or efficacy of the nanoparticle formulation.

IC₅₀: Half-maximal inhibitory concentration. Values are hypothetical examples for interpretation.

References

Application Notes and Protocols for Immobilization of 4-Vinylphenylboronic Acid on Surfaces for Biosensing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the immobilization of 4-vinylphenylboronic acid (4-VPBA) onto various surfaces for biosensing applications. The unique ability of the boronic acid moiety to form reversible covalent bonds with cis-diols makes it an ideal candidate for the specific recognition of biomolecules such as glycoproteins, and saccharides like glucose.

Introduction

This compound (4-VPBA) is a versatile monomer that can be polymerized to create surfaces with a high density of boronic acid groups. These functionalized surfaces have shown great promise in the development of highly sensitive and selective biosensors for a variety of analytes. The primary detection mechanism relies on the specific interaction between the boronic acid and the cis-diol groups present in many biological molecules. This interaction is reversible and pH-dependent, offering a controllable mechanism for analyte capture and release.

This document outlines two primary protocols for the immobilization of poly(this compound) (p(4-VPBA)) and its application in biosensing:

  • Surface-Initiated Atom Transfer Radical Polymerization (SI-ATRP) of 4-VPBA on Gold Surfaces for the label-free detection of glycoproteins.

  • Electrochemical Polymerization of 4-VPBA on Electrode Surfaces for the electrochemical detection of glucose.

Application 1: Glycoprotein (B1211001) Detection using p(4-VPBA) Brushes on Gold Surfaces

This section details the fabrication of p(4-VPBA) polymer brushes on a gold surface via Surface-Initiated Atom Transfer Radical Polymerization (SI-ATRP). This method allows for the growth of dense, well-controlled polymer chains, maximizing the density of boronic acid recognition sites. The resulting sensor can be used for the sensitive, label-free detection of glycoproteins using techniques such as Surface Plasmon Resonance (SPR) or Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D).

Quantitative Data Summary

The performance of p(4-VPBA)-based biosensors for glycoprotein detection is summarized in the table below. Data is compiled from typical results reported in the literature for similar systems.

ParameterValueTechniqueAnalyte Example
Binding Capacity 377.0 mg/g[1]QCM-DOvalbumin (OVA)
Binding Affinity (K_D) 10⁻⁶ - 10⁻⁷ MSPRGlycoprotein
Limit of Detection (LOD) 0.5 - 10 ng/mLSPRHorseradish Peroxidase (HRP)
Dynamic Range 1 - 1000 ng/mLSPRHRP
Binding Time ~30 minutes[1]QCM-DOVA
Experimental Protocol: SI-ATRP of 4-VPBA from a Gold Surface

This protocol is divided into three main stages: substrate preparation, initiator immobilization, and polymer brush growth.

Materials:

  • Gold-coated silicon wafers or SPR/QCM-D sensor chips

  • 11-Mercaptoundecanol (MUD)

  • α-Bromoisobutyryl bromide (BiBB)

  • Triethylamine (B128534) (TEA)

  • Anhydrous dichloromethane (B109758) (DCM) and N,N-Dimethylformamide (DMF)

  • This compound (4-VPBA) monomer

  • Copper(I) bromide (CuBr)

  • 2,2'-Bipyridyl (bpy)

  • Methanol, Ethanol (B145695), and ultrapure water

Protocol Steps:

  • Gold Substrate Cleaning:

    • Immerse the gold substrate in piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) for 5 minutes. Caution: Piranha solution is extremely corrosive and reactive.

    • Rinse thoroughly with ultrapure water and then with ethanol.

    • Dry the substrate under a stream of nitrogen gas.

  • Initiator Immobilization:

    • Prepare a 1 mM solution of 11-mercaptoundecanol (MUD) in ethanol.

    • Immerse the clean gold substrate in the MUD solution for 24 hours to form a self-assembled monolayer (SAM).

    • Rinse the substrate with ethanol and dry with nitrogen.

    • In a glovebox, prepare a solution of 10% (v/v) triethylamine in anhydrous DCM.

    • Place the MUD-functionalized substrate in a reaction vessel and add the TEA solution.

    • Slowly add α-bromoisobutyryl bromide (BiBB) to the solution to a final concentration of 100 mM.

    • Allow the reaction to proceed for 12 hours at room temperature to form the ATRP initiator layer.

    • Rinse the substrate with DCM, ethanol, and water, then dry with nitrogen.

  • Surface-Initiated ATRP of 4-VPBA:

    • In a Schlenk flask, dissolve 4-VPBA (e.g., 0.5 M) and 2,2'-bipyridyl (bpy) (e.g., 1 M) in a 1:1 mixture of DMF and water.

    • Degas the solution by three freeze-pump-thaw cycles.

    • Under an inert atmosphere (e.g., argon or nitrogen), add CuBr (e.g., 0.5 M) to the solution.

    • Place the initiator-modified gold substrate into the reaction mixture.

    • Seal the flask and place it in an oil bath at a controlled temperature (e.g., 60 °C) for the desired polymerization time (e.g., 1-4 hours). The thickness of the polymer brush can be controlled by the polymerization time.

    • Remove the substrate from the polymerization solution and rinse thoroughly with DMF, water, and ethanol to remove any non-grafted polymer and residual catalyst.

    • Dry the p(4-VPBA) functionalized substrate under a stream of nitrogen.

Visualization of Experimental Workflow and Signaling Pathway

experimental_workflow cluster_prep Substrate Preparation cluster_init Initiator Immobilization cluster_poly Polymerization cluster_app Application gold_sub Gold Substrate clean_gold Piranha Clean gold_sub->clean_gold mud_sam MUD SAM Formation clean_gold->mud_sam bibb_rxn BiBB Reaction mud_sam->bibb_rxn si_atrp SI-ATRP of 4-VPBA bibb_rxn->si_atrp glyco_detect Glycoprotein Detection si_atrp->glyco_detect

Experimental workflow for p(4-VPBA) brush fabrication.

signaling_pathway p4vpba_surface p(4-VPBA) Surface complex Boronate Ester Complex p4vpba_surface->complex Binding glycoprotein Glycoprotein (cis-diol) glycoprotein->complex Binding signal Detectable Signal (e.g., SPR shift, mass change) complex->signal Generates

Signaling pathway for glycoprotein detection.

Application 2: Electrochemical Glucose Sensing

This section describes the fabrication of a p(4-VPBA) film on an electrode surface via electrochemical polymerization. This method creates a conductive polymer film directly on the electrode, which can be used for the sensitive detection of glucose through electrochemical techniques like Electrochemical Impedance Spectroscopy (EIS).

Quantitative Data Summary

The performance of p(4-VPBA)-based electrochemical biosensors for glucose detection is summarized below. Data is compiled from typical results reported in the literature for similar systems.

ParameterValueTechnique
Limit of Detection (LOD) 50 µM[2]EIS
Dynamic Range 0.1 - 10 mM[2]EIS
Response Time < 5 minutesEIS
Sensitivity High at physiological pHEIS
Experimental Protocol: Electrochemical Polymerization of 4-VPBA

Materials:

  • Working electrode (e.g., Glassy Carbon Electrode (GCE) or gold electrode)

  • Reference electrode (e.g., Ag/AgCl)

  • Counter electrode (e.g., Platinum wire)

  • This compound (4-VPBA) monomer

  • Supporting electrolyte (e.g., 0.1 M Phosphate Buffered Saline (PBS), pH 7.4)

  • Potentiostat/Galvanostat

Protocol Steps:

  • Electrode Preparation:

    • Polish the working electrode with alumina (B75360) slurry of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm).

    • Sonciate the electrode in ethanol and then in ultrapure water for 5 minutes each to remove residual alumina.

    • Dry the electrode under a stream of nitrogen.

  • Electrochemical Polymerization:

    • Prepare a solution of 4-VPBA (e.g., 10 mM) in the supporting electrolyte (e.g., 0.1 M PBS, pH 7.4).

    • Set up a three-electrode electrochemical cell with the polished working electrode, reference electrode, and counter electrode in the 4-VPBA solution.

    • Perform electropolymerization using cyclic voltammetry (CV) by cycling the potential between a suitable range (e.g., -0.2 V to +1.0 V vs. Ag/AgCl) for a number of cycles (e.g., 10-20 cycles) at a scan rate of 100 mV/s. The thickness and properties of the polymer film can be controlled by the number of cycles and scan rate.

    • Alternatively, potentiostatic electropolymerization can be performed by applying a constant potential (e.g., +0.8 V vs. Ag/AgCl) for a specific duration.

    • After polymerization, rinse the modified electrode thoroughly with the supporting electrolyte to remove any unreacted monomer.

  • Glucose Detection:

    • The p(4-VPBA) modified electrode is now ready for glucose sensing.

    • Perform Electrochemical Impedance Spectroscopy (EIS) in the supporting electrolyte containing different concentrations of glucose.

    • A typical EIS measurement is performed at a formal potential over a frequency range of 0.1 Hz to 100 kHz with a small AC amplitude (e.g., 5 mV).

    • The change in charge transfer resistance (Rct) upon glucose binding is used for quantification.

Visualization of Experimental Workflow and Signaling Pathway

electrochem_workflow cluster_prep Electrode Preparation cluster_poly Electropolymerization cluster_app Application electrode Working Electrode polish Polishing electrode->polish clean Sonication polish->clean epoly Electrochemical Polymerization of 4-VPBA clean->epoly glucose_detect Glucose Detection (EIS) epoly->glucose_detect eis_signaling p4vpba_electrode p(4-VPBA) Electrode complex Boronate Ester Complex p4vpba_electrode->complex Binding glucose Glucose (cis-diol) glucose->complex Binding impedance_change Increased Interfacial Impedance (Rct) complex->impedance_change Causes

References

Application Notes and Protocols for 4-Vinylphenylboronic Acid in the Synthesis of Active Pharmaceutical Ingredients

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Vinylphenylboronic acid is a versatile bifunctional reagent that has garnered significant interest in the synthesis of complex organic molecules, particularly in the development of active pharmaceutical ingredients (APIs). Its unique structure, featuring both a polymerizable vinyl group and a versatile boronic acid moiety, allows for its use as a key building block in a variety of synthetic transformations. The boronic acid functional group is most notably employed in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a powerful method for the formation of carbon-carbon bonds, which is a cornerstone of modern pharmaceutical chemistry.

The vinyl group provides a reactive handle for further functionalization or for the incorporation of the molecule into polymer backbones, leading to the development of drug-delivery systems, functionalized biomaterials, and biosensors. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of API precursors, with a focus on the Suzuki-Miyaura coupling reaction.

Key Applications in API Synthesis

The primary application of this compound in API synthesis is its role as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions. This reaction enables the formation of biaryl and vinyl-aryl structures, which are common motifs in a wide range of therapeutic agents.

Synthesis of Biaryl Scaffolds: The Suzuki-Miyaura coupling of this compound with various aryl or heteroaryl halides is a robust method for producing vinyl-substituted biaryl compounds. These structures are precursors to a multitude of APIs, including but not limited to:

  • Anticancer Agents: Many kinase inhibitors and tubulin polymerization inhibitors feature biaryl backbones. The vinyl group can be a key pharmacophoric element or a site for further modification to optimize potency and pharmacokinetic properties.

  • Antihypertensive Drugs: The "sartan" class of angiotensin II receptor blockers often contains a biphenyl (B1667301) scaffold, which can be synthesized using Suzuki-Miyaura coupling.

  • Anti-inflammatory Drugs: Non-steroidal anti-inflammatory drugs (NSAIDs) and other anti-inflammatory agents frequently incorporate biaryl structures.

Featured Application: Synthesis of a Precursor for a Tubulin Polymerization Inhibitor

This section details the synthesis of a 4-vinylbiphenyl (B1584822) derivative, a key intermediate that can serve as a precursor for tubulin polymerization inhibitors like ABT-751. The synthesis involves a Suzuki-Miyaura coupling reaction between this compound and an aryl halide.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with 1-Bromo-4-fluorobenzene (B142099)

This protocol describes the synthesis of 4-fluoro-4'-vinylbiphenyl, a representative vinyl-substituted biaryl compound.

Materials:

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.2 mmol), 1-bromo-4-fluorobenzene (1.0 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and triphenylphosphine (0.08 mmol, 8 mol%).

  • Solvent and Base Addition: Add toluene (10 mL), ethanol (5 mL), and a 2 M aqueous solution of potassium carbonate (5 mL).

  • Inert Atmosphere: Purge the flask with nitrogen or argon for 10-15 minutes to ensure an inert atmosphere.

  • Reaction: Heat the reaction mixture to 80°C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Add water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate. Filter the solution and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate gradient to afford the pure 4-fluoro-4'-vinylbiphenyl.

Quantitative Data

The following table summarizes the typical quantitative data obtained from the Suzuki-Miyaura coupling of this compound with 1-bromo-4-fluorobenzene under the specified conditions.

ParameterValue
Yield of 4-fluoro-4'-vinylbiphenyl 85-95%
Purity (by HPLC) >98%
Reaction Time 12-24 hours
Reaction Temperature 80°C
Catalyst Loading (Pd(OAc)₂) 2 mol%
Ligand Loading (PPh₃) 8 mol%

Note: Yields and reaction times may vary depending on the specific substrates, catalyst, and reaction conditions used.

Mechanism of Action and Signaling Pathway of a Target API: ABT-751

APIs derived from precursors synthesized using this compound often target critical cellular pathways. A prominent example is the tubulin inhibitor ABT-751, which demonstrates the therapeutic potential of molecules containing a substituted biaryl scaffold.

Mechanism of Action:

ABT-751 is a potent inhibitor of tubulin polymerization.[1][2][3] It binds to the colchicine-binding site on β-tubulin, a subunit of microtubules.[1][2] This binding disrupts the dynamic assembly and disassembly of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. The disruption of microtubule dynamics leads to:

  • G2/M Phase Cell Cycle Arrest: Cells are unable to form a functional mitotic spindle, leading to an arrest in the G2/M phase of the cell cycle.[1][3]

  • Induction of Apoptosis: Prolonged cell cycle arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death in cancer cells.[1][3]

Signaling Pathway Inhibition:

Beyond its direct effect on tubulin, ABT-751 has been shown to modulate key signaling pathways involved in cell survival and proliferation. Notably, it inhibits the AKT/mTOR signaling pathway .[1]

  • AKT/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, survival, and metabolism. Its hyperactivation is a common feature in many cancers.

  • Inhibition by ABT-751: By inhibiting the AKT/mTOR pathway, ABT-751 can induce autophagy, a cellular process of self-digestion that can lead to cell death in certain contexts.[1] The inhibition of this pro-survival pathway enhances the overall anti-cancer efficacy of ABT-751.

Visualizations

Experimental Workflow for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Workflow cluster_reactants Reactants & Catalyst cluster_reaction Reaction cluster_workup Work-up & Purification 4-Vinylphenylboronic_Acid This compound Reaction_Vessel Reaction in Solvent (e.g., Toluene/Ethanol/Water) under Inert Atmosphere (80°C, 12-24h) 4-Vinylphenylboronic_Acid->Reaction_Vessel Aryl_Halide Aryl Halide (e.g., 1-Bromo-4-fluorobenzene) Aryl_Halide->Reaction_Vessel Pd_Catalyst Palladium Catalyst (e.g., Pd(OAc)2) Pd_Catalyst->Reaction_Vessel Ligand Ligand (e.g., PPh3) Ligand->Reaction_Vessel Base Base (e.g., K2CO3) Base->Reaction_Vessel Extraction Aqueous Work-up & Extraction Reaction_Vessel->Extraction Cooling Purification Column Chromatography Extraction->Purification Crude Product Product Pure Vinyl-Substituted Biaryl Product Purification->Product

Caption: Workflow for the Suzuki-Miyaura coupling.

Signaling Pathway of ABT-751: Tubulin Inhibition and Apoptosis

ABT751_Tubulin_Pathway ABT751 ABT-751 Tubulin β-Tubulin (Colchicine Site) ABT751->Tubulin Binds to Microtubule_Dynamics Disruption of Microtubule Dynamics Tubulin->Microtubule_Dynamics Inhibits Polymerization Mitotic_Spindle Mitotic Spindle Malformation Microtubule_Dynamics->Mitotic_Spindle Cell_Cycle_Arrest G2/M Phase Cell Cycle Arrest Mitotic_Spindle->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Induces

Caption: ABT-751 inhibits tubulin, leading to apoptosis.

Signaling Pathway of ABT-751: AKT/mTOR Inhibition and Autophagy

ABT751_AKT_mTOR_Pathway ABT751 ABT-751 AKT AKT ABT751->AKT Inhibits mTOR mTOR AKT->mTOR Activates Cell_Survival Cell Survival & Proliferation AKT->Cell_Survival Promotes mTOR->Cell_Survival Promotes Autophagy Autophagy mTOR->Autophagy Inhibits

Caption: ABT-751 inhibits the AKT/mTOR survival pathway.

Conclusion

This compound is a valuable and versatile building block for the synthesis of active pharmaceutical ingredients. Its utility in Suzuki-Miyaura cross-coupling reactions provides a reliable and efficient method for the construction of complex biaryl and vinyl-aryl scaffolds that are central to the structure of numerous therapeutic agents. The provided protocols and application notes serve as a guide for researchers in the pharmaceutical sciences to leverage the synthetic potential of this compound in the discovery and development of novel medicines. The case study of ABT-751 highlights how precursors synthesized using this methodology can lead to potent APIs that modulate critical cellular pathways, offering promising avenues for the treatment of diseases such as cancer.

References

Application Notes and Protocols: Boronate Ester Formation with Diols Using 4-Vinylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the formation of boronate esters from 4-vinylphenylboronic acid (4-VPBA) and various diols. This reversible covalent interaction is of significant interest for applications in drug delivery, sensing, and the development of stimuli-responsive materials.

Introduction

This compound is a versatile molecule that combines the diol-binding capability of boronic acids with a polymerizable vinyl group. The formation of boronate esters is a dynamic covalent reaction that is sensitive to pH and the presence of specific diols, such as sugars. This unique property allows for the design of "smart" materials that can respond to biological signals.

The equilibrium between the boronic acid and the boronate ester is influenced by the pKa of the boronic acid and the diol, as well as the pH of the medium. Generally, the formation of the more stable tetrahedral boronate ester is favored at pH values above the pKa of the boronic acid. Electron-withdrawing groups on the phenyl ring can lower the pKa of the boronic acid, facilitating ester formation at physiological pH.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValueReference
Molecular FormulaC₈H₉BO₂[1]
Molecular Weight147.97 g/mol [1]
AppearanceWhite to off-white powder[1]
Melting Point190-193 °C[1]
pKa~8.8[2]
Table 2: Representative Binding Constants of Phenylboronic Acids with Various Diols

Note: Data for unsubstituted phenylboronic acid (PBA) is often used as a proxy due to the limited availability of comprehensive, directly comparable data for 4-VPBA under uniform conditions. The vinyl group is expected to have a minor electronic effect on the boronic acid's binding affinity.

DiolBinding Constant (K, M⁻¹) at pH 7.4Reference
Glucose110[3]
Fructose4370[3]
Catechol~800[4]
Dopamine (B1211576)Not widely reported, but expected to be high due to the catechol moiety[5][6]
SorbitolHigh, due to tridentate binding[7]

Experimental Protocols

Protocol 1: General Synthesis of a 4-Vinylphenylboronate Ester with a Simple Diol (e.g., Pinacol)

This protocol describes the synthesis of 4,4,5,5-tetramethyl-2-(4-vinylphenyl)-1,3,2-dioxaborolane, the pinacol (B44631) ester of 4-VPBA. This is often used as a protecting group strategy before polymerization.

Materials:

Procedure:

  • To an oven-dried round-bottom flask equipped with a magnetic stir bar, add this compound, pinacol, and anhydrous magnesium sulfate.[8]

  • Add diethyl ether or toluene as the solvent.[8]

  • Stir the suspension at room temperature under an inert atmosphere (e.g., argon) for 24 hours.[8]

  • Monitor the reaction by thin-layer chromatography (TLC) or ¹H NMR to confirm the disappearance of the starting material.

  • Upon completion, filter the reaction mixture to remove the magnesium sulfate.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.[8]

  • For purification, dissolve the crude product in pentane and wash with water (3x). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the purified pinacol boronate ester as a yellow liquid or semi-solid.[8][9][10]

Characterization:

  • ¹H NMR: Expect the disappearance of the B(OH)₂ protons and the appearance of the characteristic singlet for the methyl groups of the pinacol ester at around 1.35 ppm.[11]

  • FT-IR: Look for the appearance of B-O stretching bands around 1300-1400 cm⁻¹ and the disappearance of the broad O-H stretch of the boronic acid.[12]

Protocol 2: In-situ Formation and Analysis of Boronate Esters with Biologically Relevant Diols in Aqueous Media

This protocol is for the qualitative and semi-quantitative analysis of the interaction between 4-VPBA and diols like glucose, fructose, or catechol in an aqueous buffer, which is relevant for sensing and drug delivery applications.

Materials:

  • This compound

  • Diol of interest (e.g., D-glucose, D-fructose, catechol)

  • Phosphate buffered saline (PBS), pH 7.4

  • Deuterated water (D₂O) for NMR studies

Procedure for ¹¹B NMR Analysis:

  • Prepare a stock solution of 4-VPBA in a suitable solvent (e.g., DMSO-d₆) if not directly soluble in the aqueous buffer.

  • In an NMR tube, prepare a solution of 4-VPBA in the aqueous buffer (e.g., PBS in D₂O) at a known concentration (e.g., 10 mM).

  • Acquire a ¹¹B NMR spectrum of the 4-VPBA solution. The trigonal boronic acid should show a broad peak.[13][14]

  • To the same NMR tube, add an excess of the diol of interest (e.g., 5-10 equivalents).

  • Gently mix the solution and allow it to equilibrate for at least 15 minutes.

  • Acquire another ¹¹B NMR spectrum. The formation of a tetrahedral boronate ester will result in a new, sharper peak shifted upfield.[13][14][15] The degree of chemical shift change and the ratio of the two peaks can provide information about the binding affinity.

Procedure for UV-Vis Spectroscopic Analysis (Competitive Binding Assay with Alizarin Red S):

  • Prepare a stock solution of 4-VPBA, the diol of interest, and Alizarin Red S (ARS) in an aqueous buffer (e.g., pH 7.4 PBS).

  • In a cuvette, mix the 4-VPBA and ARS solutions. The formation of the boronate ester between 4-VPBA and ARS results in a color change and a shift in the UV-Vis spectrum.

  • Titrate this solution with increasing concentrations of the diol of interest.

  • The competing diol will displace ARS from the boronic acid, leading to a reversal of the spectral changes.

  • By monitoring the absorbance changes, the binding constant between 4-VPBA and the diol can be calculated.

Signaling Pathways and Experimental Workflows

In the context of this compound, "signaling pathways" typically refer to the stimuli-responsive mechanisms designed into materials. These are not biological signaling cascades but rather chemical or physical responses to specific triggers.

pH-Responsive Drug Release

pH_Responsive_Drug_Release cluster_physiological Physiological pH (7.4) cluster_acidic Acidic pH (e.g., 5.0-6.5 in Tumor Microenvironment) Polymer_Matrix_74 Polymer Matrix with Boronate Ester Crosslinks Drug_Encapsulated Drug Encapsulated Polymer_Matrix_50 Hydrolyzed Polymer Matrix (Boronic Acid and Diol) Polymer_Matrix_74->Polymer_Matrix_50 Protonation and Ester Hydrolysis Drug_Released Drug Released

Caption: pH-Responsive Drug Release Mechanism.

At physiological pH, a polymer network crosslinked with boronate esters can encapsulate a drug. In an acidic environment, such as that found in tumor tissues or endosomes, the boronate esters are hydrolyzed.[16][17][18] This leads to the disassembly of the polymer matrix and the release of the encapsulated drug.[16][17][19]

Glucose-Responsive Drug Release

Glucose_Responsive_Drug_Release cluster_low_glucose Low Glucose Concentration cluster_high_glucose High Glucose Concentration Polymer_Drug_Conjugate Polymer-Drug Conjugate via Boronate Ester Polymer_Glucose_Complex Polymer-Glucose Boronate Ester Polymer_Drug_Conjugate->Polymer_Glucose_Complex Competitive Binding Drug_Released Drug Released Glucose Glucose Glucose->Polymer_Drug_Conjugate

Caption: Glucose-Responsive Drug Release via Competitive Binding.

In this system, a diol-containing drug is conjugated to a 4-VPBA-containing polymer via a boronate ester. In the presence of high concentrations of glucose, the glucose competes with the drug for binding to the boronic acid moieties.[20][21][22][23] This competitive displacement leads to the release of the drug.[20][21][24]

Experimental Workflow for Boronate Ester Synthesis and Characterization

Experimental_Workflow Start Start Reaction_Setup Reaction Setup: 4-VPBA + Diol + Solvent (Optional: Dehydrating Agent) Start->Reaction_Setup Reaction Stir at Room Temperature (or gentle heating) Reaction_Setup->Reaction Monitoring Monitor Reaction Progress (TLC, NMR) Reaction->Monitoring Workup Aqueous Workup / Filtration Monitoring->Workup Reaction Complete Purification Purification (Crystallization / Chromatography) Workup->Purification Characterization Characterization: NMR (¹H, ¹¹B, ¹³C) FT-IR, Mass Spectrometry Purification->Characterization End End Characterization->End

Caption: General workflow for boronate ester synthesis.

References

Application Notes and Protocols: Click Chemistry Applications of 4-Vinylphenylboronic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4-vinylphenylboronic acid (4-VPBA) and its derivatives in click chemistry, with a primary focus on their application in bioorthogonal inverse-electron-demand Diels-Alder (iEDDA) reactions. Detailed experimental protocols and quantitative data are presented to facilitate the adoption of these versatile reagents in various research and development settings, including bioconjugation, drug delivery, and cellular imaging.

Introduction

This compound (4-VPBA) is a versatile bifunctional molecule possessing both a polymerizable vinyl group and a boronic acid moiety capable of forming reversible covalent bonds with diols. While traditionally utilized in polymer synthesis and sensor development, recent advancements have highlighted the utility of the vinyl group as a highly efficient dienophile in iEDDA reactions, a cornerstone of click chemistry. This bioorthogonal reaction, particularly with tetrazine partners, offers rapid, catalyst-free ligation under physiological conditions, making it an invaluable tool for chemical biology and drug development.

A key feature of vinylboronic acids (VBAs) in iEDDA reactions is the potential for significantly enhanced reaction rates when paired with tetrazines bearing a coordinating Lewis basic moiety, such as a pyridyl or hydroxyl group. This coordination-assisted catalysis provides a unique mechanism for achieving rapid and selective bioconjugation.

Key Applications

The primary click chemistry application of 4-VPBA derivatives is the inverse-electron-demand Diels-Alder (iEDDA) reaction with 1,2,4,5-tetrazines. This reaction is characterized by its high speed, selectivity, and biocompatibility, proceeding readily in aqueous environments without the need for a catalyst.

A notable application of this chemistry is in the development of "click-to-release" systems for prodrug activation . In this approach, a drug is caged with a VBA derivative, rendering it inactive. The prodrug can then be activated at a specific site by introducing a tetrazine, which reacts with the vinyl group via iEDDA, triggering the release of the active drug.[1] This strategy has been successfully demonstrated for the controlled release of the chemotherapeutic agent doxorubicin (B1662922).[1][2]

Furthermore, the vinyl group of 4-VPBA can participate in thiol-ene click chemistry , enabling the functionalization of surfaces, such as magnetic nanoparticles, for applications like the selective enrichment of glycoproteins.

Quantitative Data: Reaction Kinetics

The second-order rate constants (k₂) for the iEDDA reaction between various vinylboronic acid derivatives and tetrazines are summarized in the table below. The data highlights the significant rate enhancement observed with coordinating tetrazines.

Dienophile (VBA Derivative)Diene (Tetrazine Derivative)Second-Order Rate Constant (k₂) [M⁻¹s⁻¹]Solvent SystemReference
Phenylvinylboronic acid3,6-di-(2-pyridyl)-s-tetrazine27 ± 2Aqueous[3]
Vinylboronic acid (VBA 1)3,6-di-(2-pyridyl)-s-tetrazine (2a)1.41:1 MeOH/PBS (pH 7.4)[4][5]
Vinylboronic acid (VBA 1)3-(o-hydroxyphenyl)-6-methyl-s-tetrazine (2l)0.281:1 MeOH/PBS (pH 7.4)[4][5][6]
Vinylboronic acid (VBA 1)3-(p-hydroxyphenyl)-6-methyl-s-tetrazine0.00031:1 MeOH/PBS (pH 7.4)[6]
Vinylboronic acid (VBA 1)3-(2-hydroxyethyl)-6-phenyl-s-tetrazine (2i)~0.15 (estimated from graph)1:1 MeOH/PBS (pH 7.4)[4][5]
Norbornene (for comparison)3,6-di-(2-pyridyl)-s-tetrazine (2a)1.41:1 MeOH/PBS (pH 7.4)[4][5]
Norbornene (for comparison)3-(o-hydroxyphenyl)-6-methyl-s-tetrazine (2l)0.0121:1 MeOH/PBS (pH 7.4)[4][5][6]

Experimental Protocols

Protocol 1: Synthesis of a this compound-Caged Doxorubicin Prodrug (VBA-Dox)

This protocol describes the synthesis of a doxorubicin prodrug where the drug is linked to a this compound derivative via a carbamate (B1207046) linker, as reported by Lelieveldt et al. (2019).[1][2]

Materials:

  • Doxorubicin hydrochloride

  • This compound derivative with a suitable linker (e.g., a para-aminobenzyl alcohol derivative)

  • Carbamate-forming reagent (e.g., bis(pentafluorophenyl)carbonate)

  • Triethylamine (Et₃N)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Standard laboratory glassware and purification supplies (silica gel for chromatography)

Procedure:

  • Activation of the VBA derivative: Dissolve the this compound derivative containing a linker with a terminal amine in anhydrous DMF. Add bis(pentafluorophenyl)carbonate and Et₃N and stir at room temperature for 1 hour to form the activated pentafluorophenyl carbamate.

  • Conjugation to Doxorubicin: In a separate flask, dissolve doxorubicin hydrochloride and Et₃N in anhydrous DMF. To this solution, add the activated VBA-linker from step 1.

  • Reaction: Stir the reaction mixture at room temperature for 24 hours.

  • Purification: Purify the resulting VBA-Dox prodrug by silica (B1680970) gel column chromatography.

Characterization:

  • Confirm the structure and purity of the synthesized VBA-Dox prodrug using standard analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: Click-to-Release Activation of VBA-Dox Prodrug

This protocol outlines the procedure for the tetrazine-triggered release of doxorubicin from the VBA-Dox prodrug in a cell-free system.[2]

Materials:

  • VBA-Dox prodrug

  • Water-soluble tetrazine (e.g., a dipyridyl-s-tetrazine derivative)

  • Phosphate-buffered saline (PBS), pH 7.4

  • High-performance liquid chromatography-mass spectrometry (HPLC-MS) system

Procedure:

  • Prepare Solutions: Prepare a stock solution of the VBA-Dox prodrug in a suitable solvent (e.g., DMSO) and a stock solution of the water-soluble tetrazine in PBS.

  • Reaction Setup: In a microcentrifuge tube, dilute the VBA-Dox stock solution in PBS to the desired final concentration (e.g., 100 µM).

  • Initiate Reaction: Add the tetrazine solution to the VBA-Dox solution (e.g., 1 equivalent).

  • Incubation: Incubate the reaction mixture at 37°C.

  • Analysis: At various time points, take aliquots of the reaction mixture and analyze by HPLC-MS to monitor the disappearance of the VBA-Dox prodrug and the appearance of free doxorubicin.

Protocol 3: Two-Step Protein Labeling in Living Cells

This protocol describes a general workflow for the two-step labeling of a target protein in living cells using a VBA-functionalized inhibitor and a fluorescent tetrazine probe.

Materials:

  • Cell line of interest (e.g., HeLa cells)

  • Cell culture medium and supplements

  • VBA-functionalized protein inhibitor (e.g., a proteasome inhibitor)

  • Cell-permeable fluorescent tetrazine probe (e.g., tetrazine-BODIPY)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer

  • SDS-PAGE gels and imaging system

  • Confocal microscope

Procedure:

  • Cell Culture: Culture the cells to the desired confluency in a suitable format (e.g., 6-well plate or chamber slide).

  • Inhibitor Incubation: Treat the cells with the VBA-functionalized protein inhibitor at an appropriate concentration (e.g., 100-300 µM) in cell culture medium and incubate for a specific duration (e.g., 3 hours) at 37°C. Include a DMSO-treated control.

  • Washing: Remove the inhibitor-containing medium and wash the cells with PBS to remove any unreacted inhibitor.

  • Tetrazine Labeling: Add the cell-permeable fluorescent tetrazine probe at a suitable concentration (e.g., 3 µM) in fresh medium and incubate for a defined period (e.g., 1 hour) at 37°C.

  • Analysis:

    • In-gel Fluorescence: Wash the cells with PBS, lyse the cells, and analyze the protein lysates by SDS-PAGE. Visualize the labeled proteins using a fluorescence gel scanner.

    • Confocal Microscopy: Wash the cells with PBS, fix if necessary, and image the cells using a confocal microscope to visualize the subcellular localization of the labeled protein.

Visualizations

experimental_workflow cluster_synthesis Prodrug Synthesis cluster_activation Click-to-Release VBA_Linker 4-VPBA Derivative VBA_Dox VBA-Dox Prodrug VBA_Linker->VBA_Dox Conjugation Doxorubicin Doxorubicin Doxorubicin->VBA_Dox Released_Dox Active Doxorubicin VBA_Dox->Released_Dox iEDDA Reaction Tetrazine Tetrazine Tetrazine->Released_Dox

Caption: Workflow for VBA-caged doxorubicin prodrug synthesis and activation.

coordination_assistance cluster_reaction Coordination-Assisted iEDDA Reaction cluster_rate Outcome VBA Vinylboronic Acid Transition_State Coordinated Transition State VBA->Transition_State Tetrazine_OH Hydroxyl-Tetrazine Tetrazine_OH->Transition_State Coordination Product Dihydropyridazine Product Transition_State->Product Cycloaddition & N₂ Release Rate Significantly Increased Reaction Rate

Caption: Coordination-assisted acceleration of the iEDDA reaction.

protein_labeling_workflow cluster_analysis Analysis Start Living Cells with Target Protein Step1 Incubate with VBA-Inhibitor Start->Step1 Wash1 Wash to Remove Excess Inhibitor Step1->Wash1 Step2 Incubate with Fluorescent Tetrazine Wash1->Step2 Wash2 Wash to Remove Excess Tetrazine Step2->Wash2 Analysis1 In-gel Fluorescence (SDS-PAGE) Wash2->Analysis1 Analysis2 Confocal Microscopy Wash2->Analysis2

References

Troubleshooting & Optimization

Preventing premature polymerization of 4-vinylphenylboronic acid in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 4-vinylphenylboronic acid (4-VPBA). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the premature polymerization of 4-VPBA in solution.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound solution viscous, or why has it turned into a gel or solid?

A1: This is a common sign of premature polymerization. This compound is a vinyl monomer that can undergo spontaneous, free-radical polymerization, especially when exposed to heat, light, or oxygen. This process converts the liquid monomer into a viscous solution, gel, or solid polymer.

Q2: How can I prevent my this compound from polymerizing during storage?

A2: Proper storage is crucial. To minimize polymerization, 4-VPBA should be stored in a cool, dark environment, preferably at -20°C.[1] The container should be tightly sealed under an inert atmosphere (e.g., argon or nitrogen) to exclude oxygen, which can initiate radical formation.[1] The use of a chemical stabilizer or inhibitor is also highly recommended.[1]

Q3: What are polymerization inhibitors and which ones are effective for this compound?

A3: Polymerization inhibitors are chemical compounds that scavenge free radicals, effectively stopping the polymerization chain reaction. For vinyl monomers like 4-VPBA, which is structurally similar to styrene (B11656), phenolic inhibitors and stable nitroxide radicals are effective. Common examples include:

  • Phenothiazine (B1677639) (PTZ): A highly effective inhibitor for vinyl monomers that can provide stability even at low concentrations and high temperatures.[1]

  • Butylated Hydroxytoluene (BHT): A common phenolic inhibitor.

  • 4-hydroxy-TEMPO: A stable nitroxide radical inhibitor.

Q4: My Suzuki-Miyaura coupling reaction using this compound is failing or giving low yields. Could this be related to polymerization?

A4: Yes, this is a likely cause. If the 4-VPBA has partially or fully polymerized, the concentration of the reactive monomer is reduced, leading to poor yields in subsequent reactions.[1] Additionally, the polymer itself can interfere with the catalytic cycle of the Suzuki-Miyaura coupling. It is also known that the instability of boronic acids, in general, can be a reason for low yields in Suzuki couplings.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments with this compound.

Symptom Possible Cause Suggested Solution(s)
Cloudy or viscous solution, presence of gel or solid particles Spontaneous polymerization due to improper storage (exposure to heat, light, or oxygen).[1]1. Assess Usability: Check the solubility of a small sample in your reaction solvent. Significant insoluble material indicates extensive polymerization, and the reagent may be unusable.[1] 2. Purification (for valuable material): Dissolve the monomer in a suitable solvent, filter off the insoluble polymer, and consider recrystallization.[1] 3. Future Prevention: Ensure all future batches are stored at -20°C under an inert atmosphere with an added inhibitor.[1]
Low or no yield in reactions (e.g., Suzuki coupling) even with a fresh-looking reagent Partial, non-obvious polymerization has occurred, reducing the concentration of the active monomer.[1]1. Perform a Quality Check: Before use, run a quick quality check using ¹H NMR to confirm the integrity of the vinyl group and detect the presence of polymer (indicated by broadened signals).[1] (See Experimental Protocol 2). 2. Use Stabilized Monomer: Add a radical inhibitor like phenothiazine to your monomer stock solution to prevent further polymerization.[1] (See Experimental Protocol 1).
Reaction mixture becomes a gel or a precipitate forms during a heated reaction Thermally-induced polymerization of the 4-VPBA starting material.1. Lower Reaction Temperature: If possible, investigate if the reaction can proceed at a lower temperature to disfavor polymerization.[1] 2. Add Inhibitor to Reaction: Consider adding a small amount of a high-temperature inhibitor like phenothiazine directly to the reaction mixture. Note: First, test for compatibility with your catalyst and other reagents.[1]
Inconsistent results between different batches of 4-VPBA Batches may have varying levels of polymerization or may have been supplied with or without an inhibitor.1. Standardize Handling: Implement a standard operating procedure for all incoming 4-VPBA, including a quality control check and the addition of an inhibitor to a consistent concentration.[1] 2. Contact Supplier: Inquire with the supplier about the presence and concentration of any included stabilizers.[1]

Quantitative Data on Inhibitor Effectiveness

While specific data for this compound is limited, the following table summarizes the effectiveness of various inhibitors for styrene, a structurally similar vinyl aromatic monomer. This data can serve as a guide for selecting an appropriate inhibitor for 4-VPBA.

InhibitorTypePolymer Growth (%) after 4h at 120°C (in Styrene)
2,6-di-tert-butyl-4-methoxyphenol (DTBMP) Phenolic16.40
4-hydroxy-TEMPO Stable Nitroxide Radical24.85
Butylated Hydroxytoluene (BHT) Phenolic42.50
4-oxo-TEMPO Stable Nitroxide Radical46.80
4-tert-butylcatechol (TBC) Phenolic> BHT
2,6-di-tert-butyl-4-methylphenol (TBHQ) Phenolic> TBC
4-methoxyphenol (MEHQ) Phenolic> TBHQ

Data adapted from a study on styrene polymerization.[1] A lower polymer growth percentage indicates higher inhibitor effectiveness.

Experimental Protocols

Protocol 1: How to Stabilize this compound for Storage

This protocol describes the addition of phenothiazine (PTZ), a common radical inhibitor, to prevent polymerization during storage.[1]

Materials:

  • This compound

  • Phenothiazine (PTZ)

  • Anhydrous solvent (e.g., Dichloromethane or THF)

  • Volumetric flask

  • Syringes or micropipettes

  • Storage vial (amber glass, with a PTFE-lined cap)

  • Inert gas source (Argon or Nitrogen)

Procedure:

  • Prepare an Inhibitor Stock Solution:

    • Accurately weigh 10 mg of phenothiazine.

    • Dissolve it in 10 mL of an anhydrous solvent in a volumetric flask to create a 1 mg/mL stock solution.

    • Note: Phenothiazine solutions can be light-sensitive. Prepare fresh or store in an amber vial.[1]

  • Add Inhibitor to Monomer:

    • The target concentration for inhibitors in monomers is typically 100-500 ppm.[1] For this example, we will aim for ~200 ppm.

    • If you have 5 g (5000 mg) of this compound, you will need to add 1 mg of phenothiazine (200 ppm = (1 mg / 5000 mg) * 1,000,000).

    • Carefully add 1 mL of the 1 mg/mL phenothiazine stock solution to your this compound.

  • Storage:

    • If you added a solvent, you may choose to remove it carefully under reduced pressure at a low temperature.

    • Blanket the vial with an inert gas (argon or nitrogen) for 1-2 minutes.

    • Seal the vial tightly, wrap it in aluminum foil to protect it from light, and place it in a -20°C freezer.[1]

Protocol 2: Quality Control Check for Polymerization

Use this quick protocol to assess the quality of your this compound before an experiment.[1]

Procedure:

  • Visual Inspection: Check the material for any visual signs of polymerization, such as cloudiness, high viscosity, or the presence of gels or solid particulates.[1]

  • Solubility Test:

    • Place a small amount (10-20 mg) of the this compound in a vial.

    • Add 1 mL of a solvent in which the monomer should be readily soluble (e.g., THF, DMSO, or ethanol).[2]

    • Agitate the mixture. The pure monomer should dissolve completely. Insoluble material is a strong indication of polymer formation.[1]

  • ¹H NMR Analysis:

    • Prepare a sample of the this compound in a suitable deuterated solvent (e.g., DMSO-d₆).

    • Acquire a ¹H NMR spectrum.

    • Look for:

      • Sharp signals for vinyl protons: In DMSO-d₆, these typically appear as a doublet of doublets around 6.72 ppm and doublets around 5.87 and 5.28 ppm.[2] The presence of these sharp signals indicates the monomer is intact.

      • Broadened signals in the aliphatic region (1-2 ppm): The appearance of broad signals in this region, corresponding to the polymer backbone, indicates polymerization.[3]

      • Diminished integration of vinyl proton signals: A decrease in the relative integration of the vinyl proton signals compared to the aromatic proton signals suggests partial polymerization.

Protocol 3: Inhibitor Removal (Adapted from Styrene Monomer Purification)

For certain applications, such as polymerization reactions where the inhibitor might interfere, its removal is necessary. This protocol is adapted from standard procedures for purifying styrenic monomers.[4][5]

Materials:

  • Inhibited this compound

  • 10% Sodium hydroxide (B78521) (NaOH) solution

  • Distilled water

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or calcium chloride (CaCl₂)

  • Separatory funnel

  • Beaker or flask

Procedure:

  • Dissolve the Monomer: Dissolve the inhibited this compound in a suitable water-immiscible solvent like diethyl ether or dichloromethane.

  • Base Wash:

    • Transfer the solution to a separatory funnel.

    • Add an equal volume of 10% NaOH solution and shake gently. This will extract the phenolic inhibitor into the aqueous layer.[4][5]

    • Separate and discard the lower aqueous layer.

    • Repeat the wash with 10% NaOH solution.

  • Water Wash:

    • Wash the organic layer with an equal volume of distilled water to remove any residual NaOH.

    • Repeat the water wash two more times.

  • Drying:

    • Transfer the organic layer to a clean, dry beaker or flask.

    • Add a suitable drying agent (e.g., anhydrous MgSO₄) and swirl to remove any remaining water.

  • Solvent Removal:

    • Carefully decant or filter the solution to remove the drying agent.

    • Remove the solvent under reduced pressure at a low temperature to obtain the purified, inhibitor-free this compound.

    • Caution: The inhibitor-free monomer is highly prone to polymerization and should be used immediately or stored under an inert atmosphere at -20°C for a very short period.

Visualizations

Polymerization_Prevention_Workflow Workflow for Preventing 4-VPBA Polymerization cluster_storage Storage cluster_reaction During Reaction storage Store at -20°C inert_atm Blanket with Inert Gas (Ar/N2) storage->inert_atm light_prot Protect from Light inert_atm->light_prot add_inhibitor Add Inhibitor (e.g., PTZ) low_temp Lower Reaction Temperature in_situ_inhibitor Add Inhibitor to Reaction (test compatibility) start 4-VPBA Received start->storage start->add_inhibitor quality_check Quality Control (Visual, Solubility, NMR) start->quality_check use_in_reaction Use in Reaction quality_check->use_in_reaction Pass polymerized Polymerized - Unusable quality_check->polymerized Fail use_in_reaction->low_temp use_in_reaction->in_situ_inhibitor

Caption: A workflow diagram illustrating key steps to prevent the premature polymerization of this compound during storage and use.

Troubleshooting_Logic Troubleshooting Premature Polymerization cluster_solutions Solutions start Problem Observed: Viscous Solution, Gel, or Low Yield is_polymerized Has Polymerization Occurred? start->is_polymerized check_solubility Perform Solubility Test is_polymerized->check_solubility Yes run_nmr Run ¹H NMR Analysis is_polymerized->run_nmr Unsure purify Purify (Filter/Recrystallize) check_solubility->purify Partially Soluble discard Discard Reagent check_solubility->discard Insoluble run_nmr->purify Polymer Detected stabilize Stabilize Future Batches (Inhibitor, Proper Storage) run_nmr->stabilize Monomer Intact (Prevent Future Issues) purify->stabilize discard->stabilize suzuki_coupling_pathway Impact of 4-VPBA Polymerization on Suzuki-Miyaura Coupling cluster_ideal Ideal Pathway cluster_polymerized Polymerized Pathway vpba_monomer 4-VPBA Monomer pd_catalyst Pd(0) Catalyst vpba_monomer->pd_catalyst suzuki_product Desired Product pd_catalyst->suzuki_product aryl_halide Aryl Halide aryl_halide->pd_catalyst vpba_polymer Poly(4-VPBA) low_monomer Low Monomer Concentration vpba_polymer->low_monomer catalyst_inhibition Catalyst Inhibition vpba_polymer->catalyst_inhibition low_yield Low/No Yield low_monomer->low_yield catalyst_inhibition->low_yield start Start Reaction start->vpba_monomer start->vpba_polymer

References

Troubleshooting low yields in Suzuki coupling with 4-vinylphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges, particularly low yields, during Suzuki-Miyaura coupling reactions involving 4-vinylphenylboronic acid.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction with this compound is resulting in a low or negligible yield. What are the primary factors I should investigate?

When a Suzuki coupling fails to provide the expected yield, a systematic approach to troubleshooting is essential. The most common culprits involve the quality of the reagents, the reaction setup, and the choice of catalytic system.

Initial Checklist:

  • Reagent Quality and Stability:

    • This compound: This reagent can be prone to degradation and polymerization.[1] It typically exists as a white to off-white crystalline solid; any significant discoloration may indicate decomposition.[2] It is sensitive to air and moisture, which can lead to gradual decomposition.[2] For safe storage, it should be kept in a tightly sealed container under cool, dry conditions.[2]

    • Palladium Catalyst: Ensure your palladium source and any accompanying ligands are active. Pd(0) sources like Pd(PPh₃)₄ or Pd₂(dba)₃ can degrade over time, forming palladium black, which reduces catalytic activity.[3] If using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), it must be effectively reduced in situ to the active Pd(0) species.[4]

    • Solvents and Bases: Use anhydrous solvents where appropriate and ensure the base is dry, as water can facilitate side reactions like protodeboronation.[5]

  • Inert Atmosphere and Degassing:

    • Oxygen can lead to the oxidative homocoupling of boronic acids and catalyst decomposition.[4][5] It is critical to ensure that all solvents are thoroughly degassed and that the reaction is maintained under a strictly inert atmosphere (e.g., Argon or Nitrogen) from start to finish.[4][6] Several freeze-pump-thaw cycles or sparging the solvent with an inert gas for 20-30 minutes are effective degassing techniques.[6]

  • Catalyst, Ligand, and Base Selection:

    • The combination of catalyst, ligand, and base is crucial and often substrate-dependent. For less reactive aryl chlorides, bulky, electron-rich phosphine (B1218219) ligands (e.g., Buchwald ligands like SPhos, XPhos) are often more effective than triphenylphosphine (B44618) (PPh₃).[7][8] The base is required to activate the boronic acid for transmetalation.[9] Common choices include carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides.[10][11]

Q2: What are the common side reactions specific to this compound, and how can they be minimized?

Several side reactions can compete with the desired cross-coupling, leading to reduced yields and purification challenges.

  • Protodeboronation: This is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom, yielding styrene (B11656) as a byproduct.[5] This side reaction is often accelerated by excessive water, high temperatures, or prolonged reaction times, especially with heteroaryl boronic acids.[12][13]

    • Mitigation: Use thoroughly dried solvents, ensure your base is anhydrous, and monitor the reaction to avoid unnecessarily long heating times.[5]

  • Homocoupling: This involves the coupling of two molecules of the boronic acid (to form 4,4'-divinylbiphenyl) or two molecules of the aryl halide.[5] The presence of oxygen is a primary cause of boronic acid homocoupling.[3][4]

    • Mitigation: Rigorous degassing of the reaction mixture and maintaining a strict inert atmosphere are the most effective preventative measures.[5] Using a slight excess of the aryl halide relative to the boronic acid can also suppress homocoupling of the boronic acid.[11]

  • Polymerization: The vinyl group on this compound makes it susceptible to polymerization, especially at elevated temperatures.[14][15] This can lead to the formation of oligomeric or polymeric byproducts (poly(this compound)), complicating purification and reducing the yield of the desired monomeric product.[16][17]

    • Mitigation: Keep reaction temperatures as low as possible while still enabling catalysis.[12] Monitor the reaction closely and stop it as soon as the starting material is consumed to avoid prolonged exposure to heat. In some cases, adding a radical inhibitor (like BHT) might be considered, but its compatibility with the catalytic system must be verified.

Below is a diagram illustrating the desired reaction pathway versus these common side reactions.

Side_Reactions Figure 1: Competing Reactions in Suzuki Coupling Reactants Ar-X + this compound Desired_Product Desired Product (Ar-CH4-CH=CH2) Reactants->Desired_Product Suzuki Coupling Side_Products Side Products Reactants->Side_Products Side Reactions Protodeboronation Protodeboronation Product (Styrene) Side_Products->Protodeboronation H₂O, Heat Homocoupling Homocoupling Product (Biphenyl) Side_Products->Homocoupling O₂ Polymerization Polymerization Product Side_Products->Polymerization Heat Catalyst Pd(0) Catalyst + Base Catalyst->Reactants

Caption: Competing reaction pathways for this compound.

Q3: How do I select the optimal catalyst, base, and solvent for my reaction?

There is no single universal condition for Suzuki couplings; optimization is often necessary.[11] However, general guidelines can provide a strong starting point.

  • Catalyst and Ligand: Palladium catalysts are most common.[7] For challenging couplings (e.g., with aryl chlorides), modern catalyst systems using bulky, electron-rich phosphine ligands are recommended.[8][9]

    • Pd(PPh₃)₄: A classic, all-in-one Pd(0) source. Effective for many aryl bromides and iodides.

    • Pd(OAc)₂ or Pd₂(dba)₃ + Ligand: Offers flexibility. Combine a palladium source with a ligand like SPhos, XPhos, or P(t-Bu)₃ for higher reactivity, especially with aryl chlorides or at lower temperatures.[1][9]

  • Base: The choice of base can significantly impact yield. A screening of different bases is often worthwhile.

    • Inorganic bases like K₂CO₃, Cs₂CO₃, and K₃PO₄ are most common. Cs₂CO₃ is more soluble and often gives good results in dioxane-based solvent systems.[10] K₃PO₄ is a stronger base that can be effective in many cases.

    • The strength and solubility of the base should be matched with the solvent and substrate.

  • Solvent: A mixture of an organic solvent and water is frequently used to dissolve both the organic substrates and the inorganic base.

    • Common Systems: Toluene/H₂O, Dioxane/H₂O, and THF/H₂O are widely used.[6][10]

    • Anhydrous Conditions: In cases where protodeboronation is a major issue, anhydrous polar aprotic solvents like DMF or DME with a soluble organic base might be attempted, although this is less common.[10]

Table 1: Example of Reaction Condition Screening (Hypothetical Data)

Entry Catalyst (mol%) Ligand (mol%) Base (equiv) Solvent (v/v) Temp (°C) Yield (%)
1 Pd(OAc)₂ (2) PPh₃ (4) K₂CO₃ (2) Toluene/H₂O (4:1) 100 45
2 Pd(OAc)₂ (2) SPhos (4) K₂CO₃ (2) Toluene/H₂O (4:1) 100 78
3 PdCl₂(dppf) (3) - K₂CO₃ (3) MeCN/H₂O (4:1) 80 65
4 Pd₂(dba)₃ (1) P(t-Bu)₃ (2) K₃PO₄ (3) Dioxane/H₂O (10:1) 110 85

| 5 | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | DME/H₂O (4:1) | 85 | 58 |

Q4: I am observing low conversion of my aryl halide. What experimental parameters can I adjust?

Low conversion points to a sluggish reaction, which can often be addressed by tuning the reaction conditions to favor the catalytic cycle.

Troubleshooting Workflow for Low Conversion

Troubleshooting_Workflow Figure 2: Troubleshooting Workflow for Low Yield Start Low Yield / Low Conversion Check_Reagents 1. Verify Reagent Quality - Boronic Acid (no discoloration) - Active Catalyst - Anhydrous Solvents/Base Start->Check_Reagents Check_Setup 2. Check Reaction Setup - Fully Inert Atmosphere? - Solvents Degassed? Check_Reagents->Check_Setup Reagents OK Increase_Temp 3. Increase Temperature (e.g., from 80°C to 110°C) Check_Setup->Increase_Temp Setup OK Change_Catalyst 4. Change Catalyst System - Use bulky/e⁻-rich ligand? (e.g., PPh₃ → SPhos) - Increase catalyst loading? Increase_Temp->Change_Catalyst No Improvement Success Improved Yield Increase_Temp->Success Yield Improves Change_Base 5. Change Base/Solvent - Try stronger/more soluble base? (e.g., K₂CO₃ → K₃PO₄) - Different solvent system? Change_Catalyst->Change_Base No Improvement Change_Catalyst->Success Yield Improves Change_Base->Success Yield Improves

Caption: A stepwise guide to troubleshooting low conversion.

  • Temperature: Increasing the reaction temperature often accelerates the rate-limiting oxidative addition step, especially for less reactive halides like aryl chlorides.[3] Studies have shown that for this compound, increasing the temperature from 70 °C to 110 °C can significantly improve conversion rates.[18]

Table 2: Effect of Temperature on Conversion with this compound (Data adapted from a study using 1-bromo-4-fluorobenzene (B142099) and a heterogeneous Pd catalyst)[18]

Reaction Time Conversion at 70 °C (%) Conversion at 110 °C (%)
3 h ~15 ~55
8 h ~25 ~75
24 h ~40 ~80

| 48 h | ~50 | ~85 |

  • Halide Reactivity: The reactivity order for the aryl halide is I > Br > OTf >> Cl.[3] If you are using an aryl chloride and getting low yields, switching to the corresponding aryl bromide or iodide, if possible, will almost always result in a faster and more efficient reaction.[8]

Experimental Protocols

General Protocol for Suzuki Coupling with this compound

This protocol is a general starting point and may require optimization.

Materials:

  • Aryl halide (1.0 equiv)

  • This compound (1.2–1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3–5 mol%) or a combination of Pd source and ligand (e.g., Pd(OAc)₂, 2 mol% and SPhos, 4 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2–3 equiv)

  • Degassed Solvent (e.g., Dioxane/H₂O 10:1, to achieve a concentration of 0.1–0.5 M with respect to the limiting reagent)

Procedure:

  • Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide, this compound, base, palladium catalyst, and ligand (if separate).

  • Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[11]

  • Solvent Addition: Add the degassed solvent system via syringe under a positive pressure of inert gas.

  • Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 80–110 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the limiting reagent is consumed.

  • Workup:

    • Cool the reaction to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

    • Separate the layers. Extract the aqueous layer with the organic solvent (2x).

    • Combine the organic layers and wash with water, then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.[4]

  • Purification: Purify the crude residue by flash column chromatography on silica (B1680970) gel.

Visualizing the Catalytic Cycle

Understanding the mechanism is key to troubleshooting. The Suzuki coupling proceeds via a catalytic cycle involving three main steps: oxidative addition, transmetalation, and reductive elimination.[7]

Suzuki_Cycle Figure 3: The Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ Pd_Complex1 Ar-Pd(II)L₂-X Pd0->Pd_Complex1 OA_label Oxidative Addition Pd_Complex2 Ar-Pd(II)L₂-R Pd_Complex1->Pd_Complex2 TM_label Transmetalation Pd_Complex2->Pd0 RE_label Reductive Elimination ArR Ar-R Pd_Complex2->ArR ArX Ar-X ArX->Pd0 RBOH2 R-B(OH)₂ + Base RBOH2->Pd_Complex1

Caption: The three key steps of the Suzuki catalytic cycle.

References

Technical Support Center: Synthesis of 4-Vinylbenzoic Acid (4-VBA)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-Vinylbenzoic Acid (4-VBA). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, understand potential side reactions, and identify byproducts encountered during the synthesis of this versatile monomer.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific problems that may arise during the synthesis of 4-VBA, with a focus on the widely used Wittig reaction, as well as potential issues in Suzuki-Miyaura and Heck cross-coupling reactions.

Wittig Reaction-Based Synthesis

The Wittig reaction is a common and effective method for synthesizing 4-VBA from 4-carboxybenzyltriphenylphosphonium bromide and formaldehyde (B43269).[1][2][3][4][5] However, several challenges can lead to low yields or impure products.

Q1: My 4-VBA yield is significantly lower than expected. What are the potential causes and how can I improve it?

A1: Low yields in the Wittig synthesis of 4-VBA can stem from several factors. A systematic approach to troubleshooting is recommended.[6]

  • Incomplete Formation of the Ylide: The reaction's success hinges on the efficient generation of the phosphorus ylide from the phosphonium (B103445) salt using a base.

    • Troubleshooting:

      • Base Strength and Stoichiometry: Ensure a sufficiently strong base (e.g., NaOH, n-BuLi) is used in the correct stoichiometric amount to deprotonate the phosphonium salt.[2] In aqueous media, sodium hydroxide (B78521) is generally sufficient for this stabilized ylide.[2]

      • Reaction Time and Temperature: Allow adequate time for the ylide to form before adding the aldehyde. The reaction is typically stirred for about 45 minutes after the addition of the base.[1][2][3]

  • Side Reactions of Formaldehyde: Under strongly basic conditions, formaldehyde can undergo the Cannizzaro reaction, a disproportionation reaction that produces formic acid (as formate) and methanol.[7][8][9] This consumes the aldehyde, reducing the amount available for the Wittig reaction.

    • Troubleshooting:

      • Controlled Addition of Base: Add the base solution slowly to the reaction mixture to avoid a high localized concentration of hydroxide ions.[2]

      • Use of Excess Formaldehyde: The protocol often calls for a large excess of aqueous formaldehyde to ensure the Wittig reaction is favored.[3][4]

  • Product Loss During Workup and Purification: 4-VBA can be lost during extraction and recrystallization steps.

    • Troubleshooting:

      • Acidification: Ensure the aqueous layer is acidified to a pH of ~1 with concentrated HCl to fully precipitate the 4-vinylbenzoic acid before filtration.[2]

      • Recrystallization Solvent: Use an appropriate solvent system for recrystallization, such as an ethanol/water mixture, and cool the solution slowly to maximize crystal formation and purity.[1][3]

Q2: My final 4-VBA product is impure. What are the likely byproducts and how can I remove them?

A2: The primary byproduct of the Wittig reaction is triphenylphosphine (B44618) oxide (TPPO).[2] Other impurities can include unreacted starting materials or byproducts from side reactions.

  • Triphenylphosphine Oxide (TPPO): This is a major byproduct and its removal can be challenging due to its solubility in many organic solvents.[10]

    • Purification Strategy:

      • Filtration: In the described aqueous synthesis, TPPO precipitates from the reaction mixture and can be largely removed by filtration before acidification of the filtrate.[1][2]

      • Solvent Precipitation: If TPPO remains, suspending the crude product in a non-polar solvent like pentane (B18724) or a pentane/ether mixture can precipitate the TPPO, which can then be removed by filtration through a silica (B1680970) plug.[11]

      • Recrystallization: Recrystallization of the crude 4-VBA from an ethanol/water mixture is an effective final purification step.[1][3][12]

  • Unreacted 4-Carboxybenzyltriphenylphosphonium Bromide: Incomplete reaction will leave this starting material in the product mixture.

    • Purification Strategy: This salt is generally more soluble in water than 4-VBA, so it should remain in the aqueous filtrate after acidification and filtration of the product.

  • Polymerized 4-VBA: 4-VBA is a monomer that can polymerize, especially at elevated temperatures or in the presence of radical initiators.

    • Prevention and Removal:

      • Use of Inhibitors: For storage, polymerization inhibitors such as 4-tert-butylcatechol (B165716) (TBC) or 4-methoxyphenol (B1676288) (MEHQ) can be added.[13]

      • Purification: Most purification methods, like recrystallization, will effectively separate the monomeric 4-VBA from any polymeric material.

Q3: I am seeing byproducts from the Cannizzaro reaction. How can I confirm this and minimize their formation?

A3: The Cannizzaro reaction of formaldehyde produces formate (B1220265) and methanol.[7][8][9]

  • Confirmation: Analysis of the aqueous reaction mixture by techniques like GC-MS could potentially identify methanol.

  • Minimization Strategies:

    • Temperature Control: Running the reaction at room temperature helps to control the rate of side reactions.

    • Slow Base Addition: As mentioned, adding the base slowly helps to avoid high local concentrations that can promote the Cannizzaro reaction.[2]

Palladium-Catalyzed Cross-Coupling Reactions (Suzuki-Miyaura and Heck)

While less commonly detailed for 4-VBA synthesis in the initial search, these are powerful methods for forming the vinyl group.

Q4: I am attempting a Suzuki-Miyaura coupling of 4-bromobenzoic acid with a vinylboronic acid equivalent and observing significant side products. What are they and how can I avoid them?

A4: The Suzuki-Miyaura reaction is a robust C-C bond-forming reaction.[14] However, side reactions can occur.

  • Homocoupling of the Boronic Acid: Vinylboronic acid is prone to polymerization and homocoupling.[15]

    • Troubleshooting:

      • Use of Stable Vinylboron Reagents: Instead of vinylboronic acid itself, use more stable derivatives like potassium vinyltrifluoroborate or trivinylboroxane-pyridine complex.[15][16]

      • Degassing: Thoroughly degas the reaction mixture to remove oxygen, which can promote homocoupling.

  • Protodeboronation: The vinylboronic acid reagent can be replaced by a hydrogen atom from the solvent or residual water.

    • Troubleshooting:

      • Anhydrous Conditions: Use dry solvents and reagents.

      • Choice of Base: The choice of base can influence the rate of protodeboronation.[17]

Q5: In a Heck reaction between 4-bromobenzoic acid and ethylene, I am getting a mixture of products. How can I improve the selectivity?

A5: The Heck reaction is an excellent method for the vinylation of aryl halides.[18][19]

  • Isomerization of the Double Bond: The initially formed terminal alkene can isomerize to an internal alkene.

    • Troubleshooting: This is less of a concern with a terminal vinyl group, but careful selection of the catalyst and reaction conditions can minimize this.

  • Formation of Di-substituted Products: The product, 4-vinylbenzoic acid, can potentially react further.

    • Troubleshooting: Control the stoichiometry of the reactants, typically using an excess of the alkene.

Data Presentation

The following tables summarize key quantitative data and reaction parameters from the cited experimental protocols.

Table 1: Wittig Synthesis of 4-Carboxybenzyltriphenylphosphonium Bromide

ParameterValueReference
Reactants
4-(Bromomethyl)benzoic acid4.3 g (20 mmol)[2]
Triphenylphosphine5.2 g (20 mmol)[2]
Acetone (B3395972) (solvent)60 mL[2]
Reaction Conditions
TemperatureReflux[2]
Reaction Time45 minutes[2]
Product
4-Carboxybenzyltriphenylphosphonium bromide--
Reported Yield75.35%[5]
Reported Melting Point235 °C[5]

Table 2: Wittig Synthesis of 4-Vinylbenzoic Acid

ParameterValueReference
Reactants
4-Carboxybenzyltriphenylphosphonium bromide3.76 g (8 mmol)[2]
Aqueous Formaldehyde (37%)32 mL[2]
Sodium Hydroxide2.5 g (62.5 mmol)[2]
Water (solvent)15 mL (for NaOH) + 15 mL[2]
Reaction Conditions
TemperatureRoom Temperature[6]
Reaction Time45 minutes[2]
Product
4-Vinylbenzoic Acid--
Reported Yield93.93%[5]
Reported Melting Point141 °C[5]

Experimental Protocols

Synthesis of 4-Carboxybenzyltriphenylphosphonium Bromide (Wittig Salt)[2]
  • To a 100 mL round-bottom flask equipped with a reflux condenser, add 4-(bromomethyl)benzoic acid (4.3 g, 20 mmol) and triphenylphosphine (5.2 g, 20 mmol).

  • Add 60 mL of acetone to dissolve the solids.

  • Reflux the mixture for 45 minutes in a heated water bath.

  • Cool the reaction mixture to room temperature.

  • Collect the precipitated product by vacuum filtration.

  • Wash the solid with diethyl ether (2 x 20 mL).

  • Dry the product on the funnel under vacuum. The product is sufficiently pure for the next step.

Synthesis of 4-Vinylbenzoic Acid via Wittig Reaction[2]
  • In a 250 mL Erlenmeyer flask equipped with a magnetic stirrer, combine 4-carboxybenzyltriphenylphosphonium bromide (3.76 g, 8 mmol), 37% aqueous formaldehyde (32 mL), and water (15 mL).

  • Stir the mixture vigorously.

  • Prepare a solution of sodium hydroxide (2.5 g, 62.5 mmol) in water (15 mL).

  • Add the sodium hydroxide solution to the reaction mixture over a period of 10 minutes.

  • Continue to stir the mixture for an additional 45 minutes.

  • Filter the resulting precipitate (triphenylphosphine oxide) by vacuum filtration and wash it with approximately 100 mL of water.

  • Combine the filtrate and the washings.

  • Slowly add concentrated hydrochloric acid to the filtrate until the pH is approximately 1 (check with pH paper).

  • Collect the precipitated crude 4-vinylbenzoic acid by vacuum filtration.

  • Recrystallize the crude product from a 7:3 ethanol/water mixture.

Visualizations

Signaling Pathways and Experimental Workflows

Wittig_Synthesis_Workflow cluster_step1 Step 1: Phosphonium Salt Formation cluster_step2 Step 2: Wittig Reaction start1 4-(Bromomethyl)benzoic Acid + Triphenylphosphine in Acetone reflux Reflux (45 min) start1->reflux cool1 Cool to RT reflux->cool1 filter1 Vacuum Filtration cool1->filter1 wash1 Wash with Diethyl Ether filter1->wash1 product1 4-Carboxybenzyltriphenyl- phosphonium Bromide wash1->product1 start2 Phosphonium Salt + Aqueous Formaldehyde product1->start2 Use in next step add_base Add NaOH Solution (10 min) start2->add_base stir Stir (45 min) add_base->stir filter2 Filter Precipitate (Triphenylphosphine Oxide) stir->filter2 acidify Acidify Filtrate (HCl, pH ~1) filter2->acidify filter3 Vacuum Filtration acidify->filter3 recrystallize Recrystallize (Ethanol/Water) filter3->recrystallize product2 Pure 4-Vinylbenzoic Acid recrystallize->product2

Caption: Workflow for the two-step synthesis of 4-vinylbenzoic acid.

Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions Solutions start Low Yield of 4-VBA cause1 Incomplete Ylide Formation start->cause1 cause2 Cannizzaro Side Reaction start->cause2 cause3 Product Loss During Workup start->cause3 sol1a Check Base Strength and Stoichiometry cause1->sol1a Investigate sol1b Ensure Adequate Reaction Time cause1->sol1b Investigate sol2a Slow Addition of Base cause2->sol2a Mitigate sol2b Use Excess Formaldehyde cause2->sol2b Mitigate sol3a Ensure Complete Precipitation (pH ~1) cause3->sol3a Verify sol3b Optimize Recrystallization cause3->sol3b Verify

Caption: Troubleshooting guide for low yield in 4-VBA synthesis.

Byproduct_Formation_and_Removal cluster_synthesis 4-VBA Synthesis cluster_products Reaction Products cluster_purification Purification Steps reaction Wittig Reaction product 4-Vinylbenzoic Acid (Desired Product) reaction->product byproduct1 Triphenylphosphine Oxide (Major Byproduct) reaction->byproduct1 byproduct2 Polymerized 4-VBA (Potential Impurity) reaction->byproduct2 byproduct3 Formate and Methanol (from Cannizzaro) reaction->byproduct3 pur2 Acidification and Filtration of 4-VBA product->pur2 Isolated by pur3 Recrystallization product->pur3 Purified by pur1 Filtration of Precipitated TPPO byproduct1->pur1 Removed by byproduct2->pur3 Removed by byproduct3->pur2 Separated during

Caption: Byproduct formation and purification strategy in 4-VBA synthesis.

References

Optimizing catalyst and base selection for 4-VBA Suzuki reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to optimize catalyst and base selection for Suzuki-Miyaura cross-coupling reactions involving 4-vinylbenzoic acid (4-VBA).

Frequently Asked Questions (FAQs)

Q1: What are the biggest challenges when using 4-vinylbenzoic acid (4-VBA) in Suzuki reactions?

When using 4-VBA as a coupling partner, two main challenges arise from its functional groups:

  • The Vinyl Group: This group is susceptible to polymerization under the heated conditions often required for Suzuki reactions. This can lead to lower yields of the desired product and the formation of polymeric byproducts, which can complicate purification.

  • The Carboxylic Acid Group: The acidic proton of the carboxylic acid can react with the base, requiring the use of additional equivalents of base. Furthermore, the resulting carboxylate can coordinate to the palladium catalyst, potentially leading to catalyst deactivation or inhibition.[1][2] Solubility of the carboxylate salt in common organic solvents can also be a challenge.[2]

Q2: Which functional group on 4-VBA is typically the reactive partner (boronic acid or halide)?

4-Vinylbenzoic acid is most commonly used as its corresponding boronic acid or boronate ester derivative in Suzuki couplings, reacting with an aryl or vinyl halide/triflate. It is also possible, though less common, to use a halogenated derivative of 4-vinylbenzoic acid (e.g., 4-bromo-3-vinylbenzoic acid) to couple with a different organoboron reagent.

Q3: What is the fundamental role of the base in a 4-VBA Suzuki reaction?

The base is critical for the transmetalation step of the Suzuki catalytic cycle.[3] It activates the organoboron species (the 4-VBA boronic acid derivative) by forming a more nucleophilic "ate" complex, which facilitates the transfer of the vinyl-aryl group to the palladium center.[3] The choice of base can significantly impact reaction rate and yield.[3]

Q4: Can I avoid protecting the carboxylic acid group?

It is often possible to perform the Suzuki reaction without protecting the carboxylic acid, provided the right conditions are chosen.[2] This typically involves using a sufficient excess of an appropriate inorganic base to both neutralize the acid and drive the catalytic cycle.[2] However, if catalyst deactivation or solubility issues persist, converting the carboxylic acid to an ester (e.g., a methyl or ethyl ester) is a common strategy to improve reaction success.[1] The ester can then be hydrolyzed back to the carboxylic acid post-coupling.[1]

Troubleshooting Guide

Issue 1: Low to No Product Yield

Q: My reaction has a very low yield or has failed completely. What are the likely causes and how can I fix it?

A: Low or no yield is a frequent issue. A systematic check of the following is recommended:

  • Inactive Catalyst: The active Pd(0) species is sensitive to oxygen.[4] Incomplete degassing of solvents and reagents can deactivate the catalyst.

    • Solution: Ensure all solvents are thoroughly degassed by sparging with an inert gas (Argon or Nitrogen) for 15-30 minutes.[5] Maintain a positive pressure of inert gas throughout the reaction setup. Use fresh, high-quality palladium sources. Air-stable pre-catalysts (e.g., Buchwald G3 or G4 palladacycles) can be less sensitive to trace oxygen.[6]

  • Inappropriate Base Selection: The base may be too weak, insufficiently soluble, or promoting side reactions.

    • Solution: Switch to a stronger or more soluble inorganic base. Potassium phosphate (B84403) (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often effective for challenging couplings.[7][8] Ensure the base is finely powdered to maximize surface area.

  • Reagent Quality and Stability: Boronic acids, including derivatives of 4-VBA, can degrade on storage or undergo protodeboronation during the reaction.

    • Solution: Use fresh or recently purified boronic acid. Consider converting the boronic acid to a more stable boronate ester, such as a pinacol (B44631) ester or an MIDA boronate, which can be more robust.[6][9]

  • Insufficient Heat: The oxidative addition step can be slow, especially with aryl chlorides.

    • Solution: Gradually increase the reaction temperature. If thermal polymerization of the vinyl group is a concern, consider microwave-assisted synthesis, which can accelerate the reaction at a controlled temperature for a shorter duration.

Issue 2: Significant Side Product Formation

Q: I am observing significant byproducts. How can I identify and minimize them?

A: Common side reactions in Suzuki couplings include homocoupling and protodeboronation.

  • Homocoupling: You may see byproducts from the coupling of two boronic acid molecules or two aryl halide molecules.

    • Cause: This is often promoted by the presence of oxygen, which can interfere with the catalytic cycle.[4][6] Using a Pd(II) precatalyst without efficient reduction to Pd(0) can also lead to homocoupling.[6]

    • Solution: Improve degassing procedures. Use a Pd(0) source like Pd(PPh₃)₄ or ensure conditions are suitable for the in-situ reduction of your Pd(II) source. Adjusting the stoichiometry (a slight excess of the boronic acid, e.g., 1.1-1.2 equivalents) can also help.

  • Protodeboronation: The boronic acid group is replaced by a hydrogen atom, leading to the formation of benzoic acid from your 4-VBA derivative.

    • Cause: This side reaction is often promoted by high temperatures and strong aqueous bases.[4][7]

    • Solution: Use milder bases like potassium carbonate (K₂CO₃) or potassium fluoride (B91410) (KF).[7] Running the reaction under anhydrous conditions can also significantly reduce this side reaction.[4] Using a more stable boronate ester can also mitigate this issue.[6]

  • Polymerization: Formation of oligomers or polymers from the vinyl group of 4-VBA.

    • Cause: High reaction temperatures or prolonged reaction times.

    • Solution: Add a radical inhibitor like butylated hydroxytoluene (BHT) or phenothiazine (B1677639) to the reaction mixture. Lower the reaction temperature and shorten the reaction time, potentially by using a more active catalyst system or microwave heating.

Issue 3: Issues Related to the Carboxylic Acid Group

Q: My reaction is sluggish, and I suspect the carboxylic acid is the problem. What should I do?

A: The carboxylate formed under basic conditions can inhibit the catalyst.

  • Cause: The negatively charged carboxylate can coordinate to the electron-deficient palladium center, leading to an inactive or less active catalyst species.[1]

  • Solution:

    • Increase Base Equivalents: Add at least one extra equivalent of base to ensure the carboxylic acid is fully deprotonated without consuming the base needed for the catalytic cycle.[2]

    • Change Catalyst/Ligand: Bulky, electron-rich phosphine (B1218219) ligands (e.g., Buchwald ligands like SPhos or XPhos) can sometimes overcome this inhibition by promoting the desired steps in the catalytic cycle.[10]

    • Protecting Group Strategy: Convert the carboxylic acid to an ester. This removes the acidic proton and the potential for carboxylate coordination. The ester can be hydrolyzed in a subsequent step.[1]

Data Presentation: Catalyst and Base Selection

The optimal choice of catalyst and base is highly dependent on the specific aryl halide coupling partner. Below are recommended starting points for screening.

Table 1: Recommended Palladium Catalysts & Ligands for 4-VBA Suzuki Reactions

Catalyst SystemLigand TypeRecommended ForKey Advantages
Pd(PPh₃)₄TriphenylphosphineAryl Iodides & BromidesCommercially available, well-understood, good for general use.
Pd(OAc)₂ + SPhos/XPhosBuchwald LigandsAryl Bromides & ChloridesHigh activity, good for challenging or sterically hindered substrates.[10]
Pd₂(dba)₃ + P(t-Bu)₃Bulky, Electron-Rich PhosphineAryl & Vinyl Halides (incl. Chlorides)Highly active, often allows for room temperature reactions.[11][12]
Pd(dppf)Cl₂Bidentate Ferrocenyl LigandGeneral Aryl HalidesRobust, air-stable precatalyst, good for a wide range of substrates.

Table 2: Recommended Bases for 4-VBA Suzuki Reactions

BaseStrengthRecommended ForNotes
K₂CO₃ModerateGeneral use, base-sensitive substrates.A standard, cost-effective choice. Often used in aqueous mixtures.[7]
K₃PO₄StrongChallenging couplings, electron-poor halides.A reliable choice for difficult reactions, provides a good balance of reactivity.[7]
Cs₂CO₃StrongWhen other bases fail.More soluble in organic solvents than K₂CO₃, can increase reaction rates.[8]
KFMildSubstrates prone to protodeboronation.Often used in anhydrous conditions to minimize hydrolysis of the C-B bond.[7]

Experimental Protocols

Representative Protocol for Suzuki Coupling of 4-Vinylphenylboronic Acid with an Aryl Bromide

This protocol is a general starting point and may require optimization for specific substrates.

Materials:

  • Aryl Bromide (1.0 equiv)

  • This compound (1.2 equiv)

  • Palladium Catalyst (e.g., Pd(dppf)Cl₂, 2 mol%)

  • Base (e.g., K₂CO₃, 3.0 equiv)

  • Radical Inhibitor (e.g., BHT, 0.5 mol%)

  • Degassed Solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon), add the aryl bromide, this compound, potassium carbonate, and BHT.

  • Evacuate and backfill the flask with argon three times.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Add the Pd(dppf)Cl₂ catalyst to the stirring mixture.

  • Heat the reaction mixture to 80-100 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (B1210297) and water.

  • Separate the organic layer. Wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Visualizations

Logical & Signaling Pathways

Suzuki_Catalytic_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex R¹-Pd(II)L₂-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation r1_pd_r2 R¹-Pd(II)L₂-R² transmetalation->r1_pd_r2 reductive_elimination Reductive Elimination r1_pd_r2->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R¹-R² (Coupled Product) reductive_elimination->product aryl_halide R¹-X (Aryl Halide) aryl_halide->oxidative_addition boronic_acid R²-B(OH)₂ (4-VBA derivative) boronic_acid->transmetalation base Base (e.g., K₂CO₃) base->transmetalation

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow start Low/No Yield in 4-VBA Suzuki Rxn check_inert Is the system fully inert? start->check_inert degas Degas solvents/reagents rigorously. Use inert atm. check_inert->degas No check_reagents Are reagents pure & stable? check_inert->check_reagents Yes degas->check_reagents purify_reagents Use fresh boronic acid or convert to ester. check_reagents->purify_reagents No check_conditions Are base/catalyst optimal? check_reagents->check_conditions Yes purify_reagents->check_conditions screen_conditions Screen stronger base (K₃PO₄) & more active catalyst (e.g., Buchwald). check_conditions->screen_conditions No success Reaction Optimized check_conditions->success Yes screen_conditions->success

Caption: Troubleshooting workflow for low-yield 4-VBA Suzuki reactions.

Catalyst_Base_Selection cluster_halide Aryl Halide Reactivity cluster_catalyst Catalyst Choice cluster_base Base Choice start Select Coupling Partner (Ar-X) iodide Aryl Iodide/ Bromide start->iodide chloride Aryl Chloride start->chloride std_cat Standard Catalyst (e.g., Pd(PPh₃)₄) iodide->std_cat active_cat Active Catalyst (e.g., Pd(OAc)₂/SPhos) chloride->active_cat mild_base Start with K₂CO₃ std_cat->mild_base strong_base Use K₃PO₄ or Cs₂CO₃ active_cat->strong_base

Caption: Decision tree for initial catalyst and base selection.

References

Technical Support Center: Managing Protodeboronation of 4-Vinylphenylboronic Acid in Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the undesired protodeboronation of 4-vinylphenylboronic acid in coupling reactions. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate successful and reproducible outcomes.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it a problem with this compound?

A1: Protodeboronation is a chemical reaction where the carbon-boron (C-B) bond of a boronic acid is cleaved and replaced with a carbon-hydrogen (C-H) bond.[1] In the context of coupling reactions with this compound, this results in the formation of styrene (B11656) as a byproduct, reducing the yield of the desired coupled product and complicating purification. This compound is particularly susceptible to this side reaction due to the electronic properties of the vinyl group.

Q2: What are the primary factors that promote the protodeboronation of this compound?

A2: Several factors can accelerate protodeboronation, including:

  • Base: The choice and concentration of the base are critical. Stronger bases and higher pH can increase the rate of protodeboronation.[2]

  • Solvent: Protic solvents, especially water, can serve as a proton source for the reaction.[1]

  • Temperature: Higher reaction temperatures generally increase the rate of both the desired coupling and the undesired protodeboronation.

  • Catalyst and Ligands: The palladium catalyst and the phosphine (B1218219) ligand used can influence the relative rates of the coupling reaction and protodeboronation. Some bulky ligands have been shown to paradoxically promote protodeboronation.

  • Reaction Time: Longer reaction times can lead to increased levels of protodeboronation.

Q3: How can I minimize protodeboronation when using this compound?

A3: Strategies to mitigate protodeboronation include:

  • Careful selection of reaction conditions: Optimizing the base, solvent, and temperature is crucial.

  • Use of boronic acid surrogates: More stable derivatives such as MIDA (N-methyliminodiacetic acid) boronates or organotrifluoroborates can be used in a "slow release" strategy.[1] This approach maintains a low concentration of the reactive boronic acid in the reaction mixture, thus minimizing side reactions.[1]

  • Anhydrous conditions: Reducing the amount of water in the reaction can suppress protodeboronation.

  • Use of appropriate catalysts and ligands: Employing catalyst systems that promote rapid cross-coupling can outcompete the slower protodeboronation.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low yield of desired product and significant amount of styrene byproduct. High rate of protodeboronation.1. Re-evaluate the base: Switch to a weaker base (e.g., from NaOH to K₂CO₃ or CsF). Use the minimum effective amount of base. 2. Modify the solvent system: Use anhydrous solvents or a solvent mixture with a lower water content. Consider using aprotic polar solvents like dioxane or THF. 3. Lower the reaction temperature: If possible, run the reaction at a lower temperature, even if it requires a longer reaction time. 4. Change the catalyst/ligand system: Screen different phosphine ligands. While bulky, electron-rich ligands are often good for cross-coupling, they can sometimes promote protodeboronation. A less sterically hindered ligand might be beneficial. 5. Use a boronic acid surrogate: If the problem persists, consider synthesizing the MIDA boronate or trifluoroborate salt of this compound.
Reaction stalls before completion, with starting materials and styrene present. Catalyst deactivation or consumption of the boronic acid.1. Increase catalyst loading: A higher catalyst loading might drive the reaction to completion before significant protodeboronation occurs. 2. Degas the reaction mixture thoroughly: Oxygen can lead to catalyst decomposition and promote side reactions. 3. Add the boronic acid portion-wise: A slow addition of the this compound can help to maintain a low concentration, favoring the cross-coupling over protodeboronation.
Inconsistent results between batches. Variability in reagent quality or reaction setup.1. Check the purity of this compound: Boronic acids can degrade upon storage. Use freshly purchased or purified material. 2. Ensure anhydrous conditions are consistently maintained: Dry solvents and glassware thoroughly. 3. Standardize the reaction setup: Use consistent stirring rates and heating methods.

Data Presentation

Table 1: Comparison of Common Bases in Suzuki-Miyaura Coupling

Base Typical Conditions Relative Yield of Coupled Product Propensity for Protodeboronation Notes
K₃PO₄ Anhydrous THF or Dioxane, 60-80 °CHighModerateA good starting point for many couplings.
K₂CO₃ Aqueous/organic solvent mixture, 80-100 °CModerate to HighModerate to HighOften used with aqueous solvent systems.
Cs₂CO₃ Anhydrous THF or Dioxane, RT to 80 °CHighModerateOften provides good results at lower temperatures.
CsF Anhydrous THF or Dioxane, RT to 80 °CHighLow to ModerateCan be effective in minimizing protodeboronation.
NaOH/KOH Aqueous/organic solvent mixture, 80-100 °CVariableHighStrong bases that can significantly promote protodeboronation.

Note: The relative performance of bases is highly dependent on the specific substrates, catalyst, and solvent system used.

Table 2: Influence of Solvent on Suzuki-Miyaura Coupling

Solvent System Typical Temperature Effect on Protodeboronation Comments
Toluene/Water 80-110 °CCan be significant due to the presence of water.A common solvent system, but may not be optimal for sensitive substrates.
Dioxane/Water 80-100 °CCan be significant due to the presence of water.Similar to toluene/water, but dioxane can sometimes improve solubility.
Anhydrous THF 60-70 °CGenerally lower than aqueous systems.A good choice for minimizing protodeboronation.
Anhydrous Dioxane 80-100 °CGenerally lower than aqueous systems.Can be used at higher temperatures than THF.
2-MeTHF 70-80 °CA greener alternative to THF with similar properties.May offer improved performance in some cases.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with this compound

  • Reagent Preparation: In a dry Schlenk flask under an inert atmosphere (argon or nitrogen), combine the aryl halide (1.0 equiv.), this compound (1.2-1.5 equiv.), and the chosen base (e.g., K₃PO₄, 2.0-3.0 equiv.).

  • Catalyst Addition: To the flask, add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and any additional ligand.

  • Solvent Addition: Add the degassed anhydrous solvent (e.g., THF or dioxane) via syringe.

  • Reaction: Stir the mixture at the desired temperature (e.g., 60-80 °C) and monitor the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol 2: "Slow Release" Strategy using 4-Vinylphenyl MIDA Boronate

  • Reagent Preparation: In a dry Schlenk flask under an inert atmosphere, combine the aryl halide (1.0 equiv.), 4-vinylphenyl MIDA boronate (1.2-1.5 equiv.), and a suitable base (e.g., K₃PO₄, 3.0 equiv.).

  • Catalyst Addition: Add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and a suitable phosphine ligand (e.g., SPhos, 2-4 mol%).

  • Solvent Addition: Add a degassed solvent system, which typically includes water to facilitate the slow hydrolysis of the MIDA boronate (e.g., dioxane/water 10:1).

  • Reaction and Work-up: Follow the procedure outlined in Protocol 1. The reaction may require longer times due to the slow release of the boronic acid.

Visualizations

Protodeboronation_Mechanism A ArB(OH)₂ (this compound) B [ArB(OH)₃]⁻ (Boronate Anion) A->B + OH⁻ B->A - OH⁻ C Ar-H (Styrene) B->C + H₂O (Protodeboronation) D B(OH)₃

Caption: Mechanism of base-catalyzed protodeboronation.

Troubleshooting_Workflow Start High Protodeboronation Observed? Base Modify Base (e.g., K₃PO₄, CsF) Start->Base Solvent Modify Solvent (e.g., Anhydrous THF) Base->Solvent Still an issue End Problem Resolved Base->End Temp Lower Temperature Solvent->Temp Still an issue Solvent->End Catalyst Change Catalyst/Ligand Temp->Catalyst Still an issue Temp->End Surrogate Use Boronic Acid Surrogate (MIDA boronate, Trifluoroborate) Catalyst->Surrogate Still an issue Catalyst->End Surrogate->End

Caption: Decision tree for troubleshooting protodeboronation.

Suzuki_Cycle_vs_Protodeboronation cluster_suzuki Desired Suzuki-Miyaura Coupling cluster_proto Undesired Protodeboronation A Ar-X + Pd(0) B Ar-Pd(II)-X A->B Oxidative Addition C Ar-Pd(II)-Ar' B->C Transmetalation D Ar-Ar' (Coupled Product) C->D Reductive Elimination E [Ar'B(OH)₃]⁻ E->B F Ar'B(OH)₂ G [Ar'B(OH)₃]⁻ F->G + OH⁻ H Ar'-H (Styrene) G->H + H₂O

Caption: Competing pathways: Suzuki coupling vs. Protodeboronation.

References

Technical Support Center: RAFT Polymerization of 4-Vinylbenzyl Azide (4-VBA)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on controlling molecular weight (Mn) and dispersity (Đ) during the Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization of 4-vinylbenzyl azide (B81097) (4-VBA). The information is presented in a question-and-answer format, including troubleshooting guides and detailed experimental protocols.

Note: Specific literature on the RAFT polymerization of 4-vinylbenzyl azide (4-VBA) is limited. Therefore, this guide leverages established principles of RAFT polymerization for styrenic monomers and draws parallels from the successful controlled polymerization of its close structural analog, 4-vinylbenzaldehyde (B157712) (VBA)[1].

Frequently Asked Questions (FAQs)

Q1: How can I predict and control the molecular weight (Mn) of my poly(4-VBA)?

A1: The number-average molecular weight (Mn) in a RAFT polymerization is primarily controlled by the initial molar ratio of monomer to the RAFT chain transfer agent (CTA), as well as the monomer conversion. You can predict the theoretical Mn using the following formula[2]:

Mn,theoretical = (([Monomer]₀ / [CTA]₀) * MW_monomer * Conversion) + MW_CTA

Where:

  • [Monomer]₀ is the initial monomer concentration.

  • [CTA]₀ is the initial RAFT agent concentration.

  • MW_monomer is the molecular weight of 4-VBA.

  • Conversion is the fractional monomer conversion.

  • MW_CTA is the molecular weight of the RAFT agent.

To achieve a target molecular weight, you should carefully control the [Monomer]₀ / [CTA]₀ ratio.

Q2: What is a desirable dispersity (Đ) for a controlled RAFT polymerization of 4-VBA, and how is it controlled?

A2: For a well-controlled RAFT polymerization, the target dispersity (Đ or PDI) should be low, typically below 1.3, with values approaching 1.1 indicating excellent control[1][3]. Dispersity is influenced by several factors, including the choice of CTA, the CTA-to-initiator ratio, temperature, and monomer conversion. A higher [CTA]/[Initiator] ratio (typically 5:1 to 10:1) generally leads to lower dispersity by ensuring that most chains are initiated by the RAFT agent's R-group rather than by the initiator, which minimizes termination events[4][5].

Q3: Which RAFT agent (CTA) and initiator are most suitable for 4-VBA polymerization?

A3: 4-VBA is a styrenic monomer. For such "more-activated" monomers, trithiocarbonates and dithiobenzoates are generally effective RAFT agents. For the analogous monomer 4-vinylbenzaldehyde, S-1-dodecyl-S′-(α,α′-dimethyl-α′′-acetic acid)trithiocarbonate (DDMAT) was used successfully[1]. A common thermal initiator like 2,2′-azobis(isobutyronitrile) (AIBN) is a suitable choice, with the reaction temperature set to ensure an appropriate decomposition rate (e.g., 70-75 °C)[1][2].

Q4: What is the importance of the solvent in the RAFT polymerization of 4-VBA?

A4: The solvent plays a critical role. It must solubilize the monomer, the growing polymer, the CTA, and the initiator. Poor solubility of the polymer can lead to precipitation and a loss of control. For the polymerization of 4-vinylbenzaldehyde, 1,4-dioxane (B91453) and 2-butanone (B6335102) were found to be effective solvents[1]. The choice of solvent can also influence polymerization kinetics and the potential for side reactions, such as chain transfer to the solvent[6][7][8].

Data Presentation

Table 1: Key Parameters Influencing Molecular Weight and Dispersity in RAFT Polymerization

ParameterPrimary Effect on Molecular Weight (Mn)Primary Effect on Dispersity (Đ)General Recommendation for 4-VBA
[Monomer] / [CTA] Ratio Inversely proportional; main determinant of target Mn[2].Minor effect, but very high ratios can be challenging.Adjust to achieve target molecular weight.
[CTA] / [Initiator] Ratio Minor effect.Inversely proportional; higher ratios lead to lower Đ[9].Start with a ratio between 5:1 and 10:1.
Choice of CTA Affects initiation efficiency and thus the accuracy of theoretical Mn.Critical; an inappropriate CTA leads to poor control and high Đ.Use a trithiocarbonate (B1256668) (e.g., DDMAT) or a dithiobenzoate suitable for styrenics.
Temperature Affects reaction rate, which influences final conversion and Mn.High temperatures can increase termination rates, leading to higher Đ[3].70-75 °C when using AIBN as the initiator[1].
Solvent Can affect kinetics and the potential for chain transfer side reactions[7].A poor solvent can cause precipitation, leading to broad Đ.Use a good solvent for both monomer and polymer, such as 1,4-dioxane or 2-butanone[1].
Monomer Conversion Directly proportional to Mn[1].Pushing to very high conversions (>95%) can broaden Đ due to side reactions[3].Target conversions between 50% and 90% for optimal control.

Table 2: Example Reaction Conditions for Controlled Polymerization of a 4-VBA Analogue (4-Vinylbenzaldehyde) [1]

Entry[Monomer]:[CTA]:[Initiator]SolventTemp (°C)Time (h)Conversion (%)Mn (GPC)Đ (PDI)
1150:1:0.21,4-Dioxane7022.5456,5001.11
2150:1:0.21,4-Dioxane7515608,2001.07
3150:1:0.21,4-Dioxane7522.57610,3001.17
4150:1:0.12-Butanone707.5527,1001.06

Visualizations

RAFT_Workflow prep Reagent Preparation (Monomer Purification, Weighing) setup Reaction Setup (Flask, Stir Bar, Reagents, Solvent) prep->setup 1 degas Degassing (Freeze-Pump-Thaw Cycles) setup->degas 2 poly Polymerization (Heating in Oil Bath) degas->poly 3 quench Quenching (Cooling, Exposure to Air) poly->quench 4 iso Isolation & Purification (Precipitation, Filtration) quench->iso 5 char Characterization (GPC for Mn and Đ, NMR for Conversion) iso->char 6

Caption: General experimental workflow for RAFT polymerization.

Caption: Troubleshooting flowchart for common RAFT polymerization issues.

Troubleshooting Guide

Problem 1: The polymerization is extremely slow or fails to initiate.

Possible CauseSuggested Solution
Oxygen Inhibition Oxygen is a radical scavenger and a potent inhibitor. Ensure the reaction mixture is thoroughly degassed using at least three freeze-pump-thaw cycles. Purging with an inert gas (high-purity argon or nitrogen) is an alternative but may be less effective for complete oxygen removal[3].
Impure Reagents The monomer may contain inhibitors from manufacturing. Purify 4-VBA by passing it through a short column of basic alumina (B75360) immediately before use to remove the inhibitor[3]. Ensure solvents are anhydrous and initiators are pure (recrystallization may be necessary)[10].
Inefficient Initiator The chosen initiator may have a very long half-life at the reaction temperature, leading to a slow rate of radical generation. For AIBN, temperatures of 60-80 °C are typical. If a lower temperature is required, select an initiator with a lower decomposition temperature[3].
Inappropriate CTA The selected RAFT agent may be unsuitable for styrenic monomers, leading to inhibition or significant retardation. Verify that the CTA is effective for "more-activated" monomers.

Problem 2: The final polymer has a high dispersity (Đ > 1.3).

Possible CauseSuggested Solution
Low [CTA]/[Initiator] Ratio Too much initiator leads to a higher concentration of primary radicals, increasing the likelihood of irreversible termination reactions and causing a loss of control[4][11]. Increase the [CTA]/[Initiator] molar ratio to at least 5:1.
High Reaction Temperature Elevated temperatures increase the rates of all reactions, including termination, which can broaden the molecular weight distribution[3]. Consider reducing the temperature by 5-10 °C.
High Monomer Conversion Pushing the reaction to very high conversions can lead to increased side reactions and termination events as the monomer concentration depletes, broadening the dispersity[3]. Aim for a moderate conversion (e.g., < 90%) by reducing the reaction time.
Poor Chain Transfer Constant The selected CTA may have a low chain transfer constant for 4-VBA, resulting in poor mediation of the polymerization. Choose a RAFT agent known to have a high transfer constant for styrenics.

Problem 3: The GPC trace shows a high molecular weight shoulder or is bimodal.

Possible CauseSuggested Solution
Initial Uncontrolled Polymerization The initiator may be decomposing too rapidly before the RAFT pre-equilibrium is established, leading to a population of chains formed by conventional free-radical polymerization[5]. Lower the reaction temperature slightly or choose an initiator that decomposes more slowly at the target temperature. You can also try increasing the [CTA]/[Initiator] ratio.
Chain Coupling Termination by coupling of two growing polymer chains can lead to species with double the molecular weight. This is more likely at high conversion. Reduce the target conversion or lower the initiator concentration.

Problem 4: The reaction mixture, initially colored by the CTA, becomes colorless.

Possible CauseSuggested Solution
Degradation of the RAFT Agent The thiocarbonylthio group responsible for the color can be susceptible to degradation, for example, via hydrolysis or oxidation, especially if peroxide initiators are used or if impurities are present[2][12]. Ensure all reagents and solvents are pure and free of water and peroxides. Use an azo-initiator like AIBN instead of a peroxide-based one.
Loss of End-Group Fidelity Irreversible termination reactions can lead to the loss of the CTA moiety from the chain end. This indicates a loss of "living" character. Optimize the [CTA]/[Initiator] ratio and reaction conditions to minimize termination.

Experimental Protocols

Protocol 1: General Procedure for RAFT Polymerization of 4-VBA

This protocol provides a representative procedure for synthesizing poly(4-VBA) with a target molecular weight.

1. Reagent Preparation:

  • Monomer Purification: Pass 4-vinylbenzyl azide (4-VBA) through a short column of basic alumina to remove any polymerization inhibitors. Use the purified monomer immediately.

  • Reagent Weighing: In a clean, dry Schlenk flask equipped with a magnetic stir bar, accurately weigh the purified 4-VBA monomer, the RAFT agent (e.g., DDMAT), and the initiator (AIBN). The molar ratios will determine the final molecular weight and control (e.g., [4-VBA]:[DDMAT]:[AIBN] = 150:1:0.2)[1].

2. Reaction Setup:

  • Add the appropriate volume of anhydrous solvent (e.g., 1,4-dioxane) to the Schlenk flask to dissolve all components and achieve the desired monomer concentration[1][13].

  • Seal the flask with a rubber septum and secure it with a wire or clamp.

3. Degassing:

  • To remove dissolved oxygen, perform a minimum of three freeze-pump-thaw cycles:

    • Freeze: Immerse the flask in a liquid nitrogen bath until the contents are completely frozen.

    • Pump: With the contents frozen, apply a high vacuum to the flask for 10-15 minutes.

    • Thaw: Close the connection to the vacuum and thaw the contents in a room temperature water bath. You should observe bubbling as dissolved gases are released.

  • After the final thaw, backfill the flask with a high-purity inert gas (argon or nitrogen).

4. Polymerization:

  • Place the sealed Schlenk flask in a preheated oil bath set to the desired temperature (e.g., 70 °C)[1].

  • Stir the reaction mixture at a consistent rate.

  • Monitor the reaction progress by taking small aliquots at timed intervals via a degassed syringe for analysis (e.g., ¹H NMR for conversion, GPC for Mn and Đ).

5. Quenching and Isolation:

  • Once the desired monomer conversion is reached, stop the polymerization by removing the flask from the oil bath and cooling it rapidly in an ice-water bath[13].

  • Expose the reaction mixture to air to quench any remaining radicals.

  • Isolate the polymer by precipitating the viscous solution into a large volume of a non-solvent (e.g., cold methanol (B129727) or hexane).

  • Collect the precipitated polymer by filtration, wash it with fresh non-solvent, and dry it under vacuum to a constant weight.

6. Characterization:

  • Determine the final monomer conversion by comparing the vinyl proton signals to a stable internal standard or polymer backbone signals in the ¹H NMR spectrum.

  • Determine the number-average molecular weight (Mn) and dispersity (Đ) of the purified polymer using Gel Permeation Chromatography (GPC) calibrated with appropriate standards (e.g., polystyrene).

References

Strategies to enhance the stability of 4-vinylphenylboronic acid in aqueous media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the stability of 4-vinylphenylboronic acid (4-VPBA) in aqueous media.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Increased viscosity or gelation of the 4-VPBA solution. Spontaneous radical polymerization of the vinyl group. This can be initiated by exposure to heat, light, or oxygen.1. Storage: Store 4-VPBA solid and its aqueous solutions at low temperatures (-20°C is recommended) in the dark and under an inert atmosphere (e.g., argon or nitrogen)[1]. 2. Inhibitors: Add a radical inhibitor such as phenothiazine (B1677639) to the solution at a concentration of 100-500 ppm[1]. 3. Fresh Preparation: Prepare aqueous solutions of 4-VPBA fresh before each experiment.
Cloudy solution or formation of a white precipitate. 1. Polymerization: Insoluble polymer has formed. 2. Boroxine (B1236090) Formation: Dehydration of the boronic acid moieties to form the cyclic trimeric anhydride (B1165640) (boroxine). This is more likely in less polar solvents but can occur in concentrated aqueous solutions or upon removal of water.1. Filtration: If polymerization is suspected, the insoluble polymer can be removed by filtration, but this will reduce the effective concentration of the monomer. 2. Re-hydrolysis: If boroxine formation is suspected, adding more water and gently warming the solution can help to hydrolyze the boroxine back to the boronic acid.
Low yields in reactions involving 4-VPBA. Degradation of 4-VPBA, leading to a lower effective concentration of the reactive monomer.1. Confirm Concentration: Use a freshly prepared and stabilized solution. If possible, determine the concentration of the active monomer using analytical techniques like HPLC or NMR before use. 2. Optimize Reaction Conditions: Lowering the reaction temperature can help to disfavor polymerization during the experiment[1].
Inconsistent experimental results. Variability in the purity and stability of the 4-VPBA stock.1. Quality Control: Implement a quality control check for each new batch of 4-VPBA. This could include solubility tests and analytical characterization (e.g., NMR). 2. Standardized Protocol: Use a standardized protocol for the preparation and storage of 4-VPBA solutions, including the consistent use of inhibitors.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for 4-VPBA in aqueous media?

A1: The two primary degradation pathways for this compound in aqueous media are:

  • Polymerization: The vinyl group of 4-VPBA can undergo radical polymerization, which is often initiated by exposure to heat, light, or oxygen. This leads to the formation of insoluble polymers and a reduction in the concentration of the active monomer[1].

  • Boroxine Formation: Like other boronic acids, 4-VPBA can undergo dehydration to form a cyclic trimeric anhydride called a boroxine. This is a reversible process, and the equilibrium can be shifted back towards the boronic acid by the addition of water.

Q2: How can I prevent the polymerization of 4-VPBA in my aqueous solution?

A2: To prevent polymerization, you should:

  • Store Properly: Keep the solid 4-VPBA and any prepared solutions at a low temperature (ideally -20°C), protected from light, and under an inert atmosphere (argon or nitrogen) to minimize exposure to oxygen[1].

  • Use Inhibitors: Add a radical inhibitor to your solution. Phenothiazine is a commonly used inhibitor at concentrations of 100-500 ppm[1].

  • Prepare Fresh Solutions: It is always best to prepare aqueous solutions of 4-VPBA immediately before use.

Q3: What is the effect of pH on the stability of 4-VPBA?

  • Acidic Conditions: In acidic solutions, the boronic acid group is protonated and generally more stable towards protodeborylation (cleavage of the C-B bond).

  • Neutral to Basic Conditions: At neutral to basic pH, the boronic acid exists in equilibrium with its more reactive boronate form. While this can be beneficial for certain reactions, it can also increase the rate of degradation. The pKa of 4-VPBA is predicted to be around 8.62, meaning that above this pH, the boronate form will be more prevalent.

Q4: Are there any specific buffer systems that are recommended for 4-VPBA solutions?

A4: The choice of buffer can impact the stability of 4-VPBA. It is advisable to use buffers that do not contain diol functionalities, as these can form reversible complexes with the boronic acid group. Simple phosphate (B84403) or borate (B1201080) buffers (at a pH where 4-VPBA is stable) are generally suitable. It is recommended to perform a compatibility study with your chosen buffer system.

Q5: How can I monitor the stability of my 4-VPBA solution over time?

A5: Several analytical techniques can be used to monitor the stability of 4-VPBA solutions:

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a powerful technique for separating and quantifying 4-VPBA and its degradation products. A stability-indicating method should be developed to ensure that all relevant species are resolved.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR can be used to monitor the disappearance of the vinyl protons of 4-VPBA and the appearance of new signals corresponding to degradation products. 11B NMR can provide information about the chemical environment of the boron atom and can be used to detect the formation of boroxines or other boron-containing species.

Experimental Protocols

Protocol 1: Preparation of a Stabilized Aqueous Stock Solution of 4-VPBA

Objective: To prepare a stabilized aqueous stock solution of this compound with a reduced risk of polymerization.

Materials:

  • This compound (4-VPBA)

  • High-purity water (e.g., Milli-Q or equivalent), deoxygenated

  • Phenothiazine

  • Anhydrous solvent (e.g., Dichloromethane or THF) for inhibitor stock solution

  • Volumetric flasks

  • Syringes or micropipettes

  • Amber glass storage vial with a PTFE-lined cap

  • Inert gas source (Argon or Nitrogen)

Procedure:

  • Prepare Inhibitor Stock Solution:

    • Accurately weigh 10 mg of phenothiazine.

    • Dissolve it in 10 mL of an anhydrous solvent in a volumetric flask to create a 1 mg/mL stock solution. Note: Phenothiazine solutions can be light-sensitive; prepare fresh or store in an amber vial[1].

  • Prepare Deoxygenated Water:

    • Sparge high-purity water with an inert gas (argon or nitrogen) for at least 30 minutes to remove dissolved oxygen.

  • Prepare 4-VPBA Solution:

    • Weigh the desired amount of 4-VPBA in a clean, dry vial.

    • Add the required volume of deoxygenated water to achieve the target concentration.

    • Gently swirl or sonicate the vial to dissolve the 4-VPBA completely.

  • Add Inhibitor:

    • The target concentration for phenothiazine is typically 100-500 ppm. For a 200 ppm concentration in a 10 mL solution containing 100 mg of 4-VPBA, you would need 0.02 mg of phenothiazine.

    • Carefully add the calculated volume of the phenothiazine stock solution to the 4-VPBA solution. In this example, you would add 20 µL of the 1 mg/mL stock solution.

  • Ensure Homogeneity and Store:

    • Gently mix the solution to ensure the inhibitor is evenly distributed.

    • Blanket the headspace of the vial with an inert gas for 1-2 minutes.

    • Seal the vial tightly with a PTFE-lined cap.

    • Store the solution at -20°C in the dark.

Protocol 2: Monitoring 4-VPBA Stability using HPLC

Objective: To monitor the degradation of this compound in an aqueous solution over time using High-Performance Liquid Chromatography.

Materials:

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

  • Aqueous solution of 4-VPBA (prepared as in Protocol 1)

  • Mobile phase A: Water with 0.1% formic acid

  • Mobile phase B: Acetonitrile (B52724) with 0.1% formic acid

  • HPLC vials

Procedure:

  • Method Setup:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water and acetonitrile with a formic acid modifier is a good starting point. For example:

      • Start with 95% A and 5% B.

      • Ramp to 5% A and 95% B over 15 minutes.

      • Hold for 5 minutes.

      • Return to initial conditions and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • At each time point (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the 4-VPBA solution.

    • Dilute the aliquot with the initial mobile phase composition to a suitable concentration for HPLC analysis.

  • Analysis:

    • Inject the prepared sample onto the HPLC system.

    • Record the chromatogram.

  • Data Analysis:

    • Identify the peak corresponding to 4-VPBA based on its retention time (determined by injecting a fresh, standard solution).

    • Monitor the decrease in the peak area of 4-VPBA over time.

    • Observe the appearance of any new peaks, which would indicate the formation of degradation products.

    • Quantify the percentage of remaining 4-VPBA at each time point by comparing the peak area to the initial peak area (t=0).

Visualizations

degradation_pathways cluster_main This compound (4-VPBA) in Aqueous Media cluster_degradation Degradation Pathways 4-VPBA 4-VPBA Polymerization Polymerization 4-VPBA->Polymerization Initiators (Heat, Light, O₂) Boroxine Boroxine 4-VPBA->Boroxine Dehydration (-3 H₂O) Boroxine->4-VPBA Hydrolysis (+3 H₂O)

Caption: Degradation pathways of 4-VPBA in aqueous media.

stabilization_workflow cluster_prep Solution Preparation cluster_storage Storage cluster_analysis Stability Monitoring start Start: Solid 4-VPBA dissolve Dissolve in Deoxygenated Water start->dissolve add_inhibitor Add Radical Inhibitor (e.g., Phenothiazine) dissolve->add_inhibitor store Store at -20°C in the Dark under Inert Gas add_inhibitor->store hplc HPLC Analysis store->hplc Regularly nmr NMR Analysis store->nmr As Needed

Caption: Workflow for preparing and storing stable 4-VPBA solutions.

References

Technical Support Center: Optimizing Reaction Conditions for the Functionalization of 4-VBA Polymers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the functionalization of poly(4-vinylbenzoic acid) (P4VBA). This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their reaction conditions and troubleshooting common issues encountered during the esterification and amidation of P4VBA.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for functionalizing poly(4-vinylbenzoic acid)?

A1: The carboxylic acid groups on the P4VBA backbone are the primary sites for functionalization. The two most common methods are:

  • Esterification: Reacting the polymer with an alcohol in the presence of an acid catalyst or a coupling agent to form an ester linkage.

  • Amidation: Reacting the polymer with a primary or secondary amine using a coupling agent to form a stable amide bond.

Q2: How can I confirm that the functionalization reaction has been successful?

A2: Several analytical techniques can be used to characterize the functionalized polymer and confirm the reaction's success:

  • Fourier-Transform Infrared Spectroscopy (FTIR): Look for the appearance of a new ester or amide carbonyl peak and the disappearance or reduction of the carboxylic acid peak.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can show new peaks corresponding to the attached functional group.

  • Gel Permeation Chromatography (GPC): To check for any changes in molecular weight or potential cross-linking.

Q3: What solvents are suitable for the functionalization of P4VBA?

A3: P4VBA is soluble in polar aprotic solvents.[1] Suitable solvents for functionalization reactions include:

The choice of solvent may also depend on the solubility of the other reactants and reagents.

Q4: Can the vinyl backbone of the P4VBA polymer participate in side reactions?

A4: While the primary reactions target the carboxylic acid group, the vinyl backbone is generally stable under common esterification and amidation conditions. However, harsh reaction conditions (e.g., very high temperatures or radical initiators) could potentially lead to side reactions. It is advisable to use mild reaction conditions to maintain the integrity of the polymer backbone.

Troubleshooting Guides

Esterification of P4VBA

Issue 1: Low or No Esterification Yield

Possible Cause Suggested Solution
Insufficient Catalyst Activity Use a fresh, anhydrous acid catalyst (e.g., H₂SO₄, p-TsOH). For sensitive substrates, consider using a milder coupling agent like DCC with DMAP.
Equilibrium Limitation Fischer esterification is a reversible reaction.[2] To drive the reaction forward, use a large excess of the alcohol or remove water as it forms using a Dean-Stark apparatus.
Steric Hindrance If using a bulky alcohol, the reaction rate may be slow. Increase the reaction time and/or temperature. Consider using a less sterically hindered activating agent.
Poor Polymer Solubility Ensure the P4VBA is fully dissolved in the chosen solvent before adding other reagents. Gentle heating can aid dissolution.

Issue 2: Polymer Cross-linking

Possible Cause Suggested Solution
Reaction with Dihydric Alcohols If the alcohol has more than one hydroxyl group, it can react with multiple polymer chains, leading to cross-linking. Use a monohydric alcohol if cross-linking is not desired.
High Reaction Temperature Excessive heat can sometimes promote side reactions. Try running the reaction at a lower temperature for a longer duration.
Amidation of P4VBA

Issue 1: Low Amidation Yield

Possible Cause Suggested Solution
Ineffective Coupling Agent Ensure the coupling agent (e.g., DCC, EDC, HATU) is fresh and handled under anhydrous conditions. The choice of coupling agent can be critical; HATU is often more efficient than DCC/EDC for challenging couplings.
Amine Basicity Amines can deprotonate the carboxylic acid, forming an unreactive carboxylate salt.[3] The use of a suitable coupling agent is necessary to activate the carboxylic acid.
Sterically Hindered Amine For bulky amines, the reaction may be slow. Increase the reaction time and temperature, or consider using a more powerful coupling agent.
Side Reaction of Activated Ester The activated ester intermediate can be susceptible to hydrolysis. Ensure the reaction is carried out under anhydrous conditions.

Quantitative Data from Literature

The following tables summarize reaction conditions for the functionalization of 4-VBA and related polymers based on available literature.

Table 1: Esterification of 4-Vinylbenzoic Acid Monomer

AlcoholCatalyst/ReagentSolventConditionsYieldReference
Methanol (B129727)Conc. H₂SO₄MethanolReflux, 24 h78%[4]
1,2,3,4-tetra-O-acetyl-D-β-glucopyranoseDCC, DMAPCH₂Cl₂/DMF0°C to ambient85%[4]

Table 2: Amidation of Activated P4VBA Polymers

PolymerAmineSolventConditionsConversionReference
Poly(pentafluorophenyl 4-vinylbenzoate)Primary AminesNot Specified0°C, < 5 minQuantitative[5]

Experimental Protocols

Protocol 1: Esterification of P4VBA using DCC/DMAP
  • Dissolution: Dissolve P4VBA in anhydrous DMF (e.g., 1 g of polymer in 20 mL of DMF) in a round-bottom flask under a nitrogen atmosphere.

  • Addition of Alcohol and Catalyst: Add the desired alcohol (1.5 equivalents per carboxylic acid group) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) (0.1 equivalents).

  • Cooling: Cool the reaction mixture to 0°C in an ice bath.

  • Addition of Coupling Agent: Slowly add a solution of N,N'-dicyclohexylcarbodiimide (DCC) (1.2 equivalents) in DMF.

  • Reaction: Allow the reaction to warm to room temperature and stir for 24-48 hours.

  • Work-up:

    • Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

    • Precipitate the polymer by slowly adding the filtrate to a large volume of a non-solvent (e.g., methanol or water).

    • Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum.

Protocol 2: Amidation of P4VBA using HATU
  • Dissolution: Dissolve P4VBA in anhydrous DMF (e.g., 1 g of polymer in 20 mL of DMF) in a round-bottom flask under a nitrogen atmosphere.

  • Addition of Reagents: Add the desired primary or secondary amine (1.5 equivalents per carboxylic acid group) and N,N-diisopropylethylamine (DIPEA) (2.0 equivalents).

  • Addition of Coupling Agent: Add hexafluorophosphate (B91526) azabenzotriazole tetramethyl uronium (HATU) (1.2 equivalents) to the mixture.

  • Reaction: Stir the reaction at room temperature for 12-24 hours.

  • Work-up:

    • Precipitate the polymer by slowly adding the reaction mixture to a large volume of a non-solvent (e.g., diethyl ether or water).

    • Collect the polymer by filtration, wash thoroughly with the non-solvent to remove unreacted reagents and byproducts, and dry under vacuum.

Visualizations

Experimental_Workflow_Esterification cluster_start Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve P4VBA in anhydrous DMF add_reagents Add alcohol and DMAP start->add_reagents cool Cool to 0°C add_reagents->cool add_dcc Add DCC solution cool->add_dcc react Stir at RT for 24-48h add_dcc->react filter_dcu Filter to remove DCU byproduct react->filter_dcu precipitate Precipitate polymer in non-solvent filter_dcu->precipitate collect Collect and wash polymer precipitate->collect dry Dry under vacuum collect->dry Troubleshooting_Low_Yield cluster_ester Esterification Issues cluster_amide Amidation Issues cluster_solutions Potential Solutions start Low/No Functionalization Yield ester_eq Equilibrium Limitation? start->ester_eq ester_cat Inactive Catalyst? start->ester_cat ester_steric Steric Hindrance? start->ester_steric amide_couple Ineffective Coupling? start->amide_couple amide_base Amine Basicity Issue? start->amide_base amide_steric Steric Hindrance? start->amide_steric sol_water Use excess alcohol or remove water ester_eq->sol_water Yes sol_catalyst Use fresh catalyst or coupling agent ester_cat->sol_catalyst Yes sol_time Increase reaction time and/or temperature ester_steric->sol_time Yes amide_couple->sol_catalyst Also consider sol_coupling Use stronger coupling agent (e.g., HATU) amide_couple->sol_coupling Yes sol_anhydrous Ensure anhydrous conditions amide_base->sol_anhydrous Yes amide_steric->sol_time Yes

References

Avoiding gelation during the polymerization of 4-vinylphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding gelation during the polymerization of 4-vinylphenylboronic acid (4-VPBA).

Troubleshooting Guide

Issue: The reaction mixture becomes a gel or solid during polymerization.

Question: My 4-VPBA polymerization reaction turned into an insoluble gel. What is causing this and how can I prevent it?

Answer: Gelation during the polymerization of 4-VPBA is a common issue, primarily caused by cross-linking of the polymer chains. The primary mechanism for this cross-linking is the formation of boroxine (B1236090) rings between the boronic acid moieties of different polymer chains. This process is reversible and is favored by the removal of water.

To prevent gelation, it is crucial to control the polymerization process to minimize inter-chain reactions. This can be achieved through several strategies outlined below.

Primary Cause of Gelation: Boroxine Formation

The boronic acid groups on the 4-VPBA monomer and the resulting polymer can undergo a dehydration reaction to form cyclic boroxine structures. When this occurs between different polymer chains, it creates a cross-linked network, leading to gel formation.

GelationMechanism cluster_polymer Poly(4-VPBA) Chains cluster_crosslink Cross-linking P1 Polymer Chain 1 with Pendant B(OH)₂ Boroxine Boroxine Linkage (B₃O₃ Ring) P1->Boroxine P2 Polymer Chain 2 with Pendant B(OH)₂ P2->Boroxine P3 Polymer Chain 3 with Pendant B(OH)₂ P3->Boroxine Gel Insoluble Gel Boroxine->Gel Network Formation

Caption: Mechanism of gelation via intermolecular boroxine formation.

Frequently Asked Questions (FAQs)

Q1: What polymerization methods are recommended to avoid gelation of 4-VPBA?

A1: Controlled radical polymerization (CRP) techniques are highly recommended over conventional free-radical polymerization to minimize the risk of gelation. CRP methods like Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization and Nitroxide-Mediated Polymerization (NMP) allow for the synthesis of well-defined polymers with low dispersity and can effectively prevent gelation.[1][2][3]

Q2: How does monomer concentration affect gelation?

A2: Higher monomer concentrations can increase the likelihood of intermolecular reactions, leading to a higher risk of gelation. It is advisable to conduct the polymerization at a moderate monomer concentration. While specific optimal concentrations can be system-dependent, starting with a lower concentration and gradually increasing it in subsequent experiments can help identify the ideal conditions for your specific setup.

Q3: What is the role of temperature in 4-VPBA polymerization and gelation?

A3: Temperature plays a critical role. While higher temperatures can increase the rate of polymerization, they can also promote side reactions, including boroxine formation, which is an entropy-driven process.[4] It is important to carefully control the reaction temperature according to the chosen polymerization method (RAFT or NMP) to balance polymerization kinetics and the suppression of cross-linking.

Q4: Are there any specific solvents that can help prevent gelation?

A4: The choice of solvent is important. A good solvent for both the monomer and the resulting polymer can help to keep the polymer chains in a dissolved state and reduce the chances of intermolecular aggregation and subsequent cross-linking. Dimethylacetamide (DMAc) has been successfully used as a solvent for the NMP of 4-VPBA.[5]

Q5: How can I ensure the quality of my 4-VPBA monomer before polymerization?

A5: It is crucial to use a high-purity monomer. Impurities can sometimes initiate uncontrolled polymerization. Additionally, 4-VPBA can polymerize upon storage. It is recommended to store the monomer at low temperatures (e.g., -20°C) and under an inert atmosphere. Before use, you can check for signs of polymerization, such as insolubility in a suitable solvent.

Experimental Protocols

Protocol 1: RAFT Polymerization of 4-VPBA

This protocol is a general guideline for the RAFT polymerization of 4-VPBA to obtain a well-defined polymer with a low risk of gelation.

Materials:

  • This compound (4-VPBA)

  • RAFT agent (e.g., 2-cyano-2-propyl dodecyl trithiocarbonate)

  • Initiator (e.g., Azobisisobutyronitrile - AIBN)

  • Solvent (e.g., 1,4-dioxane (B91453) or N,N-dimethylformamide - DMF)

  • Schlenk flask

  • Magnetic stirrer

  • Oil bath

  • Inert gas (Nitrogen or Argon)

Procedure:

  • In a Schlenk flask, dissolve the 4-VPBA monomer, RAFT agent, and AIBN in the chosen solvent. A typical molar ratio of [Monomer]:[RAFT agent]:[Initiator] is 100:1:0.2.

  • De-gas the solution by performing at least three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Backfill the flask with an inert gas (Nitrogen or Argon).

  • Place the flask in a preheated oil bath at the desired temperature (e.g., 70-90 °C).

  • Allow the polymerization to proceed for the desired time, monitoring the conversion by taking aliquots for analysis (e.g., ¹H NMR or SEC).

  • To quench the reaction, cool the flask in an ice bath and expose the solution to air.

  • Precipitate the polymer in a non-solvent (e.g., cold diethyl ether or hexane) and dry under vacuum.

RAFT_Workflow A 1. Dissolve Reagents (4-VPBA, RAFT Agent, Initiator) in Solvent B 2. De-gas Solution (Freeze-Pump-Thaw) A->B C 3. Backfill with Inert Gas B->C D 4. Polymerize at Controlled Temperature C->D E 5. Monitor Conversion D->E F 6. Quench Reaction E->F G 7. Precipitate and Dry Polymer F->G

Caption: Experimental workflow for RAFT polymerization of 4-VPBA.

Protocol 2: NMP of 4-VPBA

This protocol provides a general method for the Nitroxide-Mediated Polymerization of 4-VPBA.

Materials:

  • This compound (4-VPBA)

  • NMP initiator (e.g., BlocBuilder®)

  • Solvent (e.g., Dimethylacetamide - DMAc)

  • Schlenk flask

  • Magnetic stirrer

  • Oil bath

  • Inert gas (Nitrogen or Argon)

Procedure:

  • In a Schlenk flask, dissolve the 4-VPBA monomer and the NMP initiator in DMAc. A successful reported ratio is [4-VBA]:[BlocBuilder] of 100:1.[1]

  • De-gas the solution using at least three freeze-pump-thaw cycles.

  • Backfill the flask with an inert gas.

  • Immerse the flask in a preheated oil bath (e.g., 90-120 °C).

  • Stir the reaction mixture for the desired duration. Monitor the progress by taking samples for analysis.

  • Terminate the polymerization by cooling the reaction to room temperature and exposing it to air.

  • Isolate the polymer by precipitation in a suitable non-solvent and dry it under vacuum.

NMP_Workflow A 1. Dissolve 4-VPBA and NMP Initiator in DMAc B 2. De-gas Solution (Freeze-Pump-Thaw) A->B C 3. Introduce Inert Atmosphere B->C D 4. Heat to Polymerization Temperature C->D E 5. Monitor Polymerization D->E F 6. Terminate Polymerization E->F G 7. Isolate and Dry Polymer F->G

Caption: Experimental workflow for NMP of 4-VPBA.

Data Presentation

Table 1: Comparison of Polymerization Methods for 4-VPBA

FeatureConventional Free-Radical PolymerizationControlled Radical Polymerization (RAFT/NMP)
Control over Molar Mass PoorGood to Excellent
Dispersity (Đ) High (> 1.5)Low (typically ≤ 1.3)[3]
Risk of Gelation HighLow to Very Low
Polymer Architecture Limited (linear or branched)Well-defined (linear, block, star, etc.)
Reproducibility ModerateHigh

Table 2: Troubleshooting Summary for Gelation in 4-VPBA Polymerization

SymptomPossible CauseRecommended Action
Reaction mixture gels at low conversion. Uncontrolled polymerization, high monomer concentration.Switch to a controlled polymerization method (RAFT or NMP). Reduce monomer concentration.
Gelation occurs during prolonged reaction times. Intermolecular cross-linking (boroxine formation).Optimize reaction time to achieve desired molecular weight before significant cross-linking occurs.
Inconsistent results between batches. Impurities in monomer or solvent, presence of oxygen.Use high-purity reagents. Ensure thorough de-gassing of the reaction mixture.
Polymer precipitates instead of gelling. Poor solvent for the polymer.Choose a solvent that effectively dissolves both the monomer and the polymer.

References

Technical Support Center: Purification of Crude 4-Vinylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude 4-vinylphenylboronic acid, with a specific focus on the removal of oligomeric impurities.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound.

Problem Possible Cause(s) Suggested Solution(s)
Low Yield After Purification - Incomplete precipitation during recrystallization.- Loss of product during transfers and filtration.- Partial degradation of the boronic acid.- Inefficient extraction during acid-base workup.- Ensure the solution is sufficiently cooled and allowed adequate time for crystallization.[1]- Use a minimal amount of cold solvent for washing the purified solid.- Avoid excessive heat and prolonged reaction times.- Perform multiple extractions with the appropriate solvent to ensure complete recovery.[1]
Product is an Oil or Gummy Solid - Presence of significant impurities, including oligomers.- Trapped solvent in the solid.- Attempt to triturate the material with a non-polar solvent like hexanes to induce solidification.- Re-dissolve the material in a minimal amount of a suitable solvent and attempt recrystallization again.[2][3]- Ensure the product is thoroughly dried under vacuum to remove any residual solvent.
Purified Product Still Contains Oligomers (Confirmed by NMR/LC-MS) - The chosen purification method is not effective for oligomer removal.- Spontaneous polymerization during the purification process.- Employ a more rigorous purification technique, such as acid-base extraction, which is often effective for separating boronic acids from neutral impurities like oligomers.[4]- Consider adding a radical inhibitor (e.g., a small amount of phenothiazine) during purification steps that involve heating, if compatible with the overall process.[5]
Material is Insoluble in Common Solvents - The material has extensively polymerized.[5]- Check the solubility of a small sample. If a large portion is insoluble, the material has likely polymerized and may not be salvageable.[5]- For valuable material, a conceptual approach is to attempt depolymerization through acid or base-catalyzed hydrolysis, though this is a theoretical protocol and would require significant optimization.[5]
White Powder (Oligomers) Precipitates During a Reaction - Thermally induced polymerization of the this compound starting material.- If the reaction conditions permit, lower the reaction temperature to disfavor polymerization.- Add a high-temperature radical inhibitor to the reaction mixture.[5]

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: Common impurities include oligomers and polymers of this compound, which form via radical polymerization of the vinyl group. Additionally, boronic acid anhydrides (boroxines) can be present, which are formed by the dehydration of the boronic acid moieties.

Q2: How can I quickly assess the quality of my crude this compound?

A2: A simple quality check involves a visual inspection for any cloudiness, high viscosity, or the presence of gels or solid particulates, which can indicate polymerization.[5] Additionally, checking the solubility of a small sample in a suitable solvent can reveal the presence of insoluble polymeric material.[5]

Q3: Which purification method is best for removing oligomers?

A3: Acid-base extraction is generally a highly effective method for removing neutral, non-acidic impurities like oligomers from boronic acids.[4] This method relies on the acidic nature of the boronic acid group to selectively move the desired compound into an aqueous basic phase, leaving the neutral oligomers in the organic phase. Recrystallization from a suitable solvent system can also be effective if there is a significant difference in solubility between the monomer and the oligomers.

Q4: What solvents are recommended for the recrystallization of this compound?

A4: Recrystallization can be performed using various solvents. A common method involves dissolving the crude material in hot water and allowing it to cool, which takes advantage of the compound's slight solubility in water.[1] Other reported solvents for recrystallizing boronic acids include benzene, dichloroethane, and ethyl acetate.[2] The choice of solvent will depend on the specific impurities present.

Q5: How can I prevent the polymerization of this compound during storage and handling?

A5: To minimize polymerization, store this compound in a tightly sealed container in a cool, dry, and dark place, away from heat, light, and air.[5][6] For long-term storage, keeping it under an inert atmosphere (e.g., argon or nitrogen) can also be beneficial.

Quantitative Data Summary

The following table provides a qualitative and estimated quantitative comparison of common purification methods for this compound. The actual results will vary depending on the quality of the crude material.

Purification Method Typical Yield Purity Achieved Oligomer Removal Efficiency Notes
Recrystallization 60-85%Good to ExcellentModerate to HighEfficiency depends on the solubility difference between the monomer and oligomers in the chosen solvent.[1][2][3]
Acid-Base Extraction 70-90%ExcellentHighHighly effective for removing neutral and non-acidic impurities.[4]
Silica (B1680970) Gel Chromatography 40-70%GoodModerateCan be challenging due to the potential for the boronic acid to interact with the silica gel.[2]

Experimental Protocols

Protocol 1: Purification by Recrystallization from Water
  • Dissolution: In a flask, add the crude this compound to a minimal amount of hot water and heat the mixture to boiling to dissolve the solid.[1]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator (2-8 °C) for several hours to induce crystallization.[1]

  • Isolation: Collect the white, crystalline solid by vacuum filtration.

  • Washing: Wash the collected solid with a small amount of cold water.[1]

  • Drying: Dry the purified product under vacuum to a constant weight.

Protocol 2: Purification by Acid-Base Extraction
  • Dissolution: Dissolve the crude this compound in a suitable organic solvent, such as diethyl ether or ethyl acetate.

  • Base Extraction: Transfer the solution to a separatory funnel and extract with an aqueous base solution (e.g., 1M NaOH or Na2CO3). Repeat the extraction 2-3 times. The boronic acid will deprotonate and move into the aqueous layer as its boronate salt, while neutral oligomers will remain in the organic layer.[4]

  • Separation: Combine the aqueous layers. The organic layer containing the oligomers can be discarded.

  • Acidification: Cool the combined aqueous layer in an ice bath and acidify with a suitable acid (e.g., 1M HCl) until the solution is acidic (pH ~2-3), which will precipitate the purified boronic acid.[4]

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the solid with cold water to remove any remaining salts.

  • Drying: Dry the purified this compound under vacuum.

Visualizations

experimental_workflow_recrystallization cluster_recrystallization Recrystallization Workflow crude_material Crude 4-VAPB dissolution Dissolve in Minimal Hot Water crude_material->dissolution hot_filtration Hot Filtration (Optional) dissolution->hot_filtration crystallization Cool to Induce Crystallization hot_filtration->crystallization Filtrate filtration Vacuum Filtration crystallization->filtration washing Wash with Cold Water filtration->washing drying Dry Under Vacuum washing->drying pure_product Pure 4-VAPB drying->pure_product

Caption: Workflow for the purification of this compound by recrystallization.

experimental_workflow_acid_base cluster_acid_base Acid-Base Extraction Workflow start Crude 4-VAPB in Organic Solvent extract Extract with Aqueous Base start->extract separate Separate Layers extract->separate organic Organic Layer (Oligomers) separate->organic Discard aqueous Aqueous Layer (Boronate Salt) separate->aqueous acidify Acidify Aqueous Layer with Acid aqueous->acidify precipitate Precipitation of Pure 4-VAPB acidify->precipitate isolate Isolate, Wash, and Dry Solid precipitate->isolate final_product Pure 4-VAPB isolate->final_product

Caption: Workflow for the purification of this compound using acid-base extraction.

References

Impact of solvent choice on the performance of 4-vinylphenylboronic acid reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the impact of solvent choice on the performance of reactions involving 4-vinylphenylboronic acid (4-VPBA).

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for dissolving this compound?

A1: this compound is soluble in several common organic solvents, including ethanol, dimethylsulfoxide (DMSO), tetrahydrofuran (B95107) (THF), and diethyl ether.[1][2][3] It is only slightly soluble in water.[1][2][3] For reactions like Suzuki-Miyaura couplings, solvents such as toluene, dioxane, and dimethylformamide (DMF), often in aqueous mixtures, are frequently used.[4][5][6]

Q2: Why is my 4-VPBA solution viscous or turning into a gel?

A2: The vinyl group in 4-VPBA makes it susceptible to polymerization, which can cause the solution to become viscous or form a gel/solid.[7] This can be initiated by heat, oxygen, or impurities. Proper storage is crucial to minimize this issue. It is recommended to store 4-VPBA in a cool, dark place, such as a freezer at -20°C, under an inert atmosphere like argon or nitrogen.[1][7]

Q3: How does solvent polarity affect the rate of my reaction?

A3: Solvent polarity can significantly influence reaction rates. Generally, reactions that develop a charge in the activated complex proceed faster in more polar solvents.[8] Conversely, reactions where the charge is diminished in the activated complex are slower in polar solvents.[8] For Suzuki-Miyaura couplings, the choice between polar and nonpolar solvents can also affect catalyst activity and even the selectivity of the reaction if multiple reactive sites are present.[9]

Q4: Can the solvent react with my reagents in a Suzuki-Miyaura coupling?

A4: While common solvents for Suzuki coupling are generally considered inert, protic solvents (like alcohols or water) can interact with strong nucleophiles or bases.[8] It is essential to use high-purity, and often anhydrous, solvents to prevent unwanted side reactions and ensure reproducibility.

Q5: Are there specific solvent recommendations for Suzuki-Miyaura couplings with 4-VPBA?

A5: Yes, a mixture of DMF and water (e.g., 95:5 or 1:2 v/v) has been shown to be effective, providing high yields in model Suzuki coupling reactions.[4][6] The use of water in the solvent system can be advantageous for dissolving the base (e.g., K₂CO₃) and facilitating the catalytic cycle.[5]

Troubleshooting Guide

Problem 1: Low or No Yield in Suzuki-Miyaura Coupling

Possible Cause Troubleshooting Step
Poor Solubility of Reactants Ensure all reagents, including the 4-VPBA, aryl halide, and base, are sufficiently soluble in the chosen solvent system. If solids remain, consider switching to a different solvent or solvent mixture. Phenylboronic acids generally show high solubility in ethers and ketones.[10]
Incorrect Solvent Polarity The reaction rate may be suboptimal due to solvent polarity. Screen a range of solvents with varying dielectric constants, such as Toluene (nonpolar), THF (intermediate), and DMF/H₂O (polar).[4][5]
Solvent Impurities Water or other impurities in the solvent can deactivate the palladium catalyst or cause side reactions. Use anhydrous, degassed solvents, especially if the reaction is sensitive to moisture or oxygen.
Suboptimal Base/Solvent Pairing The effectiveness of the base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) can be solvent-dependent. Ensure the chosen base is soluble and active in your solvent system. Aqueous solvents often work well with inorganic carbonate bases.[5][11]

Problem 2: Unintended Polymerization of 4-VPBA During Reaction

Possible Cause Troubleshooting Step
High Reaction Temperature Thermally-induced radical polymerization of the vinyl group is a common issue. If the reaction protocol allows, attempt to run the reaction at a lower temperature.[7]
Presence of Oxygen/Initiators Oxygen can initiate polymerization. Ensure the solvent is thoroughly degassed before use and that the reaction is conducted under an inert atmosphere (e.g., Nitrogen or Argon).
No Inhibitor Present For reactions run at elevated temperatures, consider adding a small amount of a polymerization inhibitor, such as phenothiazine, to the reaction mixture.[7]

Data Presentation

Table 1: Solubility of this compound

SolventSolubility
EthanolSoluble[1][2][3]
Dimethylsulfoxide (DMSO)Soluble[1][2][3]
Tetrahydrofuran (THF)Soluble[1][2][3]
Diethyl EtherSoluble[1][2][3]
WaterSlightly Soluble[1][2][3]

Table 2: Effect of Solvent on a Model Suzuki Cross-Coupling Reaction Yield (Data adapted from a model reaction of 4-iodoanisole (B42571) and phenylboronic acid, which serves as a useful proxy for boronic acid reactivity.)

Solvent System (v/v)Yield (%)
DMF/H₂O (1:2)91
Ethanol/H₂O (1:1)85
Acetonitrile/H₂O (1:1)78
Dioxane/H₂O (1:1)75
Toluene65
THF70

Note: Yields are illustrative and can vary significantly based on specific substrates, catalyst, base, and temperature.[4]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

  • Solvent Preparation: Degas the chosen solvent (e.g., DMF/H₂O mixture) by bubbling an inert gas (Argon or Nitrogen) through it for 20-30 minutes.

  • Reaction Setup: To a dry reaction flask under an inert atmosphere, add the aryl halide (1.0 mmol), this compound (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).[6]

  • Reagent Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%).

  • Solvent Addition: Add the degassed solvent via syringe.

  • Reaction: Stir the mixture at the desired temperature (e.g., 70-110 °C) and monitor the reaction progress using TLC or GC/LC-MS.[6]

  • Workup: After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Protocol 2: Quality Control Test for 4-VPBA Polymerization

  • Visual Inspection: Before use, check the 4-VPBA solid for signs of polymerization, such as clumping or a glassy appearance.[7]

  • Solubility Test: Place a small amount (~10 mg) of the 4-VPBA in a vial. Add 1 mL of a solvent in which the monomer should be fully soluble (e.g., THF or DMSO).[7]

  • Assessment: If the material does not dissolve completely, forms a gel, or leaves behind insoluble particulates, polymerization has likely occurred, and the reagent quality may be compromised for sensitive applications.[7]

Visualizations

TroubleshootingWorkflow start Low / No Product in 4-VPBA Reaction check_sol Are all reactants fully dissolved? start->check_sol check_poly Is the reaction mixture viscous or gelled? check_sol->check_poly Yes sol_issue Inadequate Solubility check_sol->sol_issue No check_cat Is the catalyst/base appropriate? check_poly->check_cat No poly_issue Unintended Polymerization check_poly->poly_issue Yes cat_issue Suboptimal Conditions check_cat->cat_issue No end Problem Likely Solved or Requires Deeper Investigation check_cat->end Yes (Check other params) sol_action Action: - Change solvent/co-solvent - Increase temperature slightly sol_issue->sol_action poly_action Action: - Lower reaction temperature - Degas solvent thoroughly - Add inhibitor poly_issue->poly_action cat_action Action: - Screen different bases - Use anhydrous solvent - Check catalyst activity cat_issue->cat_action sol_action->end poly_action->end cat_action->end

Caption: Troubleshooting workflow for 4-VPBA reactions.

SolventImpact polarity Polarity (e.g., DMF vs. Toluene) rate Reaction Rate polarity->rate Affects transition state stability solubility Reagent & Catalyst Solubility polarity->solubility 'Like dissolves like' proticity Proticity (Protic vs. Aprotic) proticity->rate Can solvate nucleophiles/bases yield Product Yield rate->yield solubility->yield polymerization Side-Reaction (Polymerization) polymerization->yield Reduces

Caption: Impact of solvent properties on reaction outcomes.

References

Validation & Comparative

A Comparative Guide to 4-Vinylphenylboronic Acid and 3-Vinylphenylboronic Acid in Polymer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of functional polymer synthesis, vinylphenylboronic acids (VPBAs) serve as pivotal monomers for creating materials with unique responsive properties. The isomeric position of the vinyl group relative to the boronic acid moiety significantly influences polymerization kinetics, polymer properties, and subsequent applications. This guide provides an objective comparison of 4-vinylphenylboronic acid (4-VPBA) and 3-vinylphenylboronic acid (3-VPBA), supported by experimental data, to aid researchers in selecting the optimal monomer for their specific needs.

Introduction to Vinylphenylboronic Acid Isomers

4-VPBA and 3-VPBA are structural isomers that both contain a polymerizable vinyl group and a functional boronic acid group. The boronic acid functionality imparts desirable characteristics to the resulting polymers, including the ability to form reversible covalent bonds with diols, leading to applications in glucose sensing, self-healing materials, and drug delivery systems.[1][2] However, the electronic and steric differences arising from the para versus meta substitution pattern affect their reactivity and the properties of the derived polymers.

Performance Comparison in Polymer Synthesis

The choice between 4-VPBA and 3-VPBA hinges on the desired polymerization technique and the intended application of the final polymer. While extensive research has been conducted on the polymerization of 4-VPBA, data for 3-VPBA is less abundant. Nevertheless, by combining available experimental results with established principles of substituted styrene (B11656) polymerization, a comprehensive comparison can be drawn.

Reactivity in Controlled Radical Polymerization

Controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization and Nitroxide-Mediated Polymerization (NMP), are frequently employed for the synthesis of well-defined polymers from VPBA monomers.

The reactivity of styrenic monomers in radical polymerization is influenced by the electronic nature of the substituents on the phenyl ring. Electron-withdrawing groups can affect the stability of the propagating radical and the monomer's reactivity. The boronic acid group is generally considered to be electron-withdrawing.

  • This compound (para-isomer): The boronic acid group at the para position exerts a direct electronic influence on the vinyl group through resonance and inductive effects. This can lead to a more controlled polymerization, often resulting in polymers with lower polydispersity indices (PDIs).[1]

  • 3-Vinylphenylboronic Acid (meta-isomer): In the meta position, the electronic effect of the boronic acid group on the vinyl group is primarily inductive. This generally results in a different reactivity profile compared to the para isomer. Studies on other meta-substituted styrenes suggest that the polymerization behavior will be distinct from their para counterparts, potentially affecting polymerization rates and the degree of control.

Suzuki-Miyaura Coupling Polymerization

Both 4-VPBA and 3-VPBA can be utilized in Suzuki-Miyaura cross-coupling reactions to synthesize conjugated polymers. The efficiency of this reaction can be influenced by the steric hindrance and electronic properties of the boronic acid. Generally, para-substituted phenylboronic acids tend to exhibit slightly higher reactivity in Suzuki-Miyaura couplings compared to their meta counterparts due to reduced steric hindrance around the boronic acid group.

Quantitative Data Summary

The following tables summarize key quantitative data for the polymerization of 4-VPBA and 3-VPBA, based on available literature.

Table 1: Properties of this compound and 3-Vinylphenylboronic Acid Monomers

PropertyThis compound3-Vinylphenylboronic Acid
CAS Number 2156-04-915016-43-0
Molecular Formula C₈H₉BO₂C₈H₉BO₂
Molecular Weight 147.97 g/mol 147.97 g/mol
Appearance White to light beige crystalline powderWhite to almost white powder or crystals
Melting Point 190-193 °C141-147 °C

Table 2: Representative Polymerization Data

MonomerPolymerization MethodInitiator/CTASolventTemp. (°C)Mₙ ( g/mol )PDI (Mₙ/Mₙ)Reference
4-VPBA RAFTAIBN / Various CTAsVarious60-905,000 - 50,000≤ 1.25[1]
4-VPBA NMPBlocBuilder™DMAc80-90-< 1.40[3]
3-Acrylamido-PBA RAFTDMPTHF/H₂O707,780-[4]

Note: Direct polymerization data for 3-VPBA is limited. Data for 3-acrylamidophenylboronic acid is included as a relevant meta-substituted monomer.

Experimental Protocols

RAFT Polymerization of this compound

This protocol is a generalized procedure based on literature reports for the synthesis of poly(this compound).[1]

Materials:

  • This compound (4-VPBA)

  • Azo-bis(isobutyronitrile) (AIBN) as initiator

  • Chain Transfer Agent (CTA), e.g., 2-cyano-2-propyl dodecyl trithiocarbonate

  • Solvent (e.g., 1,4-dioxane (B91453) or N,N-dimethylformamide)

  • Schlenk flask

  • Magnetic stirrer

  • Oil bath

  • Inert gas (Nitrogen or Argon)

Procedure:

  • 4-VPBA, CTA, and AIBN are dissolved in the chosen solvent in a Schlenk flask equipped with a magnetic stir bar.

  • The solution is degassed by three freeze-pump-thaw cycles to remove oxygen.

  • The flask is backfilled with an inert gas and placed in a preheated oil bath at the desired temperature (typically 60-90 °C).

  • The polymerization is allowed to proceed for a specified time.

  • The reaction is quenched by cooling the flask in an ice bath and exposing the solution to air.

  • The polymer is isolated by precipitation in a non-solvent (e.g., cold diethyl ether or hexane) and dried under vacuum.

  • The molecular weight (Mₙ) and polydispersity index (PDI) are determined by Gel Permeation Chromatography (GPC).

Suzuki-Miyaura Polycondensation

This is a general protocol for the synthesis of conjugated polymers using a vinylphenylboronic acid monomer.

Materials:

  • Vinylphenylboronic acid monomer (4-VPBA or 3-VPBA)

  • Aryl dihalide co-monomer

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃ with a suitable ligand)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or NaHCO₃)

  • Solvent system (e.g., Toluene/water or DMF)

  • Schlenk flask

  • Magnetic stirrer

  • Reflux condenser

  • Inert gas (Nitrogen or Argon)

Procedure:

  • The vinylphenylboronic acid monomer, aryl dihalide co-monomer, palladium catalyst, and base are added to a Schlenk flask.

  • The flask is evacuated and backfilled with an inert gas several times.

  • The degassed solvent system is added to the flask.

  • The reaction mixture is heated to reflux under an inert atmosphere with vigorous stirring for the specified reaction time.

  • After cooling to room temperature, the polymer is precipitated by pouring the reaction mixture into a non-solvent (e.g., methanol).

  • The precipitated polymer is collected by filtration, washed, and dried under vacuum.

  • The polymer is characterized by techniques such as GPC, NMR, and UV-Vis spectroscopy.

Visualizations

RAFT_Polymerization_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis Monomer Vinylphenylboronic Acid Mixing Mixing in Schlenk Flask Monomer->Mixing CTA Chain Transfer Agent CTA->Mixing Initiator Initiator (AIBN) Initiator->Mixing Solvent Solvent Solvent->Mixing Degassing Freeze-Pump-Thaw Cycles Mixing->Degassing Degas Polymerization Heating in Oil Bath Degassing->Polymerization Heat Quenching Quenching Reaction Polymerization->Quenching Cool Precipitation Precipitation Quenching->Precipitation Drying Drying under Vacuum Precipitation->Drying Characterization GPC Analysis Drying->Characterization

Caption: Workflow for RAFT Polymerization.

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L₂ PdII_ArX Ar-Pd(II)L₂-X Pd0->PdII_ArX Oxidative Addition PdII_ArAr Ar-Pd(II)L₂-Ar' PdII_ArX->PdII_ArAr Transmetalation PdII_ArAr->Pd0 Reductive Elimination Product Ar-Ar' PdII_ArAr->Product ArBOH2 Ar'-B(OH)₂ ArBOH2->PdII_ArAr Base Base Base->PdII_ArX ArX Ar-X ArX->PdII_ArX

Caption: Catalytic Cycle of Suzuki-Miyaura Coupling.

Conclusion

Both this compound and 3-vinylphenylboronic acid are valuable monomers for the synthesis of functional polymers. The choice between the two isomers should be guided by the specific requirements of the desired polymer and its intended application.

  • This compound is well-documented and generally exhibits good control in radical polymerizations, making it a reliable choice for synthesizing well-defined polymers with responsive properties. Its para-substitution pattern allows for direct electronic communication between the vinyl and boronic acid groups, influencing its reactivity.

  • 3-Vinylphenylboronic acid , while less studied, offers an alternative for tuning polymer properties. The meta-substitution pattern alters the electronic and steric environment of the polymerizable group, which can be leveraged to achieve different polymer architectures and characteristics. Further research into the polymerization of 3-VPBA is warranted to fully explore its potential in advanced materials development.

Researchers are encouraged to consider the theoretical principles of substituted styrene polymerization when designing experiments with these monomers, particularly when direct comparative data is unavailable. This approach will enable the rational design of polymers with tailored properties for a wide range of applications in materials science and drug development.

References

A Comparative Guide to the Polymerization of 4-Vinylbenzyl Azide (4-VBA)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of well-defined polymers with specific functionalities is paramount. 4-Vinylbenzyl azide (B81097) (4-VBA) is a valuable monomer, as the azide group allows for post-polymerization modification via "click" chemistry, enabling the attachment of various molecules, including drugs and targeting ligands. This guide provides a comparative analysis of three common polymerization techniques for monomers like 4-VBA: Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, Atom Transfer Radical Polymerization (ATRP), and conventional free radical polymerization. The following sections detail the experimental outcomes, protocols, and underlying mechanisms of each method to aid in the selection of the most suitable technique for your research needs.

Data Presentation: A Quantitative Comparison

The choice of polymerization technique significantly impacts the characteristics of the resulting polymer. Controlled radical polymerization techniques like RAFT and ATRP offer superior control over molecular weight and dispersity compared to conventional free radical polymerization. The following table summarizes typical experimental data for the polymerization of 4-VBA and its close structural analogs, 4-vinylbenzaldehyde (B157712) (for RAFT) and 4-vinylbenzyl chloride (for ATRP and Free Radical Polymerization), illustrating the key differences in performance.

Polymerization MethodMonomerMonomer Conversion (%)Number-Average Molecular Weight (Mn, g/mol )Polydispersity Index (PDI, Mw/Mn)Reference
RAFT 4-Vinylbenzaldehyde45 - 766,300 - 10,0001.06 - 1.17[1]
ATRP 4-Vinylbenzyl Chloride~90~20,000~1.2 - 1.5General Literature
Free Radical 4-Vinylbenzyl Azide (copolymer with Styrene)4812,5381.5[2]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for successful polymer synthesis. Below are representative protocols for each polymerization technique.

Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization of 4-Vinylbenzyl Azide

This protocol is adapted from the RAFT polymerization of the structurally similar 4-vinylbenzaldehyde[1].

Materials:

  • 4-Vinylbenzyl azide (4-VBA) (monomer)

  • S-1-dodecyl-S'-(α,α'-dimethyl-α''-acetic acid)trithiocarbonate (DDMAT) (RAFT agent)

  • 2,2'-Azobis(isobutyronitrile) (AIBN) (initiator)

  • 2-Butanone (B6335102) (solvent)

  • Nitrogen gas (for deoxygenation)

Procedure:

  • In a Schlenk flask equipped with a magnetic stir bar, dissolve 4-VBA (e.g., 1.0 g, 6.28 mmol), DDMAT (e.g., 22.9 mg, 0.0628 mmol), and AIBN (e.g., 1.03 mg, 0.00628 mmol) in 2-butanone (e.g., 2.0 mL). The molar ratio of [VBA]:[DDMAT]:[AIBN] is typically 100:1:0.1.

  • Deoxygenate the solution by bubbling with nitrogen gas for at least 30 minutes.

  • While maintaining a nitrogen atmosphere, immerse the flask in a preheated oil bath at 75°C.

  • Allow the polymerization to proceed for the desired time (e.g., 10-20 hours). Monitor the monomer conversion by taking aliquots and analyzing them via ¹H NMR spectroscopy.

  • To quench the reaction, cool the flask in an ice bath and expose the solution to air.

  • Precipitate the polymer by adding the reaction mixture dropwise into a large volume of a non-solvent (e.g., cold methanol).

  • Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum at room temperature to a constant weight.

  • Characterize the polymer for its molecular weight (Mn) and polydispersity index (PDI) using gel permeation chromatography (GPC).

Atom Transfer Radical Polymerization (ATRP) of 4-Vinylbenzyl Azide

This protocol is a general procedure for the ATRP of vinyl monomers and can be adapted for 4-VBA, using 4-vinylbenzyl chloride as a reference.

Materials:

  • 4-Vinylbenzyl azide (4-VBA) (monomer)

  • Ethyl α-bromoisobutyrate (EBiB) (initiator)

  • Copper(I) bromide (CuBr) (catalyst)

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)

  • Anisole (B1667542) (solvent)

  • Nitrogen gas (for deoxygenation)

Procedure:

  • To a dry Schlenk flask with a magnetic stir bar, add CuBr (e.g., 14.3 mg, 0.1 mmol).

  • Seal the flask and cycle between vacuum and nitrogen three times to remove oxygen.

  • Under a nitrogen atmosphere, add anisole (e.g., 2.0 mL), 4-VBA (e.g., 1.59 g, 10 mmol), and PMDETA (e.g., 20.8 µL, 0.1 mmol).

  • Stir the mixture to allow for the formation of the copper-ligand complex.

  • Deoxygenate the mixture by three freeze-pump-thaw cycles.

  • After the final thaw and under a nitrogen atmosphere, add the initiator, EBiB (e.g., 14.7 µL, 0.1 mmol).

  • Place the flask in a preheated oil bath at 90°C.

  • Monitor the reaction progress by taking samples at timed intervals for ¹H NMR and GPC analysis.

  • After the desired conversion is reached, cool the reaction to room temperature and expose it to air to quench the polymerization.

  • Dilute the mixture with a suitable solvent (e.g., THF) and pass it through a short column of neutral alumina (B75360) to remove the copper catalyst.

  • Precipitate the polymer in a non-solvent (e.g., methanol), filter, and dry under vacuum.

Free Radical Polymerization of 4-Vinylbenzyl Azide

This protocol is based on the free radical copolymerization of 4-VBA with styrene[2].

Materials:

  • 4-Vinylbenzyl azide (4-VBA) (monomer)

  • 2,2'-Azobis(isobutyronitrile) (AIBN) (initiator)

  • Toluene (B28343) (solvent)

  • Argon or Nitrogen gas (for deoxygenation)

Procedure:

  • In a Schlenk flask with a stir bar, dissolve 4-VBA (e.g., 0.96 g, 6.0 mmol) and AIBN (e.g., 0.048 g, 0.30 mmol) in toluene (e.g., 15 mL).

  • Bubble argon or nitrogen gas through the solution for 30 minutes to remove dissolved oxygen.

  • Heat the solution to 70°C in a preheated oil bath.

  • Maintain the reaction at this temperature for a set period (e.g., 14 hours).

  • Cool the reaction to room temperature and precipitate the polymer by adding the solution dropwise to a large volume of methanol.

  • Filter the resulting polymer, wash with methanol, and dry in a vacuum oven.

  • Characterize the polymer using GPC to determine Mn and PDI.

Visualization of Polymerization Mechanisms and Workflows

To further elucidate the differences between these polymerization techniques, the following diagrams, created using the DOT language, illustrate the core mechanisms and a generalized experimental workflow.

RAFT_Mechanism cluster_initiation Initiation cluster_raft RAFT Equilibrium cluster_termination Termination I Initiator (I) R Radical (R•) I->R Decomposition P1 Propagating Radical (P1•) R->P1 + M M Monomer (M) Pn Propagating Radical (Pn•) Intermediate Intermediate Radical Pn->Intermediate + CTA CTA RAFT Agent (Z-C(=S)S-R) Intermediate->Pn Fragmentation Dormant Dormant Polymer (Pn-S-C(=S)-Z) Intermediate->Dormant Fragmentation Dormant->Intermediate + Pm• R_radical Leaving Group Radical (R•) R_radical->P1 + M (Re-initiation) Pn_term Pn• Dead_Polymer Dead Polymer Pn_term->Dead_Polymer Pm_term Pm• Pm_term->Dead_Polymer Combination/Disproportionation

Caption: Mechanism of RAFT Polymerization.

ATRP_Mechanism cluster_activation Activation/Deactivation Equilibrium cluster_propagation Propagation cluster_termination Termination Dormant Dormant Species (Pn-X) Active Propagating Radical (Pn•) Dormant->Active + Activator (ka) Activator Activator (Mt^n/L) Active->Dormant + Deactivator (kdeact) Active_prop Pn• Deactivator Deactivator (X-Mt^(n+1)/L) Pnp1 P(n+1)• Active_prop->Pnp1 + M (kp) M_prop Monomer (M) Pn_term Pn• Dead_Polymer Dead Polymer Pn_term->Dead_Polymer Pm_term Pm• Pm_term->Dead_Polymer kt

Caption: Mechanism of ATRP.

FRP_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination I Initiator (I) R Radical (R•) I->R kd P1 Propagating Radical (P1•) R->P1 + M M Monomer (M) Pn Propagating Radical (Pn•) Pnp1 P(n+1)• Pn->Pnp1 + M (kp) M_prop Monomer (M) Pn_term Pn• Dead_Polymer Dead Polymer Pn_term->Dead_Polymer Pm_term Pm• Pm_term->Dead_Polymer kt (Combination/Disproportionation)

Caption: Mechanism of Free Radical Polymerization.

Polymerization_Workflow start Start: Prepare Reactants setup Assemble Reaction Vessel start->setup deoxygenate Deoxygenate Reaction Mixture (e.g., N2 bubbling, Freeze-Pump-Thaw) setup->deoxygenate polymerize Polymerization at Controlled Temperature deoxygenate->polymerize quench Quench Reaction polymerize->quench purify Purify Polymer (Precipitation, Column Chromatography) quench->purify dry Dry Polymer purify->dry characterize Characterize Polymer (GPC, NMR, etc.) dry->characterize

Caption: General Experimental Workflow.

Conclusion

The choice between RAFT, ATRP, and free radical polymerization for the synthesis of 4-VBA-containing polymers depends on the desired application and the level of control required over the polymer architecture.

  • RAFT polymerization offers excellent control over molecular weight and results in polymers with a very low polydispersity index, making it ideal for the synthesis of well-defined block copolymers and other complex architectures.[1]

  • ATRP also provides good control over the polymerization, yielding polymers with narrow molecular weight distributions. It is a robust technique for a wide range of functional monomers.

  • Free radical polymerization is the simplest of the three methods but offers limited control over the polymer's molecular weight and dispersity, typically resulting in a broad distribution of chain lengths.[2] This method may be suitable for applications where precise control over the macromolecular structure is not critical.

For applications in drug delivery and bioconjugation, where well-defined polymer structures are often essential for controlling release kinetics and biological interactions, RAFT and ATRP are the preferred methods. The data and protocols presented in this guide provide a solid foundation for researchers to embark on the synthesis of functionalized polymers derived from 4-vinylbenzyl azide.

References

Palladium vs. Nickel Catalysts: A Comparative Guide for Suzuki Coupling of 4-Vinylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of catalyst in Suzuki-Miyaura cross-coupling reactions is critical for efficiency, cost-effectiveness, and scalability. This guide provides a head-to-head comparison of palladium and nickel catalysts, focusing on their application in the synthesis of derivatives of 4-vinylbenzoic acid (4-VBA), a valuable building block in polymer chemistry and materials science.

While palladium has long been the dominant catalyst in Suzuki couplings, the rising cost and lower abundance of this precious metal have spurred the development of more sustainable alternatives. Nickel, being more earth-abundant and economical, has emerged as a promising candidate. This guide offers a data-driven comparison to aid in catalyst selection for your specific research needs.

Performance Comparison: Palladium vs. Nickel

The following table summarizes typical reaction conditions and outcomes for Suzuki-Miyaura couplings using palladium and nickel catalysts with aryl halides, providing a representative comparison for the coupling of 4-VBA. It is important to note that optimal conditions for 4-VBA may vary and require specific optimization.

ParameterPalladium Catalyst (e.g., [Pd(dppf)Cl₂])Nickel Catalyst (e.g., [Ni(dppf)Cl₂])
Catalyst Loading Typically 1-5 mol%Often requires slightly higher loading (3-10 mol%)[1]
Reaction Temperature Mild to moderate (Room temp. to 100 °C)Often requires higher temperatures (>80 °C)
Reaction Time Generally shorter reaction timesCan be longer compared to palladium
Solvent Wide range of solvents (e.g., Toluene, Dioxane, DMF)[2]Often polar aprotic solvents (e.g., Dioxane, 2-Me-THF)[3]
Base Broad base compatibility (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)[4][5]Stronger bases often preferred (e.g., K₃PO₄)[6]
Yield Generally high to excellent yieldsCan achieve high yields, but may be more substrate-dependent
Functional Group Tolerance Excellent, very broad scopeGood, but can be more sensitive to certain functional groups[7]
Cost HigherLower

Experimental Workflow

The following diagram illustrates a typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

SuzukiCouplingWorkflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Weigh Aryl Halide (e.g., 4-VBA derivative), Boronic Acid/Ester, and Base B Add to Reaction Vessel (e.g., Schlenk flask) A->B C Add Solvent B->C D Degas the Mixture (e.g., Ar sparging) C->D E Add Catalyst (Pd or Ni complex) D->E F Heat to Desired Temperature E->F G Monitor Reaction Progress (e.g., TLC, GC-MS) F->G H Cool to Room Temperature G->H I Quench Reaction H->I J Extraction I->J K Dry Organic Layer J->K L Solvent Evaporation K->L M Purification (e.g., Column Chromatography) L->M

A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocols

The following are generalized protocols for the synthesis of the precatalysts and the subsequent Suzuki-Miyaura coupling reaction. These should serve as a starting point and may require optimization for the specific substrates used.

Synthesis of [Pd(dppf)Cl₂] Precatalyst

Materials:

  • Palladium(II) chloride (PdCl₂)

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf)

  • Ethanol (B145695)

  • Schlenk flask

  • Magnetic stirrer

  • Heating mantle

Procedure:

  • Under an inert atmosphere (e.g., argon or nitrogen), suspend PdCl₂ (1.0 eq) and dppf (1.0 eq) in ethanol in a Schlenk flask.[4]

  • Heat the mixture to reflux and stir for 2 hours.[4]

  • Cool the solution to room temperature.

  • Collect the resulting orange-red precipitate by filtration.

  • Wash the solid with ethanol and then diethyl ether.

  • Dry the product under vacuum.[4]

Synthesis of [Ni(dppf)Cl₂] Precatalyst

Materials:

  • Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf)

  • Ethanol

  • Schlenk flask

  • Magnetic stirrer

  • Heating mantle

Procedure:

  • In a Schlenk flask under an inert atmosphere, prepare a solution of NiCl₂·6H₂O (1.0 eq) in ethanol.[4]

  • In a separate flask, dissolve dppf (1.0 eq) in ethanol.

  • Add the dppf solution dropwise to the stirring nickel chloride solution.[4]

  • Heat the reaction mixture to reflux and stir for 4 hours.[4]

  • Cool the mixture to room temperature.

  • Collect the resulting red crystalline precipitate by filtration.

  • Wash the solid with ethanol and diethyl ether.

  • Dry the product under vacuum.[4]

General Procedure for Suzuki-Miyaura Cross-Coupling

Materials:

  • Aryl halide (e.g., a derivative of 4-bromobenzoic acid) (1.0 eq)

  • Arylboronic acid or ester (1.1-1.5 eq)

  • Base (e.g., K₃PO₄, 2.0 eq)

  • Palladium or Nickel catalyst (1-5 mol%)

  • Solvent (e.g., 1,4-dioxane)

  • Schlenk tube or reaction vial

  • Magnetic stirrer

  • Heating block or oil bath

Procedure:

  • To a Schlenk tube containing a stir bar, add the aryl halide, arylboronic acid/ester, and base.[4]

  • Add the catalyst to the tube.

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add the degassed solvent via syringe.

  • Place the sealed tube in a preheated heating block or oil bath and stir for the designated time.

  • Monitor the reaction by a suitable technique (e.g., TLC or GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with a suitable organic solvent and wash with water.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.[4]

Conclusion

Both palladium and nickel catalysts are effective for Suzuki-Miyaura cross-coupling reactions. Palladium catalysts generally offer broader functional group tolerance and milder reaction conditions, making them a reliable choice for complex syntheses.[8][9] However, nickel catalysts present a more cost-effective and sustainable alternative, particularly for large-scale applications.[8][9] The choice between palladium and nickel will ultimately depend on the specific requirements of the reaction, including substrate scope, cost considerations, and desired reaction conditions. For the Suzuki coupling of 4-VBA, initial small-scale screening of both catalyst types is recommended to determine the optimal system for yield and efficiency.

References

A Comparative Analysis of 4-Vinylphenylboronic Acid-Based Glucose Sensors and Standard Enzymatic Methods

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of glucose monitoring, particularly for diabetes management, the quest for stable, reliable, and continuous sensing technology is paramount. While enzymatic sensors, predominantly those utilizing glucose oxidase (GOx), have long been the gold standard, they face challenges related to stability and longevity. Phenylboronic acid (PBA)-based sensors, a type of non-enzymatic sensor, have emerged as a promising alternative. This guide provides a detailed comparison of a 4-vinylphenylboronic acid (4-VPBA)-based glucose sensor against standard enzymatic methods, supported by experimental data and protocols.

The core of this technology lies in the reversible covalent binding of the boronic acid moiety to the cis-diol groups present in glucose. This interaction is not dependent on enzymatic activity, offering inherent advantages in terms of stability against environmental factors like temperature and pH changes.[1][2]

Signaling Pathway of this compound-Based Glucose Sensors

The detection mechanism of a 4-VPBA sensor is initiated by the interaction between the phenylboronic acid group and glucose. In an aqueous environment at physiological pH, the boronic acid exists in equilibrium between a neutral trigonal planar form and an anionic tetrahedral boronate form. The anionic form preferentially binds with diols, such as those on a glucose molecule, forming a stable cyclic ester. This binding event can be transduced into a measurable signal through various means, such as changes in fluorescence, volume (in the case of hydrogels), or electrochemical properties.[3][4]

G cluster_sensor 4-VPBA Sensor System cluster_analyte Analyte cluster_detection Detection PBA Phenylboronic Acid (PBA) (Trigonal, sp2) Boronate Anionic Boronate (Tetrahedral, sp3) PBA->Boronate Aqueous Physiological pH Complex PBA-Glucose Complex (Cyclic Boronate Ester) Boronate->Complex Reversible Covalent Binding Glucose Glucose (with cis-diols) Glucose->Complex Signal Measurable Signal (Optical/Electrochemical) Complex->Signal Transduction

Caption: Signaling pathway of a 4-VPBA glucose sensor.

Performance Comparison: 4-VPBA vs. Standard Enzymatic Sensors

The performance of a glucose sensor is evaluated based on several key parameters. The following table summarizes a comparison between a typical 4-VPBA based sensor and a standard glucose oxidase (GOx)-based amperometric sensor.

FeatureThis compound (4-VPBA) SensorStandard Glucose Oxidase (GOx) Sensor
Detection Principle Reversible covalent binding of boronic acid to glucose cis-diols.[5]Enzymatic oxidation of glucose by GOx, producing H₂O₂ which is then electrochemically detected.[6]
Linear Range Wide dynamic range, often from µM to M concentrations.[7]Typically linear in the physiological range (e.g., 0.025 mM to 25 mM).[7]
Sensitivity Varies with transduction method; can achieve high sensitivity (e.g., 5.91 pF/decade for some PBA sensors).[7]High sensitivity is common (e.g., 1.76 µA/mM/cm²).[7]
Response Time Generally fast, with some PBA sensors showing response times of less than 1 second.[7]Fast response, often within a few seconds (~5 s).[7]
Selectivity Can be susceptible to interference from other saccharides with cis-diols, though diboronic acid structures improve glucose selectivity.[8]Highly selective for β-D-glucose due to the specific nature of the enzyme.[9]
Stability Robust and stable; not significantly affected by moderate changes in temperature or pH.[1][2]Prone to degradation at non-optimal pH and high temperatures, which can affect enzyme activity.[9]
Reusability Excellent, due to the reversible nature of the glucose binding.[5]Limited; typically designed for single use (e.g., test strips) as the enzyme can degrade.[10]
Interference Less affected by common electroactive species like ascorbic acid and uric acid.[7]Can be affected by electroactive species, although mediator compounds and membranes are used to mitigate this.[11]

Experimental Protocols for Sensor Validation

This section outlines a general methodology for validating a 4-VPBA based glucose sensor against a standard laboratory reference method.

Objective: To assess the accuracy and reliability of the 4-VPBA sensor by comparing its glucose measurements in biological samples (e.g., human plasma) with those obtained from a reference glucose analyzer.

Materials:

  • 4-VPBA based glucose sensor and associated reader/transducer.

  • Reference glucose analyzer (e.g., YSI 2300 STAT Plus).

  • Human plasma samples.

  • Phosphate-buffered saline (PBS), pH 7.4.

  • Concentrated glucose stock solution.

  • Apparatus for pH control (e.g., CO₂ infusion system or buffer solutions).[5]

  • Centrifuge, pipettes, and standard laboratory glassware.

Methodology:

  • Sample Preparation:

    • Obtain human plasma samples. To cover a range of glucose concentrations, spike aliquots of the plasma with varying amounts of a concentrated glucose stock solution.[5]

    • Allow samples to equilibrate for at least 45 minutes to permit the mutarotation of glucose.[5]

    • Ensure all samples are maintained at a constant physiological temperature (37°C) and pH (7.4). Control pH using a buffer system or by infusing CO₂.[5]

  • Sensor Calibration and Measurement:

    • Calibrate the 4-VPBA sensor according to the manufacturer's instructions, typically using PBS solutions with known glucose concentrations.

    • Introduce the prepared plasma samples to the 4-VPBA sensor.

    • Record the sensor's output signal once it has stabilized for each sample.

  • Reference Measurement:

    • For each plasma sample, immediately measure the glucose concentration using the reference glucose analyzer. This provides the "true" glucose value for comparison.

  • Interference Study (Optional but Recommended):

    • Prepare plasma samples containing known concentrations of potentially interfering substances (e.g., ascorbic acid, uric acid, common drugs like acetaminophen).[5]

    • Measure the glucose concentration of these samples using both the 4-VPBA sensor and the reference analyzer to assess the sensor's selectivity.

  • Data Analysis:

    • Plot the glucose concentrations measured by the 4-VPBA sensor against the values obtained from the reference analyzer.

    • Perform a linear regression analysis to determine the correlation coefficient (R²), slope, and intercept. An R² value close to 1 indicates a strong correlation.

    • Utilize Clarke Error Grid (CEG) or Parkes Error Grid analysis to evaluate the clinical accuracy of the sensor's measurements. This grid categorizes data points into zones representing different levels of clinical risk, from accurate to potentially dangerous.[11]

Experimental Validation Workflow

The following diagram illustrates the logical flow of the validation process, from sample preparation through to clinical accuracy assessment.

G cluster_prep Sample Preparation cluster_measure Measurement cluster_analysis Data Analysis cluster_result Result Plasma Human Plasma Samples Spike Spike with Glucose (& Varying Concentrations) Plasma->Spike Equilibrate Equilibrate & Control (pH 7.4, 37°C) Spike->Equilibrate VPBA_Sensor Measure with 4-VPBA Sensor Ref_Analyzer Measure with Reference Analyzer Plot Plot Sensor vs. Reference VPBA_Sensor->Plot Ref_Analyzer->Plot Regression Linear Regression (R²) Plot->Regression ErrorGrid Clarke/Parkes Error Grid Analysis Regression->ErrorGrid Validation Sensor Validation (Accuracy & Reliability) ErrorGrid->Validation

Caption: Workflow for validating a 4-VPBA sensor.

Conclusion

This compound-based glucose sensors present a compelling alternative to traditional enzymatic methods. Their primary advantages lie in their inherent stability, reusability, and the reversible nature of their sensing mechanism, which makes them particularly well-suited for applications in continuous glucose monitoring (CGM).[5][12] While selectivity can be a challenge compared to the high specificity of enzymes like glucose oxidase, ongoing research into structures like diboronic acids is actively addressing this limitation.[8][13] The validation of these sensors against established standard methods is crucial for their translation into clinical and research settings, ensuring they meet the rigorous accuracy and reliability standards required for effective glucose management.

References

A Comparative Analysis of Poly(4-vinylbenzyl boronic acid) and Other Glucose-Responsive Polymers for Drug Delivery Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a suitable glucose-responsive polymer is a critical step in the design of self-regulated drug delivery systems, particularly for diabetes management. This guide provides an objective comparison of poly(4-vinylbenzyl boronic acid) (poly(4-VBA)) with other prominent glucose-responsive polymers, supported by experimental data on their performance characteristics.

Glucose-responsive polymers are a class of "smart" materials that can undergo physicochemical changes in response to varying glucose concentrations. This unique property makes them ideal candidates for developing closed-loop insulin (B600854) delivery systems that mimic the function of a healthy pancreas. These systems can automatically release insulin when blood glucose levels are high and cease release when levels return to normal, thus minimizing the risks of hyperglycemia and hypoglycemia. The primary mechanisms governing glucose-responsiveness in polymers are based on three main recognition elements: phenylboronic acid (PBA) and its derivatives, the enzyme glucose oxidase (GOx), and the protein concanavalin (B7782731) A (Con A).

This comparative study focuses on poly(4-VBA), a prominent member of the PBA-based polymer family, and evaluates its performance against GOx- and Con A-based systems. The comparison will cover key performance indicators including glucose sensitivity, response time, and biocompatibility.

Performance Comparison of Glucose-Responsive Polymers

The efficacy of a glucose-responsive polymer is determined by several key parameters. The following tables summarize the available quantitative data for poly(4-VBA) and other representative glucose-responsive polymers.

Polymer SystemGlucose-Responsive RangeResponse TimeBiocompatibility/Cytotoxicity
Poly(4-vinylbenzyl boronic acid) (poly(4-VBA)) based
p(NIPAM-4-VP-PBA) MicrogelsEffective at physiological pH-Generally considered biocompatible, though specific data on poly(4-VBA) homopolymers is limited.
PHEMA-PBA Hydrogel4 mM - 12 mM-Biocompatible polymer backbone (PHEMA).
Glucose Oxidase (GOx) based
GOx/Catalase in Chitosan MicrogelsResponds to changes from normal (5.6 mM) to hyperglycemic conditionsFast, swelling facilitates rapid insulin releaseChitosan is biocompatible. H₂O₂ byproduct can be cytotoxic if not managed.
Concanavalin A (Con A) based
Con A-Dextran Hydrogel-Response time is influenced by glucose diffusion into the hydrogel matrix.Potential for immunogenicity and toxicity.

Signaling Pathways and Mechanisms of Action

The glucose-sensing mechanism varies significantly between the different classes of polymers. These differences fundamentally impact their performance characteristics.

Phenylboronic Acid (PBA)-Based Polymers (e.g., Poly(4-VBA))

PBA-containing polymers, such as poly(4-VBA), respond to glucose through the reversible formation of covalent bonds between the boronic acid groups and the diol groups of glucose. This interaction leads to a change in the polymer's properties, such as its hydrophilicity, charge, and swelling behavior, which can be harnessed to control the release of an encapsulated drug like insulin.

PBA_Glucose_Sensing cluster_PBA PBA-based Polymer PBA_hydrophobic Hydrophobic State (Low Glucose) PBA_hydrophilic Hydrophilic State (High Glucose) PBA_hydrophobic->PBA_hydrophilic Glucose Binding PBA_hydrophilic->PBA_hydrophobic Glucose Dissociation Drug_Release Drug Release PBA_hydrophilic->Drug_Release Swelling/Dissolution Glucose Glucose

PBA-Glucose Interaction Pathway
Glucose Oxidase (GOx)-Based Polymers

GOx-based systems utilize an enzymatic reaction. The glucose oxidase enzyme catalyzes the oxidation of glucose to gluconic acid and hydrogen peroxide. The resulting local decrease in pH or the presence of hydrogen peroxide can trigger a response in a pH-sensitive or H₂O₂-sensitive polymer matrix, leading to drug release.

GOx_Sensing_Pathway Glucose Glucose GOx Glucose Oxidase (GOx) Glucose->GOx Oxidation Gluconic_Acid Gluconic Acid GOx->Gluconic_Acid pH_Drop Local pH Decrease Gluconic_Acid->pH_Drop Polymer_Matrix pH-Sensitive Polymer Matrix pH_Drop->Polymer_Matrix Triggers Swelling/Degradation Drug_Release Drug Release Polymer_Matrix->Drug_Release

GOx-Mediated Glucose Sensing
Concanavalin A (Con A)-Based Polymers

Con A is a plant-derived protein that specifically binds to glucose and other sugars. In these systems, Con A is often used to crosslink a polymer network containing glucose moieties. In the presence of free glucose, a competitive displacement reaction occurs, where free glucose binds to Con A, leading to the dissociation of the polymer network and subsequent drug release.

ConA_Sensing_Pathway cluster_ConA Con A-Polymer Network ConA_Crosslinked Crosslinked State (Low Glucose) ConA_Dissociated Dissociated State (High Glucose) ConA_Crosslinked->ConA_Dissociated Competitive Binding ConA_Dissociated->ConA_Crosslinked Glucose Depletion Drug_Release Drug Release ConA_Dissociated->Drug_Release Network Disruption Glucose Free Glucose

Con A Competitive Binding Mechanism

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate comparison of different glucose-responsive polymers.

Synthesis of Poly(4-vinylbenzyl boronic acid) (Poly(4-VBA))

A common method for the synthesis of poly(4-VBA) is through the polymerization of a protected monomer followed by deprotection. A detailed protocol for the synthesis of the precursor, poly(vinylbenzyl chloride), is provided below, which can then be converted to poly(4-VBA).

Synthesis of Poly(vinylbenzyl chloride) (PVBC)

  • Materials: 4-vinylbenzyl chloride (VBC) monomer, initiator (e.g., benzoyl peroxide), solvent (e.g., toluene, THF).

  • Procedure:

    • Dissolve the VBC monomer and initiator in the chosen solvent in a reaction flask.

    • Purge the solution with an inert gas (e.g., nitrogen or argon) to remove oxygen.

    • Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and stir for a specified time (e.g., 24-48 hours).

    • Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., cold methanol).

    • Filter and dry the resulting polymer to obtain PVBC.

Subsequent conversion to poly(4-VBA) typically involves a reaction with a boronic ester precursor followed by hydrolysis.

In Vitro Drug Release Assay

This protocol outlines a general procedure to compare the glucose-responsive drug release profiles of different polymer formulations.

Procedure:

  • Preparation of Drug-Loaded Polymers: Encapsulate a model drug (e.g., insulin or a fluorescent dye) within the different polymer matrices (poly(4-VBA), GOx-based, and Con A-based).

  • Release Study Setup:

    • Place a known amount of the drug-loaded polymer into a dialysis bag with a suitable molecular weight cut-off.

    • Immerse the dialysis bag in a release medium (e.g., phosphate-buffered saline, pH 7.4) with varying glucose concentrations (e.g., 0 mM, 5 mM, 10 mM, 20 mM) maintained at 37 °C.

  • Sampling and Analysis:

    • At predetermined time intervals, withdraw aliquots from the release medium.

    • Replenish the withdrawn volume with fresh release medium to maintain sink conditions.

    • Quantify the concentration of the released drug in the aliquots using a suitable analytical technique (e.g., HPLC, UV-Vis spectroscopy).

  • Data Analysis: Plot the cumulative drug release as a function of time for each polymer at different glucose concentrations to compare their release kinetics and glucose sensitivity.

Drug_Release_Workflow cluster_prep Preparation cluster_release Release Study cluster_analysis Analysis Load_Drug Load Drug into Polymers Dialysis Place in Dialysis Bag Load_Drug->Dialysis Incubate Incubate in Release Media (Varying Glucose) Dialysis->Incubate Sample Collect Aliquots Incubate->Sample Quantify Quantify Drug Concentration Sample->Quantify Plot Plot Release Profile Quantify->Plot

Experimental Workflow for Drug Release
Cell Viability Assay

The biocompatibility of the polymers is a critical factor for their in vivo applications. The MTT assay is a common method to assess cell viability.

Procedure:

  • Cell Culture: Seed a suitable cell line (e.g., human fibroblasts) in a 96-well plate and incubate until they adhere.

  • Polymer Exposure: Treat the cells with different concentrations of the polymers (poly(4-VBA), GOx-based, and Con A-based) and incubate for a specified period (e.g., 24, 48, 72 hours).

  • MTT Assay:

    • Add MTT solution to each well and incubate to allow the formation of formazan (B1609692) crystals by viable cells.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Measurement: Measure the absorbance of the solution at a specific wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells to determine the cytotoxicity of each polymer.

Conclusion

The choice of a glucose-responsive polymer for drug delivery applications depends on a careful consideration of its performance characteristics. Phenylboronic acid-based polymers like poly(4-VBA) offer the advantage of a direct and reversible chemical interaction with glucose. GOx-based systems provide high sensitivity due to the enzymatic amplification of the glucose signal, but the generation of byproducts and oxygen dependence are important considerations. Con A-based systems exhibit high specificity for glucose, but the potential for immunogenicity of the protein component needs to be addressed.

Further research focusing on direct comparative studies under standardized conditions is crucial to fully elucidate the relative advantages and disadvantages of each polymer class and to guide the rational design of next-generation glucose-responsive drug delivery systems. The experimental protocols and comparative data presented in this guide provide a foundational framework for researchers in this field.

A Comparative Guide to the Selectivity of 4-Vinylphenylboronic Acid Sensors for Glucose

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and diagnostics, the precise detection of glucose is a critical endeavor. 4-Vinylphenylboronic acid (4-VPBA) has emerged as a promising functional monomer in the design of synthetic glucose sensors. This guide provides an objective comparison of the selectivity of 4-VPBA-based sensors for glucose over other physiologically relevant sugars, supported by experimental data and detailed protocols.

Understanding the Challenge: The Inherent Affinity of Phenylboronic Acids

Phenylboronic acids (PBAs) function as glucose sensors through the reversible formation of cyclic esters with the cis-diol moieties of sugars. However, a significant challenge in the development of PBA-based glucose sensors is their inherent binding preference. Generally, monoboronic acids exhibit a higher affinity for fructose (B13574) than for glucose. This is attributed to the higher proportion of the furanose form in fructose, which presents a conformationally favorable cis-diol arrangement for binding with the boronic acid group. The typical binding affinity of simple phenylboronic acids for common monosaccharides follows the order: fructose > galactose > mannose > glucose.

To overcome this limitation and enhance glucose selectivity, 4-VPBA is often copolymerized into hydrogel networks. The polymer architecture and the incorporation of other functional monomers can modulate the binding environment to favor glucose interaction.

Quantitative Comparison of Sugar Binding Affinity

While specific binding constant data for a pure 4-VPBA sensor is not extensively documented in comparative studies, the following table presents representative binding constant data for a diboronic acid sensor, which illustrates the efforts to engineer glucose selectivity. It is important to note that these values can vary significantly based on the specific sensor formulation, pH, and temperature.

SugarBinding Constant (K) in M⁻¹ (for a diboronic acid sensor)
Glucose960
Fructose760
Galactose660
Mannose70

Note: This data is for a specific diboronic acid sensor and serves to illustrate the potential for enhanced glucose selectivity through molecular design. The development of sensors with high glucose selectivity often involves creating a specific binding pocket that accommodates the geometry of glucose.

Signaling Pathway of a 4-VPBA-Based Holographic Sensor

The signaling mechanism in a 4-VPBA-based holographic glucose sensor relies on the change in the physical properties of a hydrogel in response to glucose binding. This change is then translated into a measurable optical signal.

G cluster_sensor Sensor Hydrogel Matrix cluster_binding Glucose Binding cluster_response Sensor Response 4VPBA This compound (4-VPBA) Hydrogel Polymer Hydrogel 4VPBA->Hydrogel Copolymerized into Complex Boronate Ester Complex Swelling Hydrogel Swelling Hydrogel->Swelling Volume Change Hologram Embedded Hologram Hologram->Hydrogel Embedded within Glucose Glucose Glucose->4VPBA Binds to cis-diols Wavelength_Shift Diffraction Wavelength Shift Swelling->Wavelength_Shift Alters Hologram Lattice Spacing

Caption: Signaling pathway of a 4-VPBA holographic glucose sensor.

Experimental Protocols

Synthesis of a 4-VPBA-Based Glucose-Responsive Hydrogel

This protocol describes the synthesis of a poly(acrylamide-co-4-vinylphenylboronic acid) hydrogel, a common platform for glucose sensing.

Materials:

  • Acrylamide (B121943) (AAm)

  • This compound (4-VPBA)

  • N,N'-Methylenebis(acrylamide) (BIS) (crosslinker)

  • Ammonium persulfate (APS) (initiator)

  • N,N,N',N'-Tetramethylethylenediamine (TEMED) (accelerator)

  • Deionized water

  • Phosphate-buffered saline (PBS) at pH 7.4

Procedure:

  • Monomer Solution Preparation: In a flask, dissolve acrylamide and 4-VPBA in deionized water to the desired molar ratio. A typical composition could be 80 mol% AAm and 20 mol% 4-VPBA.

  • Crosslinker Addition: Add the crosslinker, BIS, to the monomer solution. The amount of crosslinker will determine the mechanical properties of the hydrogel.

  • Initiator and Accelerator: Degas the solution with nitrogen for 30 minutes to remove dissolved oxygen, which can inhibit polymerization. Add the initiator (APS) and accelerator (TEMED) to the solution to initiate the free-radical polymerization.

  • Polymerization: Quickly pour the solution into a mold (e.g., between two glass plates with a spacer) and allow it to polymerize at room temperature for several hours.

  • Washing: After polymerization, carefully remove the hydrogel from the mold and wash it extensively with deionized water and then with PBS (pH 7.4) to remove any unreacted monomers and other impurities. The hydrogel is now ready for selectivity studies.

Evaluation of Sugar Selectivity via Swelling Studies

This protocol outlines a method to determine the selectivity of the synthesized hydrogel for glucose over other sugars by measuring the change in its swelling ratio.

Materials:

  • Synthesized poly(AAm-co-4-VPBA) hydrogel discs of uniform size

  • Phosphate-buffered saline (PBS) at pH 7.4

  • Stock solutions of glucose, fructose, galactose, and mannose in PBS (e.g., 1 M)

  • Millimeter-scale caliper or imaging system for measuring hydrogel diameter

Procedure:

  • Equilibration: Place the pre-weighed and measured hydrogel discs in PBS (pH 7.4) and allow them to equilibrate until a constant weight and size are achieved. Record these as the initial values (W₀ and D₀).

  • Sugar Solutions: Prepare a series of sugar solutions of varying concentrations (e.g., 1 mM, 5 mM, 10 mM, 20 mM) for glucose, fructose, galactose, and mannose in PBS (pH 7.4).

  • Incubation: Place one equilibrated hydrogel disc into each sugar solution. Ensure the volume of the solution is sufficient to fully immerse the hydrogel.

  • Measurement: At regular time intervals (e.g., every 30 minutes) for a total of several hours, remove the hydrogel discs from the solutions, gently blot the surface to remove excess water, and measure their diameter (D) using a caliper or an imaging system.

  • Swelling Ratio Calculation: Calculate the swelling ratio (SR) at each time point and for each sugar concentration using the formula: SR = (D / D₀)³.

  • Data Analysis: Plot the equilibrium swelling ratio (the SR value when it becomes constant) against the sugar concentration for each sugar. The sugar that induces the largest change in the swelling ratio at a given concentration is the one the sensor is most responsive to. The relative responsiveness can be used as a measure of selectivity.

Experimental Workflow

The following diagram illustrates the workflow for synthesizing and evaluating the selectivity of a 4-VPBA-based glucose sensor.

G cluster_synthesis Hydrogel Synthesis cluster_evaluation Selectivity Evaluation Monomer_Prep Prepare Monomer Solution (AAm, 4-VPBA) Crosslinker Add Crosslinker (BIS) Monomer_Prep->Crosslinker Initiation Add Initiator/Accelerator (APS/TEMED) Crosslinker->Initiation Polymerization Polymerize in Mold Initiation->Polymerization Washing Wash Hydrogel Polymerization->Washing Equilibration Equilibrate Hydrogel in PBS Washing->Equilibration Incubation Incubate Hydrogel in Sugar Solutions Equilibration->Incubation Sugar_Solutions Prepare Sugar Solutions (Glucose, Fructose, etc.) Sugar_Solutions->Incubation Measurement Measure Swelling Ratio Incubation->Measurement Analysis Analyze and Compare Responsiveness Measurement->Analysis

A Comparative Guide to the Biocompatibility of Poly(4-vinylphenylboronic acid) Hydrogels

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the biocompatibility of novel biomaterials is paramount. This guide provides an objective comparison of the biocompatibility of poly(4-vinylphenylboronic acid) (P4VPBA) hydrogels with commonly used alternatives: polyethylene (B3416737) glycol (PEG), hyaluronic acid (HA), and alginate hydrogels. The information is supported by experimental data and detailed methodologies to aid in the selection of appropriate materials for various biomedical applications.

Poly(this compound) (P4VPBA) hydrogels are emerging as promising biomaterials due to their unique glucose-responsive properties. However, a thorough assessment of their biocompatibility is crucial before their widespread adoption in drug delivery and tissue engineering. This guide synthesizes available data on the cytotoxicity, in vivo inflammatory response, and hemocompatibility of P4VPBA hydrogels and compares them with established biomaterials.

In Vitro Cytotoxicity Assessment

The initial evaluation of a biomaterial's biocompatibility is often its effect on cell viability and proliferation. Standard assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay are employed to quantify the metabolic activity of cells cultured in the presence of the material, which is indicative of their health.

While specific quantitative data for P4VPBA hydrogels is still emerging in the literature, studies on similar boronic acid-containing polymers suggest good cytocompatibility. For comparison, a summary of typical cell viability data for alternative hydrogels is presented below.

Hydrogel MaterialCell LineAssayCell Viability (%)Reference
Polyethylene Glycol (PEG)L929 (mouse fibroblasts)CCK-8>95%[1]
Hyaluronic Acid (HA)Human Dermal FibroblastsAlamar Blue~100-120%[2]
AlginateL929 (mouse fibroblasts)MTT>90%[3]

Note: The biocompatibility of hydrogels can be influenced by factors such as the crosslinking method, purity of the materials, and the presence of any residual monomers or solvents.

In Vivo Biocompatibility and Inflammatory Response

The implantation of a biomaterial into a living organism elicits a host response, which can range from mild and transient inflammation to a chronic foreign body reaction. The inflammatory response to implanted hydrogels is a critical aspect of their biocompatibility.

Studies involving the subcutaneous implantation of hyaluronic acid-based hydrogels in mice have shown no significant chronic inflammation after 28 days.[2][4] The inflammatory response to biomaterials is often characterized by the presence of inflammatory cells such as macrophages at the implantation site.

For P4VPBA hydrogels, it is anticipated that the in vivo response would be mild, in line with other biocompatible polymers. However, specific studies quantifying inflammatory markers such as interleukins (e.g., IL-6, IL-10) and tumor necrosis factor-alpha (TNF-α) at the implantation site of P4VPBA hydrogels are needed for a definitive comparison.

Hemocompatibility

For applications where the hydrogel may come into contact with blood, such as in drug delivery systems or as coatings for medical devices, hemocompatibility is a critical parameter. The hemolytic potential of a material, or its ability to rupture red blood cells, is a key indicator of its blood compatibility.

Hydrogels made from natural polymers like alginate have demonstrated good hemocompatibility, with hemolysis rates well below the acceptable threshold of 5%.[5] Similarly, poly(vinyl alcohol) (PVA), a synthetic polymer often used in hydrogel formulations, has been shown to be non-hemolytic.[6] While specific hemolysis data for P4VPBA hydrogels is not widely available, it is a crucial parameter to be assessed for its safe use in blood-contacting applications.

Experimental Protocols

To ensure reproducibility and accurate comparison of biocompatibility data, standardized experimental protocols are essential. Below are detailed methodologies for key biocompatibility assays.

MTT Cytotoxicity Assay Protocol

The MTT assay is a colorimetric assay for assessing cell metabolic activity.

MTT_Assay_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_assay Assay P1 Seed cells in a 96-well plate P2 Incubate for 24h to allow cell attachment P1->P2 P3 Prepare hydrogel extracts by incubating hydrogels in cell culture medium P2->P3 E1 Replace culture medium with hydrogel extracts P3->E1 E2 Incubate for 24, 48, or 72h E1->E2 A1 Add MTT solution to each well E2->A1 A2 Incubate for 4h A1->A2 A3 Add solubilization solution (e.g., DMSO) A2->A3 A4 Measure absorbance at 570 nm A3->A4

MTT Assay Workflow Diagram
In Vivo Subcutaneous Implantation Protocol

This protocol outlines the general procedure for assessing the in vivo biocompatibility of hydrogels.

InVivo_Implantation_Workflow cluster_prep Pre-Implantation cluster_implant Implantation cluster_post Post-Implantation Analysis Pre1 Sterilize hydrogel samples Pre2 Anesthetize animal model (e.g., mouse or rat) Pre1->Pre2 Imp1 Make a small incision on the dorsal side Pre2->Imp1 Imp2 Create a subcutaneous pocket Imp1->Imp2 Imp3 Insert the hydrogel implant Imp2->Imp3 Imp4 Suture the incision Imp3->Imp4 Post1 Monitor animals for signs of inflammation Imp4->Post1 Post2 Euthanize animals at predetermined time points Post1->Post2 Post3 Excise the implant and surrounding tissue Post2->Post3 Post4 Perform histological analysis (e.g., H&E staining) Post3->Post4 Post5 Analyze inflammatory markers (e.g., cytokine levels) Post3->Post5

In Vivo Implantation Workflow
Hemolysis Assay Protocol (ASTM F756-00)

This protocol is a standard method for assessing the hemolytic properties of materials.

Hemolysis_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis HP1 Prepare hydrogel extracts or use direct contact HP2 Collect fresh human blood and prepare a red blood cell suspension HP1->HP2 HI1 Incubate hydrogel sample with red blood cell suspension HP2->HI1 HI2 Include positive (water) and negative (saline) controls HI1->HI2 HA1 Centrifuge the samples HI2->HA1 HA2 Measure the absorbance of the supernatant at 540 nm HA1->HA2 HA3 Calculate the percentage of hemolysis HA2->HA3

Hemolysis Assay Workflow

Signaling Pathways in Biocompatibility

The interaction of a biomaterial with host tissues can trigger various signaling pathways that mediate the inflammatory and wound healing responses. A simplified representation of key pathways is shown below.

Signaling_Pathways Biomaterial Biomaterial Implantation Protein_Adsorption Protein Adsorption Biomaterial->Protein_Adsorption Cell_Adhesion Cell Adhesion (e.g., Macrophages) Protein_Adsorption->Cell_Adhesion Inflammatory_Response Inflammatory Response Cell_Adhesion->Inflammatory_Response Cytokine_Release Cytokine Release (e.g., TNF-α, IL-6) Inflammatory_Response->Cytokine_Release Wound_Healing Wound Healing Inflammatory_Response->Wound_Healing Fibrous_Capsule Fibrous Capsule Formation Wound_Healing->Fibrous_Capsule

Simplified Signaling Pathway in Biocompatibility

References

The Two Faces of Innovation: A Comparative Guide to the In Vitro and In Vivo Performance of 4-VBA Based Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

Researchers are increasingly turning to 4-vinylbenzyl boronic acid (4-VBA) and its derivatives to engineer intelligent drug delivery systems, particularly for glucose-responsive applications like insulin (B600854) delivery. These "smart" systems promise to release therapeutic payloads in response to specific physiological cues, offering a more precise and effective treatment paradigm. However, the journey from a successful in-vitro experiment to a functional in-vivo reality is fraught with challenges. This guide provides a comprehensive comparison of the in-vitro and in-vivo performance of 4-VBA based drug delivery systems, supported by experimental data and detailed protocols to aid researchers in navigating this complex landscape.

The core of 4-VBA's functionality lies in the boronic acid moiety, which can form reversible covalent bonds (boronate esters) with cis-diols—a structural feature found in molecules like glucose. This interaction allows for the design of polymers and nanoparticles that can swell, disassemble, or otherwise change their structure in the presence of glucose, triggering the release of an encapsulated drug. While in-vitro tests often demonstrate elegant and highly sensitive glucose-responsive release, the complex and dynamic in-vivo environment presents a host of variables that can significantly alter a system's performance.

In Vitro Performance Analysis: The Controlled Environment

In vitro studies are crucial for the initial characterization and optimization of 4-VBA based drug delivery systems. These experiments, conducted in a controlled laboratory setting, allow for the precise measurement of key performance indicators. As a case study, we will examine data from a system based on poly(3-acrylamidophenylboronic acid-block-N-vinylcaprolactam) [p(AAPBA-b-NVCL)] nanoparticles, a close structural and functional analog of 4-VBA based polymers, for insulin delivery.

These nanoparticles demonstrate high encapsulation efficiency and a distinct glucose-dependent release profile. In a simulated physiological environment (PBS, pH 7.4), the cumulative insulin release increases significantly with rising glucose concentrations, showcasing the system's "smart" capabilities.[1]

Parameterp(AAPBA)p(AAPBA-b-NVCL)1p(AAPBA-b-NVCL)2p(AAPBA-b-NVCL)3p(AAPBA-b-NVCL)4
Loading Capacity (LC %) ~13%~13%~13%~13%~13%
Encapsulation Efficiency (EE %) ~80%~70%~70%~70%~70%

Table 1: Drug Loading and Encapsulation Efficiency. Data for insulin-loaded nanoparticles based on a 4-VBA analog (AAPBA). The introduction of the NVCL block slightly reduces encapsulation efficiency but improves glucose sensitivity.

Glucose ConcentrationCumulative Insulin Release (%) after 12h
0 mg/mL ~8%
1 mg/mL ~20%
2 mg/mL ~30%
3 mg/mL ~33%

Table 2: In Vitro Glucose-Responsive Insulin Release. Cumulative release from p(AAPBA-b-NVCL) nanoparticles shows a clear correlation with increasing glucose concentration, confirming the stimuli-responsive mechanism.[1]

In Vivo Performance Analysis: The Complexity of a Living System

Translating promising in-vitro results to in-vivo efficacy is the ultimate goal and the greatest hurdle. The physiological environment introduces factors such as protein adsorption (opsonization), rapid clearance by the reticuloendothelial system, and variable local glucose concentrations, which can dampen or alter the responsiveness of the delivery system.

In-vivo studies using diabetic mouse models have shown that these boronic acid-based nanoparticles can effectively lower blood glucose levels for an extended period.[1] However, the release kinetics and duration of action can differ from in-vitro predictions. While in-vitro tests might show a response over several hours, the in-vivo hypoglycemic effect of a single injection can last for several days, though with varying efficacy depending on the specific polymer composition.[1]

Time Post-Injection (hours)Saline Group (mg/dL)Free Insulin Group (mg/dL)p(AAPBA-b-NVCL) NP Group (mg/dL)
0 ~450~450~450
12 ~430~150~120
24 ~440~380~110
48 ~450~420~130
72 ~460~440~150
96 ~450~450~200

Table 3: In Vivo Hypoglycemic Effect in Diabetic Mice. Blood glucose levels following a single subcutaneous injection. The nanoparticle (NP) group shows a sustained reduction in blood glucose for over 96 hours, a significant improvement over free insulin.[1]

Comparison with Alternative Stimuli-Responsive Systems

4-VBA based systems are part of a broader class of glucose-responsive platforms. The main alternatives include systems based on the enzyme glucose oxidase (GOx) and the glucose-binding protein Concanavalin A (Con A). Each has distinct mechanisms and associated advantages and disadvantages.

System TypeMechanism of ActionAdvantagesDisadvantages
Boronic Acid (e.g., 4-VBA) Reversible covalent bonding with glucose diols, causing swelling or dissociation.High stability, non-protein based (low immunogenicity), reversible response.[2]Potential for interaction with other diol-containing biomolecules, lower sensitivity compared to enzymes.
Glucose Oxidase (GOx) Enzymatic conversion of glucose to gluconic acid, lowering local pH to trigger release from a pH-sensitive carrier.High specificity and sensitivity to glucose.Potential for immunogenicity, generation of H2O2 as a byproduct, requires co-encapsulation of catalase.
Concanavalin A (Con A) Competitive displacement of glycosylated insulin from Con A binding sites by free glucose.High specificity for glucose.Potential for immunogenicity and toxicity, protein instability, irreversible aggregation.

Table 4: Comparison of Major Glucose-Responsive Drug Delivery Systems.

Experimental Protocols & Methodologies

Detailed and reproducible experimental design is the bedrock of reliable data. Below are standardized protocols for the synthesis and evaluation of 4-VBA based drug delivery nanoparticles.

Protocol 1: Synthesis of 4-VBA Copolymer Nanoparticles
  • Monomer Preparation: Dissolve 4-vinylbenzyl boronic acid (4-VBA) and a co-monomer (e.g., N-vinylcaprolactam) in an appropriate solvent such as dimethylformamide (DMF).

  • Initiator Addition: Add a free-radical initiator, for example, 2,2'-azobisisobutyronitrile (AIBN).

  • Polymerization: Purge the solution with nitrogen gas for 30 minutes to remove oxygen. Seal the reaction vessel and heat to 70°C for 24 hours.

  • Purification: Precipitate the resulting polymer by adding the reaction mixture to a non-solvent like diethyl ether. Redissolve the polymer in a minimal amount of solvent and re-precipitate. Repeat this process three times.

  • Nanoparticle Formation: Dissolve the purified polymer in a suitable solvent. Add this solution dropwise to a large volume of deionized water under vigorous stirring to induce self-assembly into nanoparticles via nanoprecipitation.

  • Characterization: Analyze the resulting nanoparticles for size and morphology using Dynamic Light Scattering (DLS) and Transmission Electron Microscopy (TEM).

Protocol 2: In Vitro Glucose-Responsive Drug Release Study
  • Drug Loading: Dissolve the synthesized nanoparticles and the drug (e.g., insulin) in a phosphate-buffered saline (PBS) solution (pH 7.4). Incubate the mixture for several hours to allow for drug encapsulation.

  • Purification: Remove the unloaded, free drug by centrifugation or dialysis.

  • Release Assay: Resuspend the drug-loaded nanoparticles in separate PBS solutions (pH 7.4) containing varying, physiologically relevant concentrations of glucose (e.g., 0 mg/mL, 100 mg/dL, 400 mg/dL).

  • Incubation: Place the samples in a shaking incubator at 37°C.

  • Sampling: At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each sample. Separate the nanoparticles from the supernatant by centrifugation.

  • Quantification: Measure the concentration of the released drug in the supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or a protein assay (e.g., BCA assay for insulin).

  • Data Analysis: Calculate the cumulative percentage of drug released at each time point for each glucose concentration.

Visualizing the Mechanisms and Workflows

To better understand the underlying principles and processes, the following diagrams have been generated using the DOT language.

GlucoseResponsiveMechanism cluster_System 4-VBA Polymer Matrix cluster_Environment Physiological Environment cluster_Response Responsive Release Polymer Polymer Backbone (Hydrophobic Core) BoronicAcid Boronic Acid (B(OH)₂) Polymer->BoronicAcid functionalized with Drug Encapsulated Drug (e.g., Insulin) Complex Boronate Ester Complex (Hydrophilic) BoronicAcid->Complex Binds to Glucose Glucose (cis-diol) Glucose->Complex Swelling Matrix Swelling /Dissociation Complex->Swelling Causes ReleasedDrug Released Drug Swelling->ReleasedDrug Leads to

Caption: Glucose-responsive release mechanism of a 4-VBA based drug delivery system.

ExperimentalWorkflow synthesis 1. Polymer Synthesis (4-VBA + Co-monomer) purification 2. Polymer Purification (Precipitation/Dialysis) synthesis->purification np_formation 3. Nanoparticle Formation (Self-assembly) purification->np_formation char_phys 4. Physicochemical Characterization (DLS, TEM, Zeta Potential) np_formation->char_phys drug_loading 5. Drug Loading (e.g., Insulin) np_formation->drug_loading invitro_cyto 8. In Vitro Cytotoxicity (e.g., MTT Assay) np_formation->invitro_cyto char_load 6. Quantify Loading (LC% & EE%) drug_loading->char_load invitro_release 7. In Vitro Release Study (Varying Glucose Levels) drug_loading->invitro_release animal_model 9. In Vivo Study (Diabetic Animal Model) invitro_release->animal_model If promising invitro_cyto->animal_model If biocompatible admin 10. Administration (e.g., Subcutaneous Injection) animal_model->admin monitoring 11. Monitoring (Blood Glucose, Biodistribution) admin->monitoring histology 12. Histological Analysis (Toxicity Assessment) monitoring->histology

Caption: Experimental workflow for evaluating 4-VBA based drug delivery systems.

References

Benchmarking the efficiency of different boronic acids in a specific cross-coupling reaction

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and organic synthesis, the selection of the appropriate boronic acid derivative is a critical factor that dictates the efficiency, yield, and practicality of Suzuki-Miyaura cross-coupling reactions. This guide provides an objective comparison of the performance of various boronic acids and their ester counterparts, supported by experimental data, to aid in this crucial decision-making process.

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high functional group tolerance and stereospecificity.[1] The choice of the boron-containing reagent, be it a free boronic acid or a more stable boronic ester, significantly impacts the reaction's outcome. Generally, a trade-off exists between the high reactivity of boronic acids and the enhanced stability of boronate esters.[2] Boronic acids are often more reactive, leading to faster reaction times, but can be prone to decomposition pathways like protodeboronation.[2][3] Conversely, boronate esters, such as pinacol (B44631) esters, offer greater stability, simplifying handling and purification, though sometimes at the cost of a slower reaction rate.[2]

Quantitative Performance Comparison

The efficiency of different boronic acid derivatives in the Suzuki-Miyaura cross-coupling is fundamentally linked to the kinetics of the transmetalation step in the catalytic cycle. The following tables summarize quantitative data from various studies, comparing reaction yields, times, and relative rates for a selection of boronic acids and their esters under specified conditions.

Table 1: Comparison of Reaction Yields and Times for Different Boronic Esters in a B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction.

EntryBoronic EsterAryl HalideProductYield (%)Time
1n-Butylboronic acid neopentylglycol ester2-Bromonaphthalene2-(n-Butyl)naphthalene94%20 min
2Methylboronic acid neopentylglycol ester2-Bromonaphthalene2-Methylnaphthalene85%20 min
3Cyclopropylboronic acid neopentylglycol ester2-Bromonaphthalene2-Cyclopropylnaphthalene91%20 min
4Phenethylboronic acid neopentylglycol ester4-Bromoacetophenone4-Phenethylacetophenone70%20 min

Data sourced from a study on rapid, homogeneous, B-alkyl Suzuki–Miyaura cross-coupling.[4]

Table 2: Relative Rates of Transmetalation for Various Boron Reagents.

EntryBoron ReagentRelative Rate
1Phenylboronic acid1.00
2Phenylboronic acid, pinacol ester0.15
3Phenylboronic acid, ethylene (B1197577) glycol ester2.50
4Phenylboronic acid, catechol ester9.33
54-Methoxyphenylboronic acid1.20
64-(Trifluoromethyl)phenylboronic acid0.85

Relative rates are estimated from kinetic studies and provide a comparative measure of reactivity in the transmetalation step.[2][5]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon published results. Below are representative experimental protocols for the Suzuki-Miyaura cross-coupling reactions cited in this guide.

General Procedure for B-Alkyl Suzuki-Miyaura Cross-Coupling:

An oven-dried vial is charged with the aryl halide (0.2 mmol, 1.0 equiv), the boronic ester (0.3 mmol, 1.5 equiv), the palladium precatalyst (e.g., AntPhos-Pd-G3, 2 mol %), and a stir bar. The vial is sealed and purged with argon. Anhydrous solvent (e.g., 1,4-dioxane, 1.0 mL) is added, followed by a solution of potassium trimethylsilanolate (TMSOK) in THF (0.5 M, 0.44 mmol, 2.2 equiv). The reaction mixture is stirred at a specified temperature (e.g., 100 °C) and monitored by an appropriate analytical technique until completion. The reaction is then quenched, and the product is isolated and purified using standard procedures.[4]

Kinetic Analysis of Transmetalation:

The rate of transmetalation can be monitored using techniques such as NMR or UV-Vis spectroscopy. For instance, a solution of a pre-formed palladium complex is treated with the boronic acid or ester at a controlled temperature. The disappearance of the starting palladium complex and the appearance of the cross-coupled product are monitored over time to determine the reaction rate. These experiments are typically conducted under an inert atmosphere to prevent oxidative side reactions.[5]

Mechanistic Insights and Experimental Workflow

To visualize the key processes involved, the following diagrams illustrate the catalytic cycle of the Suzuki-Miyaura reaction and a general experimental workflow.

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition pdiix R¹-Pd(II)Ln-X oxidative_addition->pdiix transmetalation Transmetalation pdiix->transmetalation pdiir R¹-Pd(II)Ln-R² transmetalation->pdiir reductive_elimination Reductive Elimination pdiir->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R¹-R² reductive_elimination->product reactants R¹-X R²-B(OR)₂ reactants->oxidative_addition + R¹-X reactants->transmetalation + R²-B(OR)₂ base Base base->transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start: Assemble Reactants reagents Aryl Halide Boronic Acid/Ester Catalyst & Ligand Base start->reagents solvent Add Anhydrous Solvent reagents->solvent inert Establish Inert Atmosphere (e.g., Argon Purge) solvent->inert reaction Heat and Stir Reaction Mixture inert->reaction monitoring Monitor Reaction Progress (TLC, GC, LC-MS) reaction->monitoring workup Quench Reaction & Aqueous Workup monitoring->workup extraction Extract with Organic Solvent workup->extraction purification Purify Product (e.g., Column Chromatography) extraction->purification analysis Characterize Pure Product (NMR, MS, etc.) purification->analysis end End: Isolated Product analysis->end

Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

References

A comparative analysis of different protective groups for the boronic acid moiety

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the judicious selection of a protecting group for the boronic acid moiety is a critical determinant of synthetic success. This guide provides a comprehensive comparative analysis of common boronic acid protecting groups, offering insights into their stability, ease of installation and removal, and compatibility with a range of reaction conditions. The information presented is supported by experimental data and detailed protocols to facilitate informed decision-making in your synthetic endeavors.

Boronic acids are indispensable synthetic intermediates, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. However, their inherent propensity for dehydration to form boroxines and susceptibility to protodeboronation and oxidation often necessitates the use of protecting groups. The ideal protecting group should be readily introduced and removed under mild conditions, exhibit robust stability throughout a synthetic sequence, and remain inert to various reagents. This guide focuses on a comparative analysis of the most widely employed protecting groups: pinacol (B44631) esters, N-methyliminodiacetic acid (MIDA) esters, 1,8-diaminonaphthalene (B57835) (dan) amides, and potassium trifluoroborates.

Comparative Analysis of Boronic Acid Protecting Groups

The choice of a suitable protecting group is contingent upon the specific requirements of the synthetic route. The following tables provide a summary of the key characteristics and performance of the most common protecting groups for boronic acids.

Table 1: General Properties and Stability of Common Boronic Acid Protecting Groups

Protecting GroupStructureCommon AbbreviationKey Features & Stability
Pinacol EsterB(pin)Most popular and commercially available. Generally stable to chromatography, but can be susceptible to hydrolysis under acidic or basic conditions.[1]
MIDA EsterB(MIDA)Exceptionally stable to air, moisture, and chromatography.[2] Stable under a wide range of non-aqueous reaction conditions.[3]
1,8-Diaminonaphthalene AmideB(dan)Very stable under a wide range of conditions due to the donation of nitrogen lone pair electrons to the empty orbital of boron.[1]
Potassium TrifluoroborateR-BF3KCrystalline, air- and moisture-stable salts.[4] Serve as a boronic acid surrogate that can be carried through several transformations.[5]

Table 2: Conditions for Protection and Deprotection

Protecting GroupTypical Protection ConditionsTypical Deprotection Conditions
Pinacol EsterReaction of the boronic acid with pinacol, often with a dehydrating agent like MgSO₄ or via azeotropic removal of water.[6]Acidic hydrolysis (e.g., HCl), transesterification with diethanolamine (B148213) followed by hydrolysis,[7] or oxidative cleavage with NaIO₄.[1]
MIDA EsterReaction of the boronic acid with N-methyliminodiacetic acid, often with azeotropic removal of water or using MIDA anhydride (B1165640).[8]Mild aqueous basic conditions (e.g., 1M NaOH or NaHCO₃).[9]
1,8-Diaminonaphthalene AmideCondensation of the boronic acid with 1,8-diaminonaphthalene in refluxing toluene.[10]Acidic hydrolysis.[1][11]
Potassium TrifluoroborateTreatment of the boronic acid or its pinacol ester with KHF₂ in aqueous methanol.[4][12]Hydrolyzes in situ to the boronic acid under Suzuki-Miyaura coupling conditions.[4] Can be converted back to the boronic acid with TMSCl and H₂O.

Experimental Protocols

Detailed and reliable experimental procedures are paramount for the successful implementation of protecting group strategies. The following are representative protocols for the installation and removal of the discussed protecting groups.

Protocol 1: Synthesis of a Pinacol Boronate Ester

This procedure describes the formation of a pinacol ester from a boronic acid using pinacol and a dehydrating agent.

Materials:

  • Boronic acid (1.0 equiv)

  • Pinacol (1.0 equiv)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) (1.5 equiv)

  • Anhydrous diethyl ether

Procedure:

  • To an oven-dried flask under an inert atmosphere (e.g., argon), add the boronic acid, pinacol, and anhydrous MgSO₄.

  • Add anhydrous diethyl ether and stir the suspension at room temperature for 24 hours.

  • Monitor the reaction by TLC or GC-MS for the disappearance of the starting boronic acid.

  • Upon completion, filter the reaction mixture to remove the MgSO₄.

  • Concentrate the filtrate under reduced pressure to obtain the crude pinacol boronate ester.

  • Purify the product by distillation or column chromatography on silica (B1680970) gel.[6]

Protocol 2: Deprotection of a Pinacol Boronate Ester via Transesterification

This two-step protocol offers a mild alternative to acidic hydrolysis for the cleavage of pinacol esters.

Materials:

  • Pinacol boronate ester (1.0 equiv)

  • Diethanolamine (1.1 equiv)

  • Diethyl ether

  • 0.1 M Hydrochloric acid (HCl)

Procedure:

  • Transesterification: Dissolve the pinacol boronate ester in diethyl ether. Add diethanolamine to the solution. A white precipitate of the diethanolamine-boronate adduct should form within minutes. Stir for approximately 30 minutes until the starting material is consumed (monitored by TLC). Filter the precipitate and wash with diethyl ether.[7]

  • Hydrolysis: Treat the isolated diethanolamine-boronate adduct with 0.1 M HCl for about 20 minutes to hydrolyze the adduct and afford the free boronic acid. The product can then be extracted with an organic solvent.[7]

Protocol 3: Synthesis of a MIDA Boronate Ester

This protocol describes the formation of a MIDA boronate ester from a boronic acid using MIDA anhydride, a method that avoids harsh dehydrating conditions.

Materials:

  • Boronic acid (1.0 equiv)

  • MIDA anhydride (3.0 equiv)

  • Anhydrous dioxane

Procedure:

  • In an oven-dried flask under an inert atmosphere, combine the boronic acid and MIDA anhydride.

  • Add anhydrous dioxane to form a suspension.

  • Heat the mixture at 70 °C for 24 hours. A white precipitate of MIDA will form.

  • After cooling to room temperature, the crude MIDA boronate ester can be purified by filtration and washing, or by "catch-and-release" chromatography.[8]

Protocol 4: Deprotection of a MIDA Boronate Ester

The cleavage of MIDA esters is typically achieved under mild basic conditions.

Materials:

  • MIDA boronate ester

  • 1 M Sodium hydroxide (B78521) (NaOH) or aqueous sodium bicarbonate (NaHCO₃)

  • Tetrahydrofuran (THF) or Methanol (MeOH)

Procedure:

  • Dissolve the MIDA boronate ester in THF or MeOH.

  • Add an aqueous solution of 1 M NaOH or NaHCO₃.

  • Stir the mixture at room temperature. The deprotection is usually complete within 10 minutes with NaOH or a few hours with NaHCO₃.[3]

  • Acidify the reaction mixture to protonate the MIDA ligand and the boronic acid, then extract the boronic acid with an organic solvent.

Visualizing the Workflow and Decision-Making Process

The selection of an appropriate protecting group is a critical step in planning a synthetic route. The following diagrams, generated using the DOT language, illustrate the general workflows and a decision-making process to guide this choice.

ProtectionDeprotectionWorkflow Start Boronic Acid Protected_Boronic_Acid Protected Boronic Acid Start->Protected_Boronic_Acid Protection Reaction_Sequence Synthetic Transformations Protected_Boronic_Acid->Reaction_Sequence Deprotection Deprotection Reaction_Sequence->Deprotection Final_Product Final Product with Free Boronic Acid Deprotection->Final_Product

Caption: General workflow for the use of boronic acid protecting groups.

BoronicAcidProtectionDecisionTree Start Need to protect a boronic acid? High_Stability_Needed High stability to chromatography and various reagents required? Start->High_Stability_Needed Iterative_Coupling Iterative cross-coupling planned? High_Stability_Needed->Iterative_Coupling Yes Mild_Deprotection Mild, non-acidic deprotection required? High_Stability_Needed->Mild_Deprotection No Use_MIDA Use MIDA Ester Iterative_Coupling->Use_MIDA Yes Use_Dan Use 'dan' Amide Iterative_Coupling->Use_Dan No Use_Pinacol Use Pinacol Ester Mild_Deprotection->Use_Pinacol Yes Use_BF3K Use R-BF3K Mild_Deprotection->Use_BF3K No

Caption: Decision tree for selecting a suitable boronic acid protecting group.

SuzukiMiyauraPathway cluster_catalytic_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)Ln OxAdd R'-Pd(II)(X)Ln Pd0->OxAdd Transmetalation R'-Pd(II)(R)Ln OxAdd->Transmetalation Transmetalation RedElim R-R' Transmetalation->RedElim Reductive Elimination RedElim->Pd0 Regeneration Boronic_Acid R-B(OH)2 Boronate [R-B(OH)3]- Boronic_Acid->Boronate Activation Base Base Base->Boronate Boronate->Transmetalation Aryl_Halide R'-X Aryl_Halide->OxAdd Oxidative Addition

Caption: Simplified signaling pathway of the Suzuki-Miyaura cross-coupling reaction.

References

A Comparative Guide to the Mechanical Properties of 4-VBA Copolymer Hydrogels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the mechanical properties of different 4-Vinylbenzyl Boronic Acid (4-VBA) copolymer hydrogels. The inclusion of 4-VBA into a hydrogel network can impart unique glucose-responsive properties, making these materials highly valuable for applications such as controlled drug delivery and biosensors. Understanding the mechanical characteristics of these hydrogels is crucial for their effective design and implementation in various biomedical applications. This document summarizes key mechanical properties, details the experimental protocols for their measurement, and provides visual representations of the underlying concepts and workflows.

Comparative Mechanical Properties of 4-VBA Copolymer Hydrogels

The mechanical behavior of 4-VBA copolymer hydrogels is significantly influenced by the choice of the comonomer. The following table presents a summary of the key mechanical properties for hypothetical 4-VBA copolymers with common monomers such as Acrylamide (AAm) and Poly(vinyl alcohol) (PVA). The data presented is representative and intended for comparative purposes to highlight the expected influence of the comonomer on the hydrogel's mechanical performance.

Mechanical Property4-VBA-co-AAm Hydrogel4-VBA-co-PVA HydrogelPoly(acrylic acid) Hydrogel (Reference)Test Method
Tensile Strength ~85 kPa~1.28 MPa~40 kPaTensile Testing
Young's Modulus ~60 kPa~426.4 kPa~15 kPaTensile Testing
Elongation at Break ~400%~550%~450%Tensile Testing
Compressive Strength ~150 kPa~5.7 MPa~50 kPaCompression Testing

Note: The data for 4-VBA-co-AAm and 4-VBA-co-PVA hydrogels are representative values derived from trends observed in similar copolymer hydrogel systems and are intended for comparative illustration. The reference data for Poly(acrylic acid) hydrogel is also representative.[1][2][3]

Experimental Protocols

Detailed and standardized experimental protocols are essential for the reproducible synthesis and characterization of hydrogel mechanical properties.

Hydrogel Synthesis: 4-VBA-co-Acrylamide (AAm)
  • Monomer Solution Preparation: A precursor solution is prepared by dissolving 4-VBA and Acrylamide (AAm) monomers in deionized water. The molar ratio of the comonomers can be varied to tune the final properties of the hydrogel.

  • Crosslinker and Initiator Addition: A chemical crosslinker, such as N,N'-methylenebis(acrylamide) (MBAA), is added to the monomer solution. Subsequently, a polymerization initiator, for instance, ammonium (B1175870) persulfate (APS), is introduced.

  • Polymerization: The solution is degassed to remove oxygen, which can inhibit polymerization. The polymerization is then initiated, typically by raising the temperature or by the addition of a catalyst like N,N,N',N'-tetramethylethylenediamine (TEMED).

  • Gelation and Purification: The solution is allowed to polymerize at a specific temperature for a set duration to form the hydrogel. The resulting hydrogel is then purified by immersing it in deionized water for several days to remove unreacted monomers and other impurities.

Hydrogel Synthesis: 4-VBA-co-Poly(vinyl alcohol) (PVA)
  • PVA Solution Preparation: A solution of Poly(vinyl alcohol) (PVA) is prepared by dissolving the PVA powder in deionized water at an elevated temperature (e.g., 90°C) with constant stirring until a clear solution is obtained.

  • 4-VBA Incorporation: 4-VBA is added to the PVA solution. The mixture is stirred until the 4-VBA is completely dissolved.

  • Crosslinking: Crosslinking of the PVA chains can be achieved through physical methods, such as repeated freeze-thaw cycles, or by chemical crosslinking using agents like glutaraldehyde. For freeze-thaw cycling, the solution is subjected to multiple cycles of freezing (e.g., at -20°C) and thawing (at room temperature).

  • Hydrogel Formation and Equilibration: The crosslinking process results in the formation of a stable hydrogel network. The hydrogel is then equilibrated in a suitable buffer solution before characterization.[4][5]

Mechanical Testing Protocols

1. Tensile Testing:

  • Objective: To determine the tensile strength, Young's modulus, and elongation at break of the hydrogel.

  • Instrumentation: A universal testing machine equipped with appropriate grips for soft materials.

  • Procedure:

    • Hydrogel samples are cut into a specific shape (e.g., dumbbell-shaped) of known dimensions.

    • The sample is clamped into the grips of the testing machine.

    • The sample is stretched at a constant strain rate until it fractures.

    • The stress-strain curve is recorded to determine the tensile strength (the maximum stress before failure), Young's modulus (the slope of the initial linear portion of the curve), and elongation at break (the strain at which failure occurs).[6][7][8]

2. Compression Testing:

  • Objective: To measure the compressive strength and modulus of the hydrogel.

  • Instrumentation: A universal testing machine with compression plates.

  • Procedure:

    • Cylindrical hydrogel samples of a known diameter and height are prepared.

    • The sample is placed between the compression plates of the testing machine.

    • The sample is compressed at a constant strain rate.

    • The stress-strain curve is recorded, and the compressive strength (stress at a defined compressive strain) and compressive modulus (from the initial linear region) are calculated.

Visualizations

The following diagrams illustrate the experimental workflows and the conceptual relationships in the evaluation of 4-VBA copolymer hydrogels.

Hydrogel_Synthesis_Workflow cluster_synthesis Hydrogel Synthesis cluster_characterization Mechanical Characterization prep Monomer Solution Preparation add Addition of Crosslinker & Initiator prep->add poly Polymerization add->poly purify Purification poly->purify tensile Tensile Testing purify->tensile compress Compression Testing purify->compress

Experimental workflow for hydrogel synthesis and mechanical testing.

Mechanical_Properties_Relationship cluster_composition Hydrogel Composition cluster_properties Mechanical Properties comonomer Comonomer Type (e.g., AAm, PVA) tensile_strength Tensile Strength comonomer->tensile_strength influences youngs_modulus Young's Modulus comonomer->youngs_modulus influences elongation Elongation at Break comonomer->elongation influences compressive_strength Compressive Strength comonomer->compressive_strength influences crosslinker Crosslinker Density crosslinker->tensile_strength influences crosslinker->youngs_modulus influences crosslinker->elongation influences crosslinker->compressive_strength influences

Influence of hydrogel composition on mechanical properties.

This guide provides a foundational understanding of the mechanical properties of 4-VBA copolymer hydrogels. For specific applications, it is recommended to perform detailed experimental characterization of the synthesized hydrogels to ensure they meet the required performance criteria.

References

Cross-Validation of Analytical Methods for Characterizing 4-VBA Polymers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of key analytical methods for the characterization of poly(4-vinylbenzoic acid) (P4-VBA) and its copolymers. The cross-validation of these techniques is crucial for ensuring data integrity and reliability in research, development, and quality control. This document outlines detailed experimental protocols, presents comparative data, and offers visual workflows to aid in method selection and implementation.

Introduction to 4-VBA Polymer Characterization

4-Vinylbenzoic acid (4-VBA) is a functional monomer used in the synthesis of a variety of polymers and copolymers for applications in drug delivery, biomaterials, and other advanced materials. Accurate and reproducible characterization of these polymers is essential to ensure their quality, performance, and safety. Key parameters for characterization include molecular weight, molecular weight distribution, chemical composition, monomer conversion, and thermal properties.[1][2] This guide focuses on the cross-validation of common analytical techniques to provide a comprehensive understanding of their respective strengths and limitations.

Comparative Analysis of Analytical Techniques

The selection of an appropriate analytical technique is contingent on the specific information required, the nature of the polymer, and available instrumentation.[3] This section compares the performance of key analytical methods for the characterization of 4-VBA polymers.

Table 1: Comparison of Key Performance Characteristics for 4-VBA Polymer Analysis
ParameterSize Exclusion Chromatography (SEC/GPC)Nuclear Magnetic Resonance (NMR) SpectroscopyFourier-Transform Infrared (FTIR) SpectroscopyDifferential Scanning Calorimetry (DSC) & Thermogravimetric Analysis (TGA)
Principle Separation based on hydrodynamic volume.[4]Analysis of the magnetic properties of atomic nuclei to elucidate molecular structure.[2]Measurement of the absorption of infrared radiation by molecular vibrations.[2][5]Measurement of heat flow and mass loss as a function of temperature.[6][7]
Information Obtained Mn, Mw, PDI, hydrodynamic radius.[4]Chemical structure, composition, monomer conversion, tacticity, end-group analysis.[1][2][8]Functional groups, chemical bonding, presence of monomer.[1][8]Glass transition temperature (Tg), melting point (Tm), decomposition temperature (Td).[1][6]
Sample Preparation Dissolution in a suitable mobile phase (e.g., THF, DMF).[8]Dissolution in a deuterated solvent (e.g., DMSO-d6).[8]Solid sample (KBr pellet or thin film) or solution.[5]Solid sample in a pan.
Advantages Provides molecular weight distribution.[4]Provides detailed structural information, highly quantitative.[3][9]Fast, non-destructive, and requires minimal sample preparation.[5]Provides information on thermal stability and transitions.[10]
Limitations Requires calibration with standards, susceptible to column degradation.Can be less sensitive for detecting low-level impurities.Primarily qualitative or semi-quantitative, overlapping peaks can be an issue.[5]Indirect measure of chemical structure.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of analytical results. The following sections provide synopses of the experimental protocols for the discussed analytical techniques.

Molecular Weight Determination by Size Exclusion Chromatography (SEC/GPC)

Principle: SEC separates molecules based on their size in solution. Larger molecules elute faster than smaller molecules. The molecular weight is determined by comparing the elution time to a calibration curve generated from polymer standards of known molecular weight.

Experimental Protocol:

  • Sample Preparation: Dissolve the 4-VBA polymer in a suitable solvent, such as tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF), to a concentration of approximately 1-2 mg/mL. Filter the solution through a 0.2 µm filter.

  • Instrumentation: Utilize a high-performance liquid chromatography (HPLC) system equipped with a refractive index (RI) detector and a series of SEC columns appropriate for the expected molecular weight range.

  • Analysis: Inject the prepared sample onto the SEC column. The mobile phase (e.g., THF) is pumped at a constant flow rate. The elution of the polymer is monitored by the RI detector.

  • Data Analysis: The number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) are calculated from the elution profile using a calibration curve generated from narrow-PDI polystyrene standards.[8]

Structural Analysis and Monomer Conversion by ¹H NMR Spectroscopy

Principle: ¹H NMR spectroscopy provides detailed information about the chemical structure of the polymer by analyzing the chemical environment of the hydrogen atoms. The disappearance of monomer-specific proton signals relative to the appearance of polymer signals can be used to quantify monomer conversion.[3][9]

Experimental Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of the 4-VBA polymer sample in a deuterated solvent such as DMSO-d6.[8]

  • Instrumentation: Acquire the ¹H NMR spectrum using a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Analysis: Identify the characteristic peaks for the vinyl protons of the 4-VBA monomer (typically in the range of 5.5-6.7 ppm) and the aromatic and aliphatic protons of the polymer backbone.

  • Data Analysis: Calculate the monomer conversion by comparing the integral of the vinyl proton signals in the reaction mixture to the integral of a stable internal standard or to the integral of the polymer backbone signals.[9][11]

Functional Group Analysis by FTIR Spectroscopy

Principle: FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavelengths corresponding to the vibrational frequencies of the chemical bonds.

Experimental Protocol:

  • Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the dried 4-VBA polymer with KBr powder and pressing it into a thin disk. Alternatively, a thin film of the polymer can be cast onto an IR-transparent window.[5]

  • Instrumentation: Acquire the FTIR spectrum using an FTIR spectrometer.

  • Analysis: Identify the characteristic absorption bands for the functional groups in the P4-VBA, such as the C=O stretch of the carboxylic acid, the C=C stretch of the aromatic ring, and the disappearance of the vinyl C=C stretch to confirm polymerization.

Thermal Properties by DSC and TGA

Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature, allowing for the determination of thermal transitions like the glass transition temperature (Tg). TGA measures the change in mass of a sample as a function of temperature, providing information on thermal stability and decomposition.

Experimental Protocol:

  • Sample Preparation: Place a small, known amount of the dried 4-VBA polymer into an aluminum DSC or TGA pan.

  • Instrumentation: Use a DSC or TGA instrument.

  • Analysis:

    • DSC: Heat the sample under a nitrogen atmosphere at a controlled rate (e.g., 10 °C/min) to determine the glass transition temperature.

    • TGA: Heat the sample under a nitrogen atmosphere at a controlled rate (e.g., 10 °C/min) to determine the onset of thermal decomposition.

Visualizing Workflows and Relationships

Visual diagrams aid in understanding the experimental workflows and the logical connections between different analytical strategies for a comprehensive characterization of 4-VBA polymers.

CrossValidationWorkflow cluster_synthesis Polymer Synthesis cluster_characterization Polymer Characterization cluster_properties Characterized Properties cluster_validation Cross-Validation Monomer 4-VBA Monomer Polymerization Polymerization Reaction Monomer->Polymerization Polymer P(4-VBA) Polymerization->Polymer SEC SEC/GPC Polymer->SEC NMR NMR Spectroscopy Polymer->NMR FTIR FTIR Spectroscopy Polymer->FTIR Thermal Thermal Analysis (DSC/TGA) Polymer->Thermal MW Molecular Weight (Mn, Mw, PDI) SEC->MW Structure Chemical Structure & Composition NMR->Structure Conversion Monomer Conversion NMR->Conversion Functional Functional Groups FTIR->Functional ThermalProp Thermal Properties (Tg, Td) Thermal->ThermalProp Validation Data Comparison & Validation MW->Validation Structure->Validation Conversion->Validation Functional->Validation ThermalProp->Validation LogicalRelationship cluster_links Methods Analytical Methods SEC/GPC NMR FTIR Thermal Analysis Parameters Polymer Properties Molecular Weight Chemical Structure Monomer Conversion Functional Groups Thermal Stability Methods:s->Parameters:w Methods:f0->Parameters:mw Methods:f1->Parameters:struct Methods:f1->Parameters:conv Methods:f2->Parameters:func Methods:f3->Parameters:therm Applications Applications Drug Delivery Biomaterials Quality Control Parameters:e->Applications:w

References

A Comparative Guide to Drug Loading and Release in 4-VBA-Based Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the drug loading and release profiles of nanoparticles based on 4-vinylbenzoic acid (4-VBA). While direct comparative studies on various drugs within a single 4-VBA nanoparticle system are limited in publicly available literature, this document synthesizes available data, focusing on a detailed case study of ciprofloxacin-loaded pH-responsive nanofibers. This is supplemented with a discussion on how the physicochemical properties of other drugs, such as doxorubicin (B1662922) and paclitaxel, are anticipated to influence their loading and release from similar 4-VBA-based systems.

Data Presentation: Comparative Drug Loading and Release Profiles

The following tables summarize the quantitative data for drug loading and release. Table 1 presents experimental data for ciprofloxacin-loaded poly(4-vinylbenzoic acid-co-(ar-vinylbenzyl)trimethylammonium chloride) nanofibers. Table 2 offers a projected comparison with other potential drug candidates, illustrating the expected variations in loading and release based on their distinct chemical properties.

Table 1: Experimental Data for Ciprofloxacin-Loaded 4-VBA-Based Nanofibers

DrugNanoparticle FormulationDrug Loading Capacity (%)Drug Loading Efficiency (%)Release Profile (Cumulative Release %)
Ciprofloxacin (B1669076)Poly(4-vinylbenzoic acid-co-(ar-vinylbenzyl)trimethylammonium chloride) nanofibersData not availableData not availablepH 5.2: ~30-40% in 30 min, ~75-95% in 300 minpH 7.4: ~30-40% in 30 min, ~75-95% in 300 minpH 8.8: ~30-40% in 30 min, ~75-95% in 300 min

Note: The study by Demirci et al. did not specify the drug loading capacity and efficiency, but highlighted a pH-responsive release pattern with an initial burst followed by sustained release.

Table 2: Projected Comparative Profiles of Various Drugs in 4-VBA-Based Nanoparticles

DrugKey PropertiesExpected Drug Loading EfficiencyExpected Release MechanismAnticipated Release Profile
Doxorubicin Hydrophilic, CationicModerate to HighElectrostatic interactions with the carboxylic acid groups of 4-VBA. pH-sensitive release.Faster release in acidic environments (pH < pKa of 4-VBA) due to protonation and reduced interaction.
Paclitaxel HydrophobicLow to ModerateHydrophobic interactions with the polymer backbone.Slower, diffusion-controlled release. Less sensitive to pH changes compared to ionizable drugs.
Ciprofloxacin Amphiphilic, ZwitterionicModerateCombination of electrostatic and hydrophobic interactions. pH-dependent solubility and charge influence release.Biphasic release with an initial burst followed by sustained release, moderately influenced by pH.

Experimental Protocols

This section details the methodologies for the synthesis of 4-VBA-based nanoparticles and the subsequent drug loading and release studies, based on established techniques in the field.

Synthesis of Poly(4-vinylbenzoic acid-co-(ar-vinylbenzyl)trimethylammonium chloride) Nanofibers

This protocol is based on the synthesis of the pH-responsive copolymer used for ciprofloxacin delivery.

  • Monomer and Initiator Preparation: 4-Vinylbenzoic acid (4-VBA) and (ar-vinylbenzyl)trimethylammonium chloride (VBTAC) monomers are dissolved in a suitable solvent, such as dimethylformamide (DMF), along with a radical initiator (e.g., AIBN).

  • Polymerization: The reaction mixture is purged with an inert gas (e.g., nitrogen or argon) to remove oxygen and then heated to initiate polymerization. The reaction is allowed to proceed for a specified time to achieve the desired molecular weight and composition.

  • Purification: The resulting copolymer is precipitated in a non-solvent (e.g., diethyl ether), filtered, and dried under vacuum to remove unreacted monomers and solvent.

  • Electrospinning: The purified copolymer is dissolved in a suitable solvent system to form a spinning solution. This solution is then electrospun to produce nanofibers.

Drug Loading

The incorporation of the drug into the nanoparticles can be achieved through the following methods:

  • Incubation Method: The pre-formed 4-VBA-based nanoparticles are dispersed in a concentrated solution of the drug. The mixture is then stirred for an extended period to allow for drug adsorption onto the nanoparticle surface and diffusion into the polymer matrix.

  • In-situ Loading during Nanofabrication: The drug is dissolved along with the copolymer in the solvent prior to the electrospinning process. This method entraps the drug within the nanofibers as they are formed.

In Vitro Drug Release Study

The release of the drug from the nanoparticles is typically evaluated under different pH conditions to simulate physiological environments.

  • Sample Preparation: A known amount of drug-loaded nanoparticles is placed in a dialysis bag with a specific molecular weight cut-off.

  • Release Medium: The dialysis bag is immersed in a release medium with a controlled pH (e.g., phosphate-buffered saline at pH 7.4, acetate (B1210297) buffer at pH 5.0).

  • Incubation: The setup is maintained at a constant temperature (e.g., 37°C) with continuous stirring.

  • Sampling and Analysis: At predetermined time intervals, aliquots of the release medium are withdrawn and analyzed for drug content using a suitable analytical technique, such as UV-Vis spectrophotometry or high-performance liquid chromatography (HPLC). The volume of the release medium is kept constant by replacing the withdrawn sample with fresh buffer.

Mandatory Visualization

The following diagrams, created using Graphviz (DOT language), illustrate key processes and relationships in the context of 4-VBA-based nanoparticle drug delivery.

ExperimentalWorkflow cluster_synthesis Nanoparticle Synthesis cluster_loading Drug Loading cluster_release In Vitro Release Monomers 4-VBA & Co-monomer Polymerization Polymerization Monomers->Polymerization Initiator Initiator Initiator->Polymerization Copolymer Copolymer Polymerization->Copolymer Nanofabrication Electrospinning Copolymer->Nanofabrication Nanoparticles 4-VBA Nanoparticles Nanofabrication->Nanoparticles Loading Loading Nanoparticles->Loading Drug Drug Solution Drug->Loading Loaded_NP Drug-Loaded NP Loading->Loaded_NP Incubation Incubation Loaded_NP->Incubation Release_Medium Release Medium (pH variation) Release_Medium->Incubation Analysis Analysis (HPLC/UV-Vis) Incubation->Analysis

Caption: Experimental workflow for 4-VBA nanoparticle synthesis, drug loading, and release.

SignalingPathway cluster_extracellular Extracellular (pH 7.4) cluster_intracellular Intracellular (Endosome/Lysosome, pH < 6.5) NP_stable Drug-Loaded Nanoparticle (Stable) NP_destabilized Nanoparticle Destabilization (Protonation of -COOH) NP_stable->NP_destabilized Endocytosis Drug_Release Drug Release NP_destabilized->Drug_Release Therapeutic_Effect Therapeutic Effect Drug_Release->Therapeutic_Effect

Caption: pH-responsive drug release mechanism of 4-VBA nanoparticles in a cellular context.

A Comparative Guide to the Copolymerization of 4-Vinylbenzoic Acid with Other Vinyl Monomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the performance of 4-vinylbenzoic acid (4-VBA) in copolymerization with other common vinyl monomers, namely styrene (B11656) and methyl methacrylate (B99206) (MMA). This document summarizes key performance indicators, provides detailed experimental protocols, and visualizes essential concepts to aid in the design and execution of polymer synthesis for various applications, including drug delivery and development.

Executive Summary

4-Vinylbenzoic acid (4-VBA) is a functional monomer of significant interest due to the presence of a carboxylic acid group, which imparts desirable properties such as pH-responsiveness, hydrophilicity, and potential for post-polymerization modification. When copolymerized with other vinyl monomers like styrene and methyl methacrylate, 4-VBA can be used to tailor the physicochemical properties of the resulting copolymers. Structurally similar to styrene, 4-VBA exhibits comparable reactivity, allowing for its incorporation into polymer chains to create functional materials with enhanced thermal stability and modified mechanical properties. This guide delves into the specifics of its copolymerization behavior, offering a direct comparison with widely used vinyl monomers.

Performance Comparison in Copolymerization

The behavior of monomers in a copolymerization reaction is quantitatively described by their reactivity ratios (r). These ratios indicate the preference of a growing polymer chain radical to add a monomer of its own kind versus the comonomer.

To provide a more quantitative, albeit theoretical, comparison, the Alfrey-Price Q-e scheme can be utilized. This scheme assigns a resonance stabilization factor (Q) and a polarity factor (e) to each monomer. While a definitive set of Q-e values for 4-VBA is not published, its structural similarity to styrene suggests that its Q value would be high (around 1.0) and its e value would be negative, indicating a similar resonance stabilization and electron-donating character of the vinyl group.

Table 1: Comparison of Copolymerization Parameters

Parameter4-VBA / Styrene4-VBA / Methyl MethacrylateStyrene / Methyl Methacrylate
Monomer 1 4-VBA4-VBAStyrene
Monomer 2 StyreneMethyl MethacrylateMethyl Methacrylate
Reactivity Ratio (r₁) > 1 (Estimated)Not Available0.52
Reactivity Ratio (r₂) < 1 (Estimated)Not Available0.46
Product of Reactivity Ratios (r₁r₂) Approaching 1 (Ideal)Not Available~0.24 (Non-ideal, random)
Copolymer Type RandomNot AvailableRandom

Note: Data for Styrene/Methyl Methacrylate is from established literature. Data for 4-VBA systems is estimated based on qualitative observations and structural similarities.

Experimental Protocols

Detailed experimental procedures are crucial for the successful synthesis of copolymers with desired properties. Below are representative protocols for the copolymerization of 4-VBA.

Protocol 1: Reversible Addition-Fragmentation Chain Transfer (RAFT) Copolymerization of Styrene and 4-Vinylbenzoic Acid

This protocol is adapted from the synthesis of polystyrene-block-poly(4-vinylbenzoic acid) (PSt-b-P4VBA) and can be modified for random copolymerization by introducing both monomers simultaneously.[2]

Materials:

  • Styrene (St)

  • 4-Vinylbenzoic acid (4-VBA)

  • 2,2'-Azobis(2-methylpropionitrile) (AIBN) (Initiator)

  • Benzyl benzodithioate (BDTB) (RAFT agent)

  • N,N-Dimethylformamide (DMF) (Solvent)

Procedure:

  • A pre-synthesized polystyrene macro-RAFT agent (PSt-macroRAFT) is used as the starting material for block copolymerization. For random copolymerization, the RAFT agent would be added directly to the monomer mixture.

  • In a reaction tube, dissolve the PSt-macroRAFT agent, 4-VBA, and AIBN in DMF. A typical molar ratio of [PSt-macroRAFT]:[AIBN]:[4VBA] is 1.2:1:180.[2]

  • The solution is degassed by purging with an inert gas (e.g., nitrogen or argon) for at least 30 minutes to remove oxygen, which can inhibit radical polymerization.

  • The reaction tube is sealed and immersed in a preheated oil bath at a controlled temperature, typically around 110°C.

  • The polymerization is allowed to proceed for a specified time (e.g., 24 hours).

  • To terminate the reaction, the tube is rapidly cooled by immersing it in an ice bath.

  • The resulting polymer is purified by precipitation in a large excess of a non-solvent, such as methanol, followed by filtration and drying under vacuum.

Characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the incorporation of both monomers into the copolymer chain and to determine the copolymer composition.

  • Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity index (PDI) of the copolymer.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups of both monomers in the copolymer.

  • Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA): To evaluate the thermal properties of the copolymer, such as the glass transition temperature (Tg) and thermal stability. For instance, PSt-b-P4VBA has been shown to have higher thermal stability compared to the polystyrene homopolymer.[2]

Visualizing Polymerization Concepts

To better understand the processes involved in copolymerization, the following diagrams illustrate a typical experimental workflow and the logical relationship of the Alfrey-Price Q-e scheme.

ExperimentalWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Monomers Monomer Mixture (4-VBA, Styrene/MMA) Mixing Mixing & Dissolving Monomers->Mixing Initiator Initiator (e.g., AIBN) Initiator->Mixing Solvent Solvent (e.g., DMF) Solvent->Mixing Degassing Degassing (N2/Ar Purge) Mixing->Degassing Polymerization Polymerization (Heating) Degassing->Polymerization Precipitation Precipitation (in non-solvent) Polymerization->Precipitation Filtration Filtration & Drying Precipitation->Filtration Characterization Characterization (NMR, GPC, etc.) Filtration->Characterization

Caption: A typical experimental workflow for free-radical copolymerization.

AlfreyPriceScheme cluster_monomer_properties Inherent Monomer Properties cluster_reactivity_ratios Reactivity Ratios cluster_copolymer_behavior Predicted Copolymerization Behavior Q_node Q (Resonance Stabilization) r1_node r1 = (Q1/Q2) * exp[-e1(e1-e2)] Q_node->r1_node r2_node r2 = (Q2/Q1) * exp[-e2(e2-e1)] Q_node->r2_node e_node e (Polarity) e_node->r1_node e_node->r2_node Behavior Copolymer Composition & Microstructure r1_node->Behavior r2_node->Behavior

Caption: Logical relationship of the Alfrey-Price Q-e scheme for predicting copolymerization behavior.

Conclusion

4-Vinylbenzoic acid is a valuable functional monomer that can be effectively copolymerized with other vinyl monomers to produce materials with tailored properties. While a direct quantitative comparison of its reactivity with styrene and methyl methacrylate is hampered by the lack of published reactivity ratios, qualitative evidence and theoretical considerations suggest that 4-VBA behaves similarly to styrene, favoring random copolymerization. The provided experimental protocols and conceptual diagrams offer a solid foundation for researchers to explore the synthesis and application of 4-VBA-containing copolymers in fields such as drug development, where functional polymers are in high demand. Further research into the precise determination of 4-VBA's reactivity ratios will be invaluable for the predictive design of advanced polymer architectures.

References

Safety Operating Guide

Proper Disposal of 4-Vinylphenylboronic Acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the meticulous management and disposal of chemical reagents are fundamental to maintaining a safe and compliant laboratory environment. This guide provides detailed, procedural instructions for the proper disposal of 4-Vinylphenylboronic acid, ensuring the safety of personnel and the protection of the environment. Adherence to these protocols is essential for minimizing risks and adhering to regulatory standards.

I. Immediate Safety and Handling Precautions

Before initiating any disposal procedures for this compound, it is imperative to be outfitted with the appropriate Personal Protective Equipment (PPE). All handling and disposal activities should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors. Ensure that an emergency eyewash station and safety shower are easily accessible.

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Wear tightly fitting safety goggles or a face shield.

  • Hand Protection: Use chemically resistant gloves, such as nitrile or neoprene. Always inspect gloves for any signs of damage before use.

  • Protective Clothing: A lab coat or a chemical-resistant apron is necessary to protect against skin contact.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator (such as a type N95 dust mask) is required.[1]

II. Chemical and Physical Properties

A clear understanding of the chemical and physical properties of this compound is crucial for its safe handling and disposal.

PropertyValue
CAS Number 2156-04-9[1][2][3]
Molecular Formula C8H9BO2[1][4]
Molecular Weight 147.97 g/mol [1][4]
Appearance Powder[1]
Melting Point 190-193 °C[1]
Assay ≥95%[1]

III. Hazard Identification and First Aid

This compound is classified as hazardous. It is crucial to be aware of its potential health effects and the appropriate first aid measures.

Hazard ClassificationGHS StatementsFirst Aid Procedures
Acute Oral Toxicity, Category 4 H302: Harmful if swallowed[2][3][4][5]If Swallowed: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.[2][5] Never give anything by mouth to an unconscious person.[2][3]
Acute Dermal Toxicity, Category 4 H312: Harmful in contact with skin[2][3][4]If on Skin: Wash with plenty of soap and water.[2] Remove contaminated clothing and shoes.[5] If skin irritation occurs, get medical advice.[6]
Acute Inhalation Toxicity, Category 4 H332: Harmful if inhaled[2][3][4]If Inhaled: Remove person to fresh air and keep comfortable for breathing.[2][3] If not breathing, give artificial respiration. Consult a physician.[2]
Skin Irritation, Category 2 H315: Causes skin irritation[4][6]If on Skin: Wash with plenty of water. If skin irritation persists, get medical advice.[6]
Serious Eye Irritation, Category 2 H319: Causes serious eye irritation[4][6]If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[6]

IV. Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Evacuate and Secure the Area: Alert colleagues and restrict access to the spill location.

  • Ventilate the Area: Ensure adequate ventilation, preferably within a chemical fume hood.

  • Contain the Spill: For solid spills, carefully sweep up the material to avoid dust formation and place it into a suitable, labeled container for disposal.[5][6]

  • Decontaminate the Area: Clean the spill area thoroughly with an appropriate solvent, followed by washing with soap and water. All cleaning materials must also be collected and disposed of as hazardous waste.

  • Report the Incident: Report the spill to your supervisor and your institution's Environmental Health and Safety (EHS) department.

V. Step-by-Step Disposal Procedure

The disposal of this compound must be handled as hazardous chemical waste. Do not dispose of this compound down the drain.[7]

Step 1: Waste Segregation and Collection

  • Treat this compound as a hazardous waste stream. Do not mix it with other types of waste unless specifically instructed by your institution's EHS department.[7]

  • Collect waste material, whether in solid form or in solution, in a designated and compatible waste container.[7] For liquid waste, use a funnel to prevent spills.

Step 2: Container Selection and Labeling

  • Use a container that is chemically compatible with boronic acids. High-density polyethylene (B3416737) (HDPE) or glass containers are generally appropriate.[7]

  • The container must be in good condition and have a tightly sealing lid.

  • Label the container clearly and accurately as "Hazardous Waste" and include the full chemical name: "this compound". Also, indicate the primary hazards (e.g., "Toxic," "Harmful").

Step 3: Storage of Waste

  • Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) or a central hazardous waste storage facility, following your institution's guidelines.[7]

  • The storage area should be secure, well-ventilated, and away from incompatible materials.

Step 4: Final Disposal

  • Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the collection and final disposal of the waste.[7]

  • One recommended disposal method is to dissolve or mix the material with a combustible solvent and incinerate it in a chemical incinerator equipped with an afterburner and scrubber.[6]

  • Always observe all federal, state, and local environmental regulations when disposing of this substance.[6]

Below is a logical workflow diagram illustrating the proper disposal procedure for this compound.

G start Start: this compound Waste Generated ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat, Respirator) start->ppe segregate Segregate Waste Do not mix with other waste streams ppe->segregate container Select Compatible Container (HDPE or Glass) segregate->container label_container Label Container 'Hazardous Waste: this compound' container->label_container store Store in Designated Area (Satellite Accumulation Area) label_container->store contact_ehs Contact EHS for Pickup store->contact_ehs end End: Professional Disposal (e.g., Incineration) contact_ehs->end

Caption: Workflow for the Proper Disposal of this compound.

References

Personal protective equipment for handling 4-Vinylphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety protocols, operational procedures, and disposal plans for handling 4-Vinylphenylboronic acid (CAS No. 2156-04-9). Adherence to these guidelines is essential for ensuring laboratory safety and minimizing risk.

Immediate Safety and Hazard Information

This compound is a chemical compound that requires careful handling due to its potential health hazards. It is harmful if swallowed, in contact with skin, or if inhaled.[1][2][3] It can also cause irritation to the eyes, skin, and respiratory system.[4][5][6]

Signal Word: Warning[1][7]

Hazard Statements:

  • H302: Harmful if swallowed.[1][2][8]

  • H312: Harmful in contact with skin.[1][2][3]

  • H332: Harmful if inhaled.[1][2][3]

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1][2][6]

  • P264: Wash skin thoroughly after handling.[1][2][8]

  • P270: Do not eat, drink or smoke when using this product.[1][2][8]

  • P271: Use only outdoors or in a well-ventilated area.[1][2]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][2]

Personal Protective Equipment (PPE)

Consistent and correct use of Personal Protective Equipment is the most critical line of defense against exposure.

Protection Type Specific Recommendations Rationale
Eye and Face Protection Chemical safety goggles are mandatory. A full-face shield is recommended when there is a risk of splashing.[9]To protect eyes from contact, which can cause serious irritation.
Hand Protection Chemically resistant gloves (e.g., nitrile) should be worn.[9][10]To prevent skin contact and potential irritation.
Body Protection A laboratory coat is required. For larger quantities or tasks with a higher risk of exposure, a chemical-resistant apron should be worn over the lab coat.[9]To protect skin from accidental splashes or spills.
Respiratory Protection For handling small quantities in a well-ventilated fume hood, respiratory protection may not be necessary. If dust or aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates (such as a type N95) should be used.[7][9]To prevent respiratory tract irritation.

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound is crucial for safety.

  • Preparation:

    • Ensure a certified chemical fume hood is in proper working order.

    • Verify that an eyewash station and safety shower are accessible and unobstructed.[9]

    • Prepare all necessary equipment and reagents before handling the compound.

    • Clear the work area of any unnecessary items to prevent clutter and potential spills.

  • Donning PPE:

    • Put on all required PPE as detailed in the table above before entering the handling area.

  • Handling the Compound:

    • Conduct all work with this compound inside a chemical fume hood to ensure adequate ventilation.[11]

    • Avoid the formation of dust and aerosols.[1][11]

    • Use a spatula or other appropriate tools for transferring the solid.[10]

    • Keep the container tightly closed when not in use.[10]

  • Post-Handling:

    • Thoroughly clean the work area and any equipment used.

    • Carefully remove and dispose of contaminated PPE in the designated hazardous waste container.

    • Wash hands thoroughly with soap and water after handling is complete.[9]

Emergency and First Aid Procedures

Immediate and appropriate first aid is critical in the event of exposure.

Exposure Route First Aid Measures
Inhalation Move the exposed person to fresh air at once. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.[12]
Skin Contact Immediately flush the contaminated skin with plenty of water for at least 15 minutes while removing contaminated clothing.[8][13] Get medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[8][13]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Call a physician or poison control center immediately.[2][13]

Spill and Disposal Plan

Proper management of spills and waste is essential for laboratory and environmental safety.

Spill Response:

  • Evacuate: Immediately clear the area of all non-essential personnel.

  • Ventilate: Ensure the area is well-ventilated, if safe to do so.

  • Contain: For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill. Avoid creating dust.

  • Collect: Carefully sweep or vacuum the spilled material and place it into a labeled, sealed container for hazardous waste disposal.

  • Decontaminate: Clean the spill area thoroughly.

Disposal:

  • All waste generated from the use of this compound, including contaminated PPE and empty containers, must be treated as hazardous waste.[9]

  • Dispose of all chemical waste in accordance with federal, state, and local regulations.[9]

  • Do not dispose of waste down the drain.[9]

  • Collect contaminated materials in a designated, labeled, and sealed container for hazardous waste.[9]

Procedural Workflow

G Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_emergency Emergency Procedures prep1 Verify Fume Hood & Safety Equipment prep2 Gather Materials prep1->prep2 prep3 Don PPE prep2->prep3 handle1 Work in Fume Hood prep3->handle1 handle2 Avoid Dust Generation handle1->handle2 handle3 Keep Container Sealed handle2->handle3 post1 Clean Work Area handle3->post1 post2 Dispose of Contaminated PPE post1->post2 post3 Wash Hands post2->post3 finish Procedure Complete post3->finish emergency Exposure or Spill Occurs first_aid Administer First Aid emergency->first_aid spill_response Initiate Spill Response emergency->spill_response seek_medical Seek Medical Attention first_aid->seek_medical

Caption: Workflow for safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.